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  • Product: Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride
  • CAS: 100708-07-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(4-aminopiperidin-1-yl)acetate Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-(4-aminopiperidin-1-yl)acetate is a key building block in medicinal chemistry, frequently utilized in the synthesis of a wide range of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-aminopiperidin-1-yl)acetate is a key building block in medicinal chemistry, frequently utilized in the synthesis of a wide range of pharmacologically active compounds. Its bifunctional nature, possessing both a secondary amine within a piperidine ring and a primary amino group, makes it a versatile scaffold for creating diverse molecular architectures. The dihydrochloride salt form enhances the compound's stability and solubility, making it more amenable for use in subsequent synthetic steps and for formulation studies. This guide provides a comprehensive overview of the most common and efficient pathway for the synthesis of Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride, including mechanistic insights, a detailed experimental protocol, and a discussion of potential challenges.

Synthesis Pathway Overview

The most direct and widely employed method for the synthesis of Ethyl 2-(4-aminopiperidin-1-yl)acetate is the N-alkylation of 4-aminopiperidine with ethyl chloroacetate. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The synthesis is typically followed by the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.

Core Reaction: N-Alkylation of 4-Aminopiperidine

The central step of the synthesis involves the reaction of the secondary amine of the piperidine ring with the electrophilic carbon of ethyl chloroacetate.

Mechanism: The reaction proceeds via a classic SN2 mechanism. The lone pair of electrons on the secondary nitrogen atom of 4-aminopiperidine acts as a nucleophile, attacking the carbon atom bearing the chlorine atom in ethyl chloroacetate. This attack occurs in a single, concerted step where the nitrogen-carbon bond is formed simultaneously with the breaking of the carbon-chlorine bond. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Experimental Protocol

Part 1: Synthesis of Ethyl 2-(4-aminopiperidin-1-yl)acetate (Free Base)

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
4-AminopiperidineC₅H₁₂N₂100.1610.0 g0.1
Ethyl chloroacetateC₄H₇ClO₂122.5512.25 g0.1
Anhydrous Potassium CarbonateK₂CO₃138.2127.6 g0.2
Acetonitrile (anhydrous)CH₃CN41.05200 mL-
DichloromethaneCH₂Cl₂84.93As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)-As needed-
Brine (Saturated NaCl solution)NaCl (aq)-As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminopiperidine (10.0 g, 0.1 mol) and anhydrous acetonitrile (200 mL).

  • Addition of Base: Add anhydrous potassium carbonate (27.6 g, 0.2 mol) to the stirred suspension.

  • Addition of Alkylating Agent: Slowly add ethyl chloroacetate (12.25 g, 0.1 mol) to the reaction mixture at room temperature.[1]

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the residue in dichloromethane (150 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 2-(4-aminopiperidin-1-yl)acetate as an oil.

Part 2: Synthesis of Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
Ethyl 2-(4-aminopiperidin-1-yl)acetate (crude)C₉H₁₈N₂O₂186.25From Part 1
Diethyl ether(C₂H₅)₂O74.12As needed
Hydrochloric acid (ethanolic solution, e.g., 1.25 M)HCl36.46~160 mL

Procedure:

  • Dissolution: Dissolve the crude Ethyl 2-(4-aminopiperidin-1-yl)acetate in diethyl ether (100 mL).

  • Acidification: Cool the solution in an ice bath and slowly add a 1.25 M solution of hydrochloric acid in ethanol with stirring. The dihydrochloride salt will precipitate out of the solution.

  • Isolation: Continue stirring for 30 minutes in the ice bath, then collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with cold diethyl ether and dry under vacuum to obtain Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride as a white to off-white solid.

Visualization of the Synthesis Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_reaction N-Alkylation (SN2) cluster_workup Work-up & Purification cluster_product Intermediate Product cluster_salt_formation Salt Formation A 4-Aminopiperidine Reaction Reflux, 12-18h A->Reaction B Ethyl Chloroacetate B->Reaction C K2CO3 (Base) C->Reaction D Acetonitrile (Solvent) D->Reaction Workup Filtration -> Concentration -> Extraction -> Drying Reaction->Workup FreeBase Ethyl 2-(4-aminopiperidin-1-yl)acetate (Free Base) Workup->FreeBase HCl HCl in Ethanol/Ether FreeBase->HCl Salt Ethyl 2-(4-aminopiperidin-1-yl)acetate Dihydrochloride HCl->Salt

Caption: Workflow for the synthesis of Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride.

Mechanistic Considerations and Causality

The choice of reagents and conditions is critical for the success of this synthesis.

  • Choice of Base: Potassium carbonate is a mild inorganic base that is effective in neutralizing the HCl produced.[1] Stronger bases, such as sodium hydride or organolithium reagents, are generally avoided as they can promote side reactions, including the deprotonation and subsequent reaction of the primary amino group or hydrolysis of the ester functionality.

  • Solvent Selection: Acetonitrile is a polar aprotic solvent that is well-suited for SN2 reactions. It effectively dissolves the reactants while not interfering with the nucleophilicity of the amine.

  • Stoichiometry and Selectivity: Using a 1:1 molar ratio of 4-aminopiperidine to ethyl chloroacetate helps to minimize the potential for dialkylation of the secondary amine. The secondary amine of the piperidine ring is more nucleophilic than the primary amino group at the 4-position due to steric hindrance around the primary amine and the electron-donating effect of the alkyl groups on the secondary amine. This inherent difference in reactivity favors the desired N-alkylation at the 1-position.

Potential Side Reactions

While the described pathway is generally efficient, there are potential side reactions to be aware of:

  • Dialkylation: A second molecule of ethyl chloroacetate can react with the newly formed tertiary amine to form a quaternary ammonium salt. This is typically minimized by using a slight excess of the starting amine or by slow addition of the alkylating agent.[2]

  • Alkylation of the Primary Amine: Although less favored, alkylation at the 4-amino group can occur. This can be controlled by careful selection of the base and reaction conditions.

  • Hydrolysis of the Ester: The presence of any water in the reaction mixture could lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid, especially under basic conditions. Therefore, the use of anhydrous solvents and reagents is recommended.

Characterization of the Final Product

The structure and purity of Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride should be confirmed by a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the ethyl group (a triplet and a quartet), the piperidine ring protons, and the methylene protons of the acetate group. The integration of these signals should correspond to the number of protons in the structure.

    • ¹³C NMR will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the ester.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the free base.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H bonds of the primary amine and the ammonium salt, C-H bonds, and the C=O stretch of the ester group.

Conclusion

The synthesis of Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride via N-alkylation of 4-aminopiperidine is a robust and reliable method. By carefully controlling the reaction conditions and employing appropriate purification techniques, this valuable building block can be obtained in high yield and purity. The mechanistic understanding of the reaction and awareness of potential side reactions are crucial for optimizing the synthesis and ensuring the quality of the final product for its application in drug discovery and development.

References

Sources

Exploratory

Physicochemical properties of Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride

An In-Depth Technical Guide to the Physicochemical Characterization of Ethyl 2-(4-aminopiperidin-1-yl)acetate Dihydrochloride Abstract Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride is a bifunctional molecule fea...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of Ethyl 2-(4-aminopiperidin-1-yl)acetate Dihydrochloride

Abstract

Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride is a bifunctional molecule featuring a primary amine, a tertiary amine, and an ethyl ester, making it a valuable building block and scaffold in modern medicinal chemistry. Its utility in the synthesis of more complex pharmaceutical agents, such as novel enzyme inhibitors or receptor ligands, is significant.[1][2] A thorough understanding of its physicochemical properties is a non-negotiable prerequisite for its effective use in drug design, synthesis, and formulation. These properties govern critical downstream parameters, including reaction kinetics, bioavailability, stability, and ultimately, therapeutic efficacy.

This guide provides a comprehensive framework for the systematic physicochemical characterization of Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride. Recognizing that publicly available experimental data on this specific salt is limited, this document emphasizes the robust analytical methodologies required for its evaluation. We will detail the theoretical underpinnings and provide field-proven experimental protocols for determining its core properties, including molecular structure, ionization constants (pKa), solubility, thermal behavior, and spectroscopic identity. The causality behind experimental choices is elucidated to empower researchers to generate reliable, reproducible data, forming a self-validating system for characterization.

Introduction: The "Why" of Physicochemical Profiling

In drug development, the journey from a promising molecule to a viable therapeutic is paved with data. The intrinsic properties of a chemical entity dictate its behavior in both chemical and biological systems. For a molecule like Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride, which serves as a foundational fragment, this initial characterization is paramount.

  • For the Medicinal Chemist: Understanding the pKa and solubility informs choices for reaction conditions, purification strategies (e.g., salt formation, extraction pH), and the design of analogs with improved pharmacokinetic profiles.

  • For the Formulation Scientist: Data on solubility, stability, and thermal properties are the bedrock of pre-formulation studies. They determine the feasibility of developing an oral, injectable, or other dosage form and guide the selection of excipients.

  • For the Pharmacologist and Toxicologist: The molecule's ability to dissolve and its charge state at physiological pH (governed by pKa) directly impact its absorption, distribution, metabolism, and excretion (ADME) profile, which is central to its biological activity and safety.

This guide is therefore structured not as a mere data sheet, but as a methodological blueprint for acquiring the critical data necessary for advancing a research program.

Molecular Structure and Core Properties

The first step in any characterization is to confirm the identity and fundamental properties of the molecule.

Chemical Structure

The molecule consists of a piperidine ring substituted at the 1-position with an ethyl acetate group and at the 4-position with an amino group. As a dihydrochloride salt, both the primary and tertiary amines are protonated.

Caption: 2D structure of Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride.

Summary of Core Properties

The following table summarizes the calculated and predicted properties. Experimental verification is essential and the methodologies are described in subsequent sections.

PropertyValueSource / Method
Molecular Formula C₉H₂₀Cl₂N₂O₂Calculated
Molecular Weight 259.18 g/mol Calculated
IUPAC Name ethyl 2-(4-aminopiperidin-1-ium-1-yl)acetate dichlorideNomenclature
Predicted pKa₁ ~7.5 - 8.5Prediction (Tertiary Amine)
Predicted pKa₂ ~10.0 - 11.0Prediction (Primary Amine)
Predicted Solubility High in aqueous mediaInferred from salt form
Appearance White to off-white solidExpected for hydrochloride salts

Ionization and Dissociation Constants (pKa)

The pKa values are arguably the most critical physicochemical parameters for a drug candidate. They define the extent of ionization at a given pH, which directly influences solubility, permeability across biological membranes, and receptor binding interactions. This molecule possesses two basic centers: the tertiary piperidine nitrogen and the primary amino nitrogen.

Causality Behind Experimental Choice

Potentiometric titration is the gold-standard method for pKa determination. It is highly accurate and provides a direct measure of the buffering capacity of the molecule as a function of pH. The process involves monitoring pH as a strong base (e.g., NaOH) is incrementally added to an acidic solution of the compound. The inflection points in the resulting titration curve correspond to the pKa values.

Experimental Protocol: Potentiometric Titration

Objective: To determine the pKa values of the primary and tertiary amines.

Materials:

  • Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH), standardized

  • Deionized water, degassed

  • Calibrated pH meter and electrode

  • Automatic titrator or burette

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Accurately weigh ~25-50 mg of the compound and dissolve it in 50 mL of 0.01 M HCl. The initial acidic condition ensures both nitrogen atoms are fully protonated.

  • System Setup: Place the beaker on a stir plate, introduce a stir bar, and immerse the calibrated pH electrode and the titrant delivery tube into the solution.

  • Titration: Begin stirring and start the titration by adding 0.1 M NaOH in small, precise increments (e.g., 0.05 mL).

  • Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until the pH reaches ~12.

  • Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa values are determined from the pH at the half-equivalence points. Alternatively, a first-derivative plot (ΔpH/ΔV vs. V) can be used to precisely identify the equivalence points.

G A Prepare Acidic Solution (Compound in 0.01M HCl) B Calibrate pH Meter and Assemble Titration Apparatus A->B C Titrate with Standardized NaOH in Small Increments B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve (pH vs. Volume) D->E F Calculate 1st Derivative (ΔpH/ΔV vs. V) E->F G Identify Equivalence Points from Derivative Peaks F->G H Determine pKa Values at Half-Equivalence Points G->H

Caption: Workflow for pKa determination via potentiometric titration.

Solubility Profile

Aqueous solubility is a key determinant of a drug's dissolution rate and, consequently, its absorption and bioavailability. As a dihydrochloride salt, the compound is expected to be freely soluble in water. However, this must be quantified, especially in buffers relevant to physiological conditions.

Causality Behind Experimental Choice

The shake-flask method is a well-established equilibrium-based technique that determines the thermodynamic solubility of a compound. It involves agitating an excess of the solid compound in a specific solvent system until equilibrium is reached. This method is considered the benchmark for solubility measurement because it reflects the true saturation point of the solution.

Experimental Protocol: Equilibrium Shake-Flask Solubility

Objective: To determine the equilibrium solubility in water, 0.1 N HCl, and Phosphate-Buffered Saline (PBS) pH 7.4.

Materials:

  • The title compound

  • Solvents: Deionized water, 0.1 N HCl, PBS (pH 7.4)

  • Small glass vials with screw caps

  • Orbital shaker with temperature control (e.g., 25 °C)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Calibrated HPLC-UV system

Procedure:

  • Preparation: Add an excess amount of the solid compound to separate vials (e.g., 10 mg to 1 mL of solvent). The solid should be visibly present at the bottom of the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sampling: After equilibration, allow the vials to stand for 30 minutes for the excess solid to settle.

  • Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.45 µm filter to remove any undissolved particles.

  • Quantification: Dilute the filtered sample with a suitable mobile phase and analyze its concentration using a validated HPLC-UV method against a standard curve.

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A Add Excess Solid to Vials B Add Solvent (e.g., Water, PBS) A->B C Seal and Shake (24-48h at 25°C) B->C D Settle & Sample Supernatant C->D E Filter Sample (0.45 µm) D->E F Dilute Filtrate E->F G Quantify by HPLC-UV F->G

Caption: Workflow for the shake-flask solubility determination method.

Thermal Analysis

Thermal analysis, primarily through Differential Scanning Calorimetry (DSC), provides information on the melting point, purity, and solid-state stability of a compound. For a crystalline salt, a sharp, well-defined melting endotherm is expected.

Causality Behind Experimental Choice

DSC is a highly sensitive thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is the preferred method for determining melting points as it provides a complete thermal profile, including the onset temperature, peak maximum, and enthalpy of fusion, which can indicate the degree of crystallinity.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and assess the thermal stability of the compound.

Materials:

  • The title compound

  • DSC instrument (e.g., TA Instruments, Mettler Toledo)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

  • Sealing: Place a lid on the pan and seal it using a crimper. Prepare an empty, sealed pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge, typically from room temperature to a temperature well above the expected melting point (e.g., 250 °C).

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is typically reported as the onset temperature of the melting endotherm. The peak area can be integrated to determine the heat of fusion.

Spectroscopic and Spectrometric Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of all proton environments. Key expected signals include a triplet and quartet for the ethyl group, complex multiplets for the non-equivalent protons of the piperidine ring, and signals for the acetate methylene protons. The N-H protons may appear as broad signals.

    • ¹³C NMR: Will show distinct signals for each unique carbon atom, including the carbonyl carbon of the ester (~170 ppm), the carbons of the ethyl group, and the carbons of the piperidine ring.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) in positive mode is ideal. The expected mass-to-charge ratio (m/z) for the parent molecule (as the monoprotonated free base, [M+H]⁺) would be approximately 187.15. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy:

    • Provides functional group information. Key expected absorption bands include:

      • ~3400-3200 cm⁻¹ (N-H stretching from the amine)

      • ~2950-2850 cm⁻¹ (C-H stretching)

      • ~1740 cm⁻¹ (C=O stretching of the ester)

      • ~1200 cm⁻¹ (C-O stretching of the ester)

Conclusion

The physicochemical properties of Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride are foundational to its application in pharmaceutical research and development. This guide has outlined the essential experimental framework required to fully characterize this promising chemical entity. By employing the described methodologies—potentiometric titration for pKa, the shake-flask method for solubility, DSC for thermal analysis, and a suite of spectroscopic techniques for structural confirmation—researchers can build a robust and reliable data package. This comprehensive profile is indispensable for guiding rational drug design, enabling effective formulation development, and ultimately, unlocking the full therapeutic potential of molecules derived from this versatile scaffold.

References

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  • ResearchGate. 8-(3-( R )-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes.

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  • PubChem. Ethyl 2-(2-oxopiperidin-3-yl)acetate. National Center for Biotechnology Information.

  • Biosynth. Ethyl 2-fluoro-2-(piperidin-4-ylidene)acetate hydrochloride.

  • Echemi. (S)-Ethyl 2-(4-Fluorophenyl)-2-(4-Oxopiperidin-1-Yl)Acetate.

  • ResearchGate. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.

  • The Royal Society of Chemistry. In Situ Generation of Novel Acyclic Diaminocarbene-Copper Complex.

  • ResearchGate. RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride.

  • PubChem. 2-(4-Aminopiperidin-4-YL)acetic acid hydrochloride. National Center for Biotechnology Information.

  • Angene. Ethyl 2-(4-(methylamino)piperidin-1-yl)acetate.

  • MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.

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  • PubChem. Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)acetate. National Center for Biotechnology Information.

  • PubMed. Asymmetric Synthesis of a Potent, Aminopiperidine-Fused Imidazopyridine Dipeptidyl Peptidase IV Inhibitor.

  • ChemicalBook. 4,4'-Bipiperidine dihydrochloride(78619-84-8) 1H NMR spectrum.

  • PubChem. Ethyl 2-(2-methylperimidin-1-yl)acetate. National Center for Biotechnology Information.

  • ChemicalBook. Ethyl 4-aminophenylacetate(5438-70-0) 1H NMR spectrum.

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Foundational

An In-depth Technical Guide on Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride (CAS No. 100708-07-4)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 4-Aminopiperidine Scaffold The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-Aminopiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, valued for its favorable physicochemical properties that can enhance drug-like characteristics.[1] Within this class, the 4-aminopiperidine scaffold has emerged as a particularly valuable building block in medicinal chemistry. Its strategic placement of a primary amino group on the piperidine ring offers a versatile handle for derivatization, enabling the exploration of diverse chemical space and the fine-tuning of interactions with biological targets.[2] This guide focuses on a key derivative of this scaffold, Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride, a versatile intermediate poised for significant applications in drug discovery and development.

This compound, in its dihydrochloride salt form, offers enhanced aqueous solubility and stability, making it an attractive starting material for the synthesis of more complex molecules.[3] The ethyl ester moiety can also function as a prodrug, which may be hydrolyzed by esterases in vivo to release the corresponding carboxylic acid, potentially influencing the pharmacokinetic profile of the final drug candidate.

Physicochemical Properties

Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride is typically a white to off-white crystalline solid. The dihydrochloride salt form significantly enhances its solubility in aqueous media, a crucial property for many synthetic and biological applications.

PropertyValueSource
CAS Number 100708-07-4N/A
Molecular Formula C₉H₂₀Cl₂N₂O₂N/A
Molecular Weight 259.18 g/mol N/A
Appearance White to off-white crystalline solidN/A
Solubility Soluble in waterN/A

Synthesis and Purification: A Validated Pathway

The synthesis of Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride is a multi-step process that leverages protecting group chemistry to ensure regioselectivity and high purity of the final product. A common and effective synthetic strategy involves the initial protection of the 4-amino group of a piperidine derivative, followed by N-alkylation with an ethyl acetate moiety, and concluding with deprotection and salt formation.

Synthetic Workflow

Synthesis_Workflow A tert-Butyl 4-aminopiperidine-1-carboxylate C N-Alkylation A->C B Ethyl 2-bromoacetate B->C D tert-Butyl 4-(2-ethoxy-2-oxoethylamino)piperidine-1-carboxylate C->D Base (e.g., K₂CO₃) Solvent (e.g., DMF) E Boc Deprotection D->E Acid (e.g., TFA or HCl) F Ethyl 2-(4-aminopiperidin-1-yl)acetate E->F G Salt Formation (HCl) F->G Ethanolic HCl H Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride G->H

Caption: Synthetic workflow for Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride.

Step-by-Step Experimental Protocol

Step 1: N-Alkylation of Boc-Protected 4-Aminopiperidine

  • To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a mild base, for instance, potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the amine.

  • Slowly add ethyl 2-bromoacetate (1.1 eq) to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-70 °C) and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, tert-butyl 4-(2-ethoxy-2-oxoethylamino)piperidine-1-carboxylate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection of the Boc Group

  • Dissolve the purified product from Step 1 in a suitable organic solvent, such as dichloromethane (DCM).

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in 1,4-dioxane), at 0 °C.[4]

  • Allow the reaction to warm to room temperature and stir until the deprotection is complete, as monitored by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

Step 3: Dihydrochloride Salt Formation

  • Dissolve the crude amine from Step 2 in a minimal amount of a suitable alcohol, such as ethanol or isopropanol.

  • Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in ethanol.

  • Stir the mixture for a designated period to allow for complete precipitation of the dihydrochloride salt.

  • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any remaining impurities, and dry under vacuum to afford Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride as a crystalline solid.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and structural integrity of Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride. The following techniques are essential for a comprehensive quality control assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of all protons in the molecule. Expected signals would include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, along with characteristic signals for the piperidine ring protons and the methylene group adjacent to the ester. The presence of the dihydrochloride salt will influence the chemical shifts of protons near the nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule. Key signals to identify include the carbonyl carbon of the ester, the carbons of the ethyl group, and the distinct carbons of the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For Ethyl 2-(4-aminopiperidin-1-yl)acetate, the expected molecular ion peak [M+H]⁺ for the free base would be observed. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule.[5] Key vibrational bands to look for include:

  • N-H stretching vibrations for the primary and secondary amine hydrochlorides.

  • C=O stretching vibration of the ester group.

  • C-N stretching vibrations.

  • C-O stretching vibrations of the ester.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of the final compound. A reverse-phase HPLC method can be developed to separate the target compound from any starting materials, by-products, or degradation products. The purity is determined by integrating the peak area of the main component relative to the total peak area.

Applications in Drug Discovery and Development

The bifunctional nature of Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride, possessing both a reactive primary amine and a modifiable ester group, makes it a highly valuable synthon in the construction of diverse molecular architectures.

Role as a Scaffold in Medicinal Chemistry

The 4-aminopiperidine moiety is a privileged scaffold in drug discovery, appearing in numerous clinical candidates and approved drugs.[6] Its incorporation can favorably influence a molecule's pharmacokinetic properties, such as solubility, permeability, and metabolic stability.

Examples of Therapeutic Targets

Derivatives of the 4-aminopiperidine scaffold have shown activity against a wide range of biological targets, including:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The 4-aminopiperidine core is a key structural feature in several DPP-4 inhibitors used for the treatment of type 2 diabetes.[7]

  • Chemokine Receptor Antagonists: The scaffold is utilized in the design of antagonists for various chemokine receptors, which are implicated in inflammatory diseases and HIV infection.

  • Kinase Inhibitors: The primary amine of the 4-aminopiperidine moiety provides a crucial interaction point for binding to the hinge region of many protein kinases, making it a valuable component in the design of kinase inhibitors for oncology and other indications.

Synthetic Utility and Reaction Pathways

Synthetic_Utility A Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride B Amide Coupling A->B R-COOH, Coupling agents C Reductive Amination A->C R-CHO, Reducing agent D Sulfonylation A->D R-SO₂Cl, Base E Ester Hydrolysis/Amidation A->E 1. LiOH, H₂O 2. R'-NH₂, Coupling agents

Caption: Key reaction pathways for derivatization of Ethyl 2-(4-aminopiperidin-1-yl)acetate.

The primary amino group of the title compound can readily undergo a variety of chemical transformations, including:

  • Amide Bond Formation: Coupling with carboxylic acids to form amides is a fundamental transformation in drug discovery, allowing for the introduction of diverse substituents.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent provides access to secondary amines.

  • Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in medicinal chemistry.

  • Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, further expanding the accessible chemical space.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride.

Hazard Identification and Personal Protective Equipment (PPE)
  • Potential Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.

  • Recommended PPE:

    • Eye Protection: Safety glasses or goggles.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Laboratory coat.

    • Respiratory Protection: Use in a well-ventilated area or with a fume hood.

Handling and Storage Procedures
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride is a strategically important building block for drug discovery and development. Its versatile reactivity, coupled with the favorable properties imparted by the 4-aminopiperidine scaffold, makes it a valuable tool for medicinal chemists. This guide has provided a comprehensive overview of its synthesis, characterization, applications, and handling, serving as a valuable resource for researchers in the pharmaceutical sciences. The continued exploration of this and related scaffolds will undoubtedly lead to the discovery of novel therapeutic agents for a wide range of diseases.

References

  • Bunin, B. A. (1998).
  • Darcel, C., et al. (Date not available). Iron-catalyzed reductive amination of ϖ-amino fatty acids.
  • Chemos GmbH&Co.KG. (2025, March 31).
  • Google Patents. (n.d.). US8110574B2 - Derivatives of 4-aminopiperidine and their use as a medicament.
  • National Center for Biotechnology Information. (n.d.). Piperidine. In PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). US7858789B2 - Derivatives of 4-aminopiperidine and their use as a medicament.
  • A Reddit user. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]

  • Sigma-Aldrich. (2025, September 23).
  • ResearchGate. (2008). 8-(3-( R )-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.).
  • Justia Patents. (2019, November 5). Process for the preparation of enantiomerically enriched 3-aminopiperidine. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Carl ROTH. (n.d.). tert-Butyl-4-(2-bromoethyl)piperidine-1-carboxylate, 250 mg. Retrieved from [Link]

  • Google Patents. (n.d.). US5489689A - Preparation of piperidine derivatives.
  • Hebei Boze Chemical Co., Ltd. (2023, July 4). BOC Protection and Deprotection.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. In PubMed Central. Retrieved from [Link]

  • Cambridge Isotope Laboratories. (2024, September 3). PIPERIDINE (D11, 98%)
  • National Center for Biotechnology Information. (n.d.). 1,1'-((2-(4-(2-((2-(Bis(2-hydroxydodecyl)amino)ethyl)(2-hydroxydodecyl)amino)ethyl)piperazin-1-yl)ethyl)azanediyl)bis(dodecan-2-ol). In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-oxopyrrolidine-1-acetate. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. In PubChem. Retrieved from [Link]

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Exploratory

Structure elucidation of Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride

An In-Depth Technical Guide to the Structure Elucidation of Ethyl 2-(4-aminopiperidin-1-yl)acetate Dihydrochloride Abstract This technical guide provides a comprehensive framework for the structural elucidation of Ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of Ethyl 2-(4-aminopiperidin-1-yl)acetate Dihydrochloride

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride, a key heterocyclic building block in modern drug discovery. For researchers, process chemists, and quality control analysts, unequivocal structural confirmation is a cornerstone of regulatory compliance and a prerequisite for advancing development candidates. This document outlines an orthogonal analytical strategy, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. We delve into the causality behind the selection of specific techniques and experimental parameters. Detailed, field-proven protocols are provided for each analytical method, alongside predictive data tables and workflow diagrams to serve as a practical guide for laboratory execution. The objective is to establish a self-validating system for structural confirmation, ensuring the identity, integrity, and purity of this important chemical entity.

Introduction: The Imperative for Rigorous Characterization

Ethyl 2-(4-aminopiperidin-1-yl)acetate is a substituted piperidine derivative. Piperidine moieties are among the most prevalent N-heterocycles in pharmaceuticals, found in numerous FDA-approved drugs.[1] Their conformational flexibility and ability to engage in key hydrogen bonding interactions make them privileged scaffolds in medicinal chemistry. As a bifunctional molecule—possessing a primary amine, a tertiary amine, and an ethyl ester—this compound serves as a versatile intermediate for constructing more complex molecular architectures.[2][3]

The dihydrochloride salt form is often employed to improve solubility and stability. However, the presence of two protonated sites (the tertiary piperidine nitrogen and the primary amino group) introduces complexity into its analytical characterization. Therefore, a multi-faceted, orthogonal approach is not merely best practice; it is essential for unambiguous structure elucidation. This guide provides the strategic and tactical details to achieve this.

Predicted Physicochemical Properties

A foundational step in any analytical endeavor is to calculate the theoretical properties of the target molecule. This data informs the selection of experimental conditions, particularly for mass spectrometry.

PropertyValue
Chemical Formula C₉H₂₀Cl₂N₂O₂
Molecular Weight 275.18 g/mol
Free Base Formula C₉H₁₈N₂O₂
Free Base Exact Mass 186.1368 u
Monoisotopic Mass (as Dihydrochloride) 274.0953 u

The Orthogonal Analytical Workflow

Structural elucidation cannot rely on a single technique. An orthogonal approach, where each method provides independent and complementary data, creates a self-validating system that is scientifically robust and essential for regulatory scrutiny. The workflow below illustrates the synergistic relationship between chromatographic and spectroscopic techniques.

Structure_Elucidation_Workflow cluster_0 Sample & Purity cluster_1 Spectroscopic Confirmation cluster_2 Data Integration & Final Report Sample Test Article: Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride HPLC Purity Assessment (RP-HPLC) Sample->HPLC Inject NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Dissolve in D₂O MS Mass Spectrometry (HRMS) Sample->MS Dissolve in MeOH/H₂O FTIR FTIR Spectroscopy Sample->FTIR Analyze as solid (ATR) Integration Integrate All Data: - Purity - Molecular Formula - Connectivity - Functional Groups HPLC->Integration Purity >95%? NMR->Integration Structural Connectivity MS->Integration Molecular Weight & Formula Confirmation FTIR->Integration Functional Group ID Report Structure Confirmed: Certificate of Analysis Integration->Report

Caption: Orthogonal workflow for structure elucidation.

Spectroscopic & Chromatographic Deep Dive

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise covalent structure of an organic molecule in solution. For the dihydrochloride salt, a deuterated solvent such as D₂O or DMSO-d₆ is appropriate. D₂O is often preferred as it will exchange with the acidic N-H protons, simplifying the spectrum.

Causality of Choices:

  • ¹H NMR provides information on the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons).

  • ¹³C NMR reveals the number of unique carbon environments and their electronic nature.

  • 2D NMR (COSY, HSQC) is used to definitively map which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC), removing all ambiguity from the assignments.[4][5]

4.1.1 Predicted ¹H NMR Data (400 MHz, D₂O)

AssignmentPredicted Shift (δ, ppm)MultiplicityIntegrationRationale
-CH₂- (Ethyl)~4.25Quartet (q)2HDeshielded by the adjacent ester oxygen. Coupled to the -CH₃ group.[6]
-C(=O)-CH₂-N- ~3.80Singlet (s)2HDeshielded by both the carbonyl and the protonated tertiary amine. No adjacent non-equivalent protons.
Piperidine H₂ₑ, H₆ₑ ~3.65Doublet (d)2HAxial/Equatorial splitting. Deshielded by the adjacent protonated tertiary amine.
Piperidine H₄ₐ ~3.40Multiplet (m)1HDeshielded by the adjacent primary amino group.
Piperidine H₂ₐ, H₆ₐ ~3.10Triplet (t)2HAxial/Equatorial splitting. Shielded relative to equatorial protons.
Piperidine H₃ₑ, H₅ₑ ~2.30Doublet (d)2HAxial/Equatorial splitting.
Piperidine H₃ₐ, H₅ₐ ~1.90Multiplet (m)2HAxial/Equatorial splitting.
-CH₃ (Ethyl)~1.30Triplet (t)3HStandard ethyl group signal, coupled to the -CH₂- group.[6]

4.1.2 Predicted ¹³C NMR Data (100 MHz, D₂O)

AssignmentPredicted Shift (δ, ppm)Rationale
-C=O ~168Typical chemical shift for an ester carbonyl carbon.[4]
-O-CH₂- ~63Ethyl ester methylene carbon.
-C(=O)-CH₂-N- ~58Methylene carbon adjacent to carbonyl and tertiary amine.
Piperidine C₂, C₆ ~52Carbons adjacent to the tertiary amine.
Piperidine C₄ ~45Carbon bearing the primary amino group.
Piperidine C₃, C₅ ~28Piperidine ring carbons adjacent to C₂/C₆ and C₄.
-CH₃ ~14Ethyl ester methyl carbon.[4]

4.1.3 Key 2D NMR Correlations (COSY)

A Correlation Spectroscopy (COSY) experiment validates the proposed structure by showing which protons are spin-coupled.

COSY_Correlations H_Et_CH2 H-Et (CH₂) H_Et_CH3 H-Et (CH₃) H_Et_CH2->H_Et_CH3 J-coupled H_Pip_2_6 H-2,6 H_Pip_3_5 H-3,5 H_Pip_2_6->H_Pip_3_5 J-coupled H_Pip_4 H-4 H_Pip_3_5->H_Pip_4 J-coupled

Caption: Expected key ¹H-¹H COSY correlations.

Protocol 4.1: NMR Sample Preparation and Acquisition

  • Preparation: Accurately weigh 5-10 mg of the dihydrochloride salt and dissolve it in ~0.7 mL of Deuterium Oxide (D₂O, 99.9% D).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Insert the tube into the NMR spectrometer (e.g., 400 MHz).

  • Tuning & Shimming: Tune and match the probe for ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H Acquisition: Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time (e.g., 1024 scans or more) will be necessary due to the low natural abundance of ¹³C.

  • 2D Acquisition: Run standard gradient-selected COSY and HSQC experiments.

  • Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual HDO signal (~4.79 ppm).

High-Resolution Mass Spectrometry (HRMS)

HRMS is indispensable for confirming the elemental composition of a molecule. By providing a mass measurement with high precision (typically <5 ppm error), it can distinguish between compounds with the same nominal mass.

Causality of Choices:

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar, pre-charged, or easily protonated molecules like this dihydrochloride salt. It minimizes in-source fragmentation, allowing for clear observation of the molecular ion.

  • Positive Ion Mode: The presence of two basic nitrogen atoms makes the molecule readily protonated, favoring detection as [M+H]⁺ in positive mode.

  • Time-of-Flight (TOF) Analyzer: Provides the high mass accuracy required for elemental composition determination.

Expected HRMS Data (ESI+)

In the ESI source, the dihydrochloride salt will dissociate, and the free base (C₉H₁₈N₂O₂) will be observed, typically as the protonated molecular ion [M+H]⁺.

Ion SpeciesCalculated m/zObserved m/zRationale
[M+H]⁺ 187.1441Within 5 ppm of calculatedThe protonated molecular ion of the free base. This is the primary confirmation of molecular weight.
[M+Na]⁺ 209.1260Within 5 ppm of calculatedA common adduct formed if sodium ions are present in the system.

Predicted Fragmentation Pattern (MS/MS of m/z 187.1441) Tandem MS (MS/MS) involves isolating the molecular ion and fragmenting it to probe the molecule's structure.

Fragment m/zPossible Structure/Loss
113.1073Loss of the ethyl acetate moiety (-CH₂COOEt)
84.0811Piperidine ring fragment
70.0651Further fragmentation of the piperidine ring

Protocol 4.2: HRMS Sample Preparation and Analysis

  • Preparation: Prepare a stock solution of the sample in methanol or water at ~1 mg/mL.

  • Dilution: Create a dilute solution for infusion or injection by diluting the stock solution to 1-10 µg/mL with a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid ensures protonation.

  • Instrumentation: Calibrate the ESI-TOF mass spectrometer using a known standard immediately prior to analysis.

  • Acquisition: Infuse the sample directly or inject it via an LC system into the ESI source operating in positive ion mode. Acquire data over a relevant m/z range (e.g., 50-500 Da).

  • MS/MS Acquisition: Perform a second run, setting the instrument to isolate the [M+H]⁺ ion (m/z 187.14) and apply collision-induced dissociation (CID) to generate a fragment spectrum.

  • Data Analysis: Use the instrument software to calculate the elemental composition of the high-resolution parent ion. Compare the mass error between the theoretical and observed m/z. Analyze the fragmentation pattern to confirm structural motifs.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation by specific molecular vibrations.

Causality of Choices:

  • Attenuated Total Reflectance (ATR): ATR is a modern sampling technique that allows for the analysis of solid samples directly with minimal preparation, making it fast and efficient.

Predicted Key FTIR Absorptions

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 (broad)N-H StretchPrimary Amine (-NH₂)
2700 - 2400 (broad)N⁺-H StretchAmmonium salts (from dihydrochloride)
~1740 (strong, sharp)C=O StretchEthyl Ester
~1240 (strong)C-O StretchEster
~1180C-N StretchAliphatic Amines

Protocol 4.3: FTIR-ATR Analysis

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty stage.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

  • Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

  • Data Analysis: Label the significant peaks in the spectrum and correlate them to the expected functional groups.

Conclusion: An Integrated and Defensible Result

The structural elucidation of Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride is definitively achieved through the integrated application of NMR, MS, and FTIR. HRMS confirms the elemental composition. FTIR validates the presence of key functional groups. Finally, 1D and 2D NMR spectroscopy provide an unambiguous map of the atomic connectivity, confirming the complete covalent structure. This orthogonal, self-validating workflow provides the highest level of scientific confidence, ensuring data integrity for research, development, and regulatory purposes.

References

  • El-Faham, A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals. Available at: [Link]

  • ResearchGate. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate... ResearchGate Publication. Available at: [Link]

  • European Commission. (n.d.). Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction... Directorate-General for Health and Food Safety. Available at: [Link]

  • ResearchGate. (n.d.). FTIR analysis of ethyl acetate extract. ResearchGate Publication. Available at: [Link]

  • YouTube. (2021). NMR spectrum of ethyl acetate. Learning Science. Available at: [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. Available at: [Link]

  • Oboznenko, Y., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals. Available at: [Link]

  • Macedonian Pharmaceutical Bulletin. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides. Macedonian Pharmaceutical Bulletin. Available at: [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • CSIC. (2024). Electronic Supplementary Material (ESI) for Chemical Science. Digital CSIC. Available at: [Link]

  • Khouili, M., et al. (2014). Crystal structure of ethyl 2-(4-chloroanilino)acetate. Acta Crystallographica Section E. Available at: [Link]

  • Al-Obaid, A., et al. (2024). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports. Available at: [Link]

  • Alan, M. (2014). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier. Available at: [Link]

  • University of Birmingham. (n.d.). Spectra of ethyl acetate. University of Birmingham. Available at: [Link]

  • NIH. (n.d.). Crystal structure of ethyl 2-({[(4Z)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}amino)acetate. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2010). Synthesis, Characterization and Physico-chemical Properties of New 2-(4-Arylpiperazine-1-yl)-1-(3-methylbenzofuran-2-yl)ethanoles as Potential Antihypertensive Agents. ResearchGate Publication. Available at: [Link]

  • Semantic Scholar. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Semantic Scholar. Available at: [Link]

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Foundational

An In-Depth Technical Guide to Ethyl 2-(4-aminopiperidin-1-yl)acetate Dihydrochloride: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride is a pivotal chemical intermediate, playing a crucial role in the synthesis of a variety...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride is a pivotal chemical intermediate, playing a crucial role in the synthesis of a variety of pharmacologically active molecules. Its unique bifunctional nature, featuring a reactive secondary amine within the piperidine ring and a primary amine, combined with an ester moiety, makes it a versatile building block for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its significant applications in the field of drug discovery, with a particular focus on the development of dipeptidyl peptidase-4 (DPP-IV) inhibitors for the treatment of type 2 diabetes.

Core Molecular Attributes

A clear understanding of the fundamental physicochemical properties of a compound is the bedrock of its effective application in research and development. The key attributes of Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride are summarized below.

PropertyValueSource
Chemical Formula C₉H₂₀Cl₂N₂O₂[1]
Molecular Weight 259.18 g/mol [1]
Canonical SMILES CCOC(=O)CN1CCC(CC1)N.Cl.Cl
InChI Key N/A
Appearance Expected to be a solid
Solubility Expected to be soluble in water and polar organic solvents

Synthesis and Purification: A Laboratory-Scale Protocol

The synthesis of the parent compound, Ethyl 2-(4-aminopiperidin-1-yl)acetate, is a critical first step. The subsequent conversion to its dihydrochloride salt enhances its stability and handling properties, making it more suitable for pharmaceutical applications. The following protocol is based on established synthetic transformations.[2]

Part 1: Synthesis of Ethyl 2-(4-aminopiperidin-1-yl)acetate (Free Base)

This synthesis involves the N-alkylation of a protected 4-aminopiperidine derivative followed by deprotection.

Experimental Protocol:

  • Reaction Setup: To a solution of tert-butyl piperidin-4-ylcarbamate (1 equivalent) in a suitable aprotic solvent such as acetonitrile, add a non-nucleophilic base like potassium carbonate (2-3 equivalents).

  • Alkylation: To the stirred suspension, add ethyl 2-bromoacetate (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected intermediate.

  • Purification of Intermediate: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Deprotection: Dissolve the purified intermediate in a suitable solvent such as dichloromethane or ethyl acetate. Add an excess of a strong acid, such as hydrochloric acid (dissolved in a solvent like diethyl ether or dioxane), to cleave the tert-butoxycarbonyl (Boc) protecting group.

  • Isolation of Free Base: The formation of the dihydrochloride salt of the product may occur at this stage. To obtain the free base, the reaction mixture can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Ethyl 2-(4-aminopiperidin-1-yl)acetate as a free base.

Part 2: Formation of the Dihydrochloride Salt
  • Salt Formation: Dissolve the purified Ethyl 2-(4-aminopiperidin-1-yl)acetate free base in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid (2 equivalents) in a compatible solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. The solid can be collected by filtration, washed with a small amount of the solvent, and dried under vacuum to yield Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Salt Formation A tert-butyl piperidin-4-ylcarbamate R1 N-Alkylation (Reflux) A->R1 B Ethyl 2-bromoacetate B->R1 C Potassium Carbonate (Base) C->R1 I1 N-Boc protected intermediate R1->I1 I1_2 N-Boc protected intermediate R2 Boc Deprotection I1_2->R2 D Hydrochloric Acid D->R2 FB Ethyl 2-(4-aminopiperidin-1-yl)acetate (Free Base) R2->FB FB_2 Free Base R3 Salt Formation FB_2->R3 E Hydrochloric Acid (2 eq.) E->R3 P Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride R3->P Application_Workflow cluster_synthesis Drug Candidate Synthesis cluster_application Therapeutic Application start Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride reaction1 Coupling Reaction (e.g., Amide bond formation) start->reaction1 intermediate Advanced Intermediate reaction1->intermediate reaction2 Further Functionalization (e.g., Cyclization) intermediate->reaction2 final_product DPP-IV Inhibitor (Drug Candidate) reaction2->final_product target DPP-IV Enzyme final_product->target effect Inhibition of DPP-IV target->effect outcome Treatment of Type 2 Diabetes effect->outcome

Figure 2: Role of the title compound in the development of DPP-IV inhibitors.

Characterization and Quality Control

For any intermediate intended for pharmaceutical synthesis, rigorous characterization is paramount to ensure identity, purity, and quality. The following techniques are essential for the validation of Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), the methylene group adjacent to the ester, and the protons on the piperidine ring. The chemical shifts of the piperidine protons will be influenced by the protonation state of the nitrogens.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all nine carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the piperidine ring.

Mass Spectrometry (MS):

  • Electrospray ionization mass spectrometry (ESI-MS) should show a prominent ion corresponding to the protonated free base [M+H]⁺, where M is the mass of Ethyl 2-(4-aminopiperidin-1-yl)acetate.

Elemental Analysis:

  • Combustion analysis should provide the percentage of carbon, hydrogen, nitrogen, and chlorine, which should be in close agreement with the calculated values for the molecular formula C₉H₂₀Cl₂N₂O₂.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Due to its hygroscopic nature as a salt, storage in a desiccator may be beneficial.

Conclusion

Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride is a valuable and versatile building block in medicinal chemistry. Its well-defined structure and dual reactivity make it an ideal starting point for the synthesis of complex molecules, most notably DPP-IV inhibitors. The synthetic protocol outlined in this guide, coupled with rigorous analytical characterization, ensures the production of a high-quality intermediate ready for use in drug discovery and development programs. As research into new therapeutics continues, the importance of such key intermediates is only set to grow.

References

  • Edmondson, S., et al. (2007). Preparation of piperidinyl- and piperazinyl-substituted dihydropyrrolopyrazoles as dipeptidyl peptidase IV inhibitors. World Intellectual Property Organization, Patent No. WO 2007/075567 A2.

Sources

Exploratory

Spectroscopic Characterization of Ethyl 2-(4-aminopiperidin-1-yl)acetate Dihydrochloride: A Technical Guide

Introduction Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride is a piperidine derivative of significant interest in medicinal chemistry and drug development. Its structural framework, featuring a secondary amine wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride is a piperidine derivative of significant interest in medicinal chemistry and drug development. Its structural framework, featuring a secondary amine within the piperidine ring, a primary amine substituent, and an ethyl ester moiety, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. The dihydrochloride salt form of this compound enhances its stability and solubility in aqueous media, which is often advantageous for pharmaceutical applications.

A precise and unambiguous structural confirmation is paramount in the synthesis and application of such compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This technical guide provides an in-depth analysis of the expected spectroscopic data for Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not only the anticipated spectral data but also the underlying principles and experimental considerations for its acquisition and interpretation. The data presented herein is a synthesized representation based on the analysis of its constituent functional groups and the known effects of hydrochloride salt formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the elucidation of the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms. For a dihydrochloride salt like Ethyl 2-(4-aminopiperidin-1-yl)acetate, the protonation of the two basic nitrogen atoms significantly influences the chemical shifts of neighboring protons and carbons.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum, typically recorded in a solvent like D₂O or DMSO-d₆ to ensure solubility, would exhibit distinct signals for each unique proton environment. The protonation of the piperidine nitrogen and the exocyclic primary amine will cause a downfield shift for the adjacent protons compared to the free base.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~4.25Quartet (q)2H-O-CH₂ -CH₃Protons of the methylene group of the ethyl ester, split by the adjacent methyl group.
~3.80 - 3.60Multiplet2HPiperidine H-2e, H-6eEquatorial protons on the carbons adjacent to the protonated ring nitrogen, shifted downfield.
~3.50Singlet2H-N-CH₂ -COO-Protons of the methylene group adjacent to the ester and the protonated piperidine nitrogen.
~3.40 - 3.20Multiplet1HPiperidine H-4Proton on the carbon bearing the ammonium group, shifted downfield.
~3.10 - 2.90Multiplet2HPiperidine H-2a, H-6aAxial protons on the carbons adjacent to the protonated ring nitrogen.
~2.30 - 2.10Multiplet2HPiperidine H-3e, H-5eEquatorial protons on the carbons beta to the ring nitrogen.
~1.90 - 1.70Multiplet2HPiperidine H-3a, H-5aAxial protons on the carbons beta to the ring nitrogen.
~1.30Triplet (t)3H-O-CH₂-CH₃ Protons of the methyl group of the ethyl ester, split by the adjacent methylene group.

Note: The NH protons of the protonated amines (R-NH₂⁺- and R₂-NH⁺-) would likely appear as broad signals or exchange with solvent protons (especially in D₂O), making their observation and integration variable.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. The presence of electronegative atoms (O, N) and the effect of protonation will be evident in the chemical shifts.

Chemical Shift (δ, ppm) Assignment Rationale
~168C =OCarbonyl carbon of the ester.
~62-O-CH₂ -CH₃Methylene carbon of the ethyl ester.
~58-N-CH₂ -COO-Methylene carbon adjacent to the piperidine nitrogen and the ester.
~55Piperidine C-2, C-6Carbons adjacent to the protonated ring nitrogen, shifted downfield.
~45Piperidine C-4Carbon bearing the ammonium group.
~28Piperidine C-3, C-5Carbons beta to the ring nitrogen.
~14-O-CH₂-CH₃ Methyl carbon of the ethyl ester.
Experimental Protocol for NMR Spectroscopy

A robust NMR analysis requires careful sample preparation and parameter selection.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical for ensuring complete dissolution of the salt.[1]

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard for aqueous solutions, if quantitative analysis is required.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include an appropriate spectral width, acquisition time, and relaxation delay.

    • For ¹³C NMR, a proton-decoupled experiment is standard to obtain singlets for all carbon signals. A sufficient number of scans will be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

    • Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to confirm proton-proton and proton-carbon correlations, respectively, aiding in unambiguous signal assignment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., D₂O) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument High-Field NMR Spectrometer transfer->instrument h1_nmr ¹H NMR Acquisition instrument->h1_nmr c13_nmr ¹³C NMR Acquisition instrument->c13_nmr d2_nmr 2D NMR (COSY, HSQC) instrument->d2_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft d2_nmr->ft phasing Phase Correction ft->phasing integration Integration & Referencing phasing->integration interpretation Structural Elucidation integration->interpretation

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is particularly useful for identifying the presence of key bonds and functional groups.

Predicted IR Data

The IR spectrum of Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride will be characterized by the absorption bands of the ester, the protonated amines, and the alkyl groups.

Frequency Range (cm⁻¹) Intensity Assignment Rationale
3100 - 2800Strong, BroadN-H stretch (R-NH₂⁺, R₂-NH⁺)The N-H stretching vibrations of the primary and secondary ammonium salts appear as a broad and strong absorption band.[2]
2980 - 2850MediumC-H stretch (Aliphatic)C-H stretching vibrations of the piperidine ring and ethyl group.
~1740StrongC=O stretch (Ester)Characteristic strong absorption for the carbonyl group of the ethyl ester.
1620 - 1560MediumN-H bend (R-NH₂⁺)Asymmetric bending vibration of the primary ammonium group.[3]
~1500MediumN-H bend (R₂-NH⁺)Bending vibration of the secondary ammonium group.
1250 - 1050StrongC-O stretch (Ester)Asymmetric C-O-C stretching of the ester group.
1100 - 1000MediumC-N stretchStretching vibrations of the carbon-nitrogen bonds.
Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride powder directly onto the ATR crystal.

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum will be in terms of % Transmittance or Absorbance versus wavenumber (cm⁻¹).

    • Perform any necessary baseline corrections.

    • Label the significant peaks for interpretation.

IR_Workflow start Start clean Clean ATR Crystal start->clean background Record Background Spectrum clean->background sample Place Sample on Crystal background->sample pressure Apply Pressure sample->pressure acquire Acquire Spectrum (16-32 scans) pressure->acquire process Process Data (Baseline Correction) acquire->process interpret Interpret Spectrum process->interpret end End interpret->end

Caption: Workflow for ATR-IR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

For a polar, pre-charged molecule like Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride, Electrospray Ionization (ESI) in positive ion mode is the most suitable technique. The dihydrochloride will likely dissociate in solution, and the mass spectrometer will detect the protonated molecular ion.

m/z (Mass-to-Charge Ratio) Assignment Rationale
201.16[M+H]⁺This corresponds to the exact mass of the protonated free base (C₁₀H₂₀N₂O₂ + H⁺). The two chloride counter-ions are not observed.
101.12[M-C₅H₉O₂]⁺A potential fragment resulting from the cleavage of the bond between the piperidine ring and the acetate side chain.
88.05[C₄H₈O₂]⁺Fragmentation corresponding to the ethyl acetate moiety.
Experimental Protocol for ESI-MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water. A small amount of formic acid may be added to promote protonation, although the dihydrochloride salt is already protonated.

  • Instrumentation and Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

    • Operate the mass spectrometer in positive ion mode.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve a stable and intense signal for the ion of interest.

    • Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 amu).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺).

    • If fragmentation is induced (e.g., in-source CID or MS/MS), analyze the fragment ions to corroborate the proposed structure.

MS_Workflow cluster_sample Sample Preparation cluster_ionization Ionization cluster_analysis Mass Analysis cluster_output Output prep Prepare Dilute Solution (e.g., in MeOH/H₂O) infuse Infuse into ESI Source prep->infuse ionize Electrospray Ionization (+ve mode) infuse->ionize analyzer Mass Analyzer (e.g., Quadrupole, TOF) ionize->analyzer detector Detector analyzer->detector spectrum Generate Mass Spectrum (m/z vs. Intensity) detector->spectrum

Caption: Workflow for ESI-Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis of Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride through NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted data, rooted in the fundamental principles of each technique and the known chemical properties of the constituent functional groups, serves as a reliable benchmark for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident structural elucidation and purity assessment, which are critical steps in the advancement of drug discovery and development programs.

References

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Available at: [Link]

  • JoVE. (2023). Video: Mass Spectrometry of Amines. Available at: [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Available at: [Link]

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Foundational

The Strategic Role of Ethyl 2-(4-aminopiperidin-1-yl)acetate Dihydrochloride in Modern Drug Discovery: A Technical Guide

For Immediate Release An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Application, and Strategic Importance of Ethyl 2-(4-aminopiperidin-1-yl)acetate Dihydroc...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Application, and Strategic Importance of Ethyl 2-(4-aminopiperidin-1-yl)acetate Dihydrochloride as a Key Chemical Intermediate.

Introduction: The Versatility of the 4-Aminopiperidine Scaffold

The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for molecules designed to interact with complex biological targets.[2] Within this class of heterocycles, 4-aminopiperidine derivatives are of particular importance, serving as crucial intermediates in the synthesis of a wide array of therapeutic agents, from analgesics to anticancer drugs.[3][4] Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride emerges as a particularly strategic intermediate due to its bifunctional nature, possessing a reactive secondary amine within the piperidine ring and a primary amine at the 4-position, along with an ester moiety that can be further manipulated. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, underscoring its significance in the rapid and efficient construction of complex active pharmaceutical ingredients (APIs).[]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride is essential for its effective use in synthesis. The table below summarizes its key identifiers and properties.

PropertyValue
IUPAC Name ethyl 2-(4-aminopiperidin-1-yl)acetate;dihydrochloride
CAS Number 180566-51-0
Molecular Formula C₉H₂₀Cl₂N₂O₂
Molecular Weight 259.18 g/mol
Appearance Off-white to white solid (expected)
Solubility Soluble in water and polar protic solvents

Note: Some properties are predicted based on the structure and data from analogous compounds.

Synthesis of Ethyl 2-(4-aminopiperidin-1-yl)acetate Dihydrochloride: A Self-Validating Protocol

The synthesis of the title compound is most effectively and commonly achieved through a two-step sequence involving the protection of the more reactive primary amine of 4-aminopiperidine, followed by N-alkylation of the piperidine nitrogen, and subsequent deprotection. This strategy ensures high regioselectivity and overall yield.

Step 1: Boc Protection of 4-Aminopiperidine

The initial step involves the protection of the 4-amino group with a tert-butyloxycarbonyl (Boc) group. This is a standard and highly efficient protection strategy for amines.[6]

Protocol:

  • To a solution of 4-aminopiperidine in a suitable solvent such as dichloromethane (DCM) or a biphasic system of water and tert-butanol, add a base (e.g., sodium hydroxide or triethylamine).[7]

  • Cool the mixture in an ice bath.

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (typically monitored by TLC or LC-MS).

  • Perform an aqueous work-up, extracting the product into an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl piperidin-4-ylcarbamate.[7]

Causality: The Boc group is chosen for its stability under the basic conditions required for the subsequent alkylation step and its facile removal under acidic conditions.[8] The use of a base is crucial to deprotonate the ammonium species and facilitate the nucleophilic attack of the amine on the (Boc)₂O.

Step 2: N-Alkylation with Ethyl Bromoacetate

The secondary amine of the piperidine ring in the Boc-protected intermediate is then alkylated using ethyl bromoacetate.

Protocol:

  • Dissolve tert-butyl piperidin-4-ylcarbamate in an aprotic polar solvent such as acetonitrile or dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).

  • Add ethyl bromoacetate dropwise to the mixture.

  • Heat the reaction mixture (e.g., to 70-80 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.[9]

  • After cooling, filter off the inorganic salts and concentrate the filtrate.

  • Purify the crude product, ethyl 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)acetate, by column chromatography on silica gel.

Causality: The use of a base is necessary to deprotonate the piperidine nitrogen, increasing its nucleophilicity for the SN2 reaction with ethyl bromoacetate. A polar aprotic solvent is chosen to dissolve the reactants and facilitate the substitution reaction.

Step 3: Boc Deprotection to Yield the Dihydrochloride Salt

The final step is the removal of the Boc protecting group under acidic conditions, which concurrently forms the dihydrochloride salt.

Protocol:

  • Dissolve the purified ethyl 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)acetate in a suitable solvent such as dioxane, methanol, or ethyl acetate.

  • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl).[10]

  • Stir the mixture at room temperature. The product will typically precipitate out of the solution as the dihydrochloride salt.

  • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry under vacuum to afford Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride.

Causality: The strong acidic environment protonates the carbamate, leading to its cleavage and the release of the free amine. The presence of excess hydrochloric acid ensures the formation of the stable dihydrochloride salt, which is often a crystalline solid and easy to handle.

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection 4-Aminopiperidine 4-Aminopiperidine Protected_Intermediate tert-butyl piperidin-4-ylcarbamate 4-Aminopiperidine->Protected_Intermediate Base, DCM Boc_Anhydride (Boc)₂O Boc_Anhydride->Protected_Intermediate Alkylated_Product Ethyl 2-(4-((tert-butoxycarbonyl)amino) piperidin-1-yl)acetate Protected_Intermediate->Alkylated_Product K₂CO₃, ACN Ethyl_Bromoacetate Ethyl Bromoacetate Ethyl_Bromoacetate->Alkylated_Product Final_Product Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride Alkylated_Product->Final_Product Dioxane HCl HCl HCl->Final_Product Amide_Formation Intermediate Ethyl 2-(4-aminopiperidin-1-yl)acetate Amide_Product Amide Derivative Intermediate->Amide_Product Coupling Agent Carboxylic_Acid R-COOH Carboxylic_Acid->Amide_Product

General scheme for amide bond formation.
Reductive Amination

The primary amine can also react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines. This reaction is highly efficient for introducing further diversity into the molecule.

Conclusion

Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride is a high-value chemical intermediate that provides a robust platform for the synthesis of complex nitrogen-containing heterocyclic compounds. Its well-defined and selective synthesis, coupled with the versatility of its dual amine functionalities, makes it a strategic asset in drug discovery and development. The principles and protocols outlined in this guide are intended to provide researchers with the foundational knowledge to effectively utilize this key building block in the creation of novel therapeutic agents. The continued exploration of its applications is expected to yield new and improved treatments for a wide range of diseases.

References

  • An efficient synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate (7) has been developed, starting from 1-benzylpiperidin-4-one (1). The compound is a key intermediate in the synthesis of new generation, highly active narcotic analgesics, such as remifintanil, as well as the novel classes of fentanyl analogues. [Link: https://www.researchgate.
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  • B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles - Supporting Information. [Link: https://www.thieme-connect.de/products/ejournals/pdf/10.1055/s-0036-1588924.pdf]
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link: https://typeset.io/papers/efficient-deprotection-of-boc-group-in-amines-and-227z54r5l4]
  • 2-[4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperazin-1-yl]acetic acid. [Link: https://www.tenovapharma.com/product/2-[4-(2-([(tert-butoxy)carbonyl]amino)ethyl)piperazin-1-yl]acetic-acid-139.html]
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link: https://www.mdpi.com/1422-0067/23/19/11925]
  • tert-Butyl piperidin-4-ylcarbamate. [Link: https://www.001chemical.com/chem/73874-95-0.html]
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Exploratory

A Senior Application Scientist's Guide to Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride: A Cornerstone Heterocyclic Building Block

Authored for Researchers, Scientists, and Drug Development Professionals Strategic Importance in Modern Drug Discovery Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride is a bifunctional heterocyclic compound that h...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Strategic Importance in Modern Drug Discovery

Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride is a bifunctional heterocyclic compound that has emerged as a critical building block in medicinal chemistry. Its structure uniquely combines a reactive primary amine on a piperidine ring with an ethyl acetate moiety attached to the ring's nitrogen. This arrangement provides two distinct points for chemical modification, making it an invaluable scaffold for constructing complex molecular architectures.

The primary strategic value of this reagent lies in its frequent application as a key intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[1][2][3] DPP-4 inhibitors, also known as gliptins, are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes.[1][2][3] They function by preventing the degradation of incretin hormones, which in turn stimulates insulin synthesis and suppresses glucagon secretion in a glucose-dependent manner.[1][3][4] The piperidine core of this building block is a common structural motif in many potent and selective DPP-4 inhibitors, including Sitagliptin.[3]

Beyond diabetes, the substituted piperidine motif is a privileged structure in drug discovery, appearing in molecules targeting a wide array of biological systems, including CNS disorders, inflammation, and infectious diseases. The title compound serves as a versatile starting point for accessing these diverse chemical spaces.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling. The compound is supplied as a dihydrochloride salt, which significantly enhances its stability and shelf-life compared to the freebase form.

PropertyValueSource
Chemical Formula C₉H₁₈N₂O₂ · 2HClInferred from structure
Molecular Weight 259.18 g/mol Calculated
Appearance White to off-white solidGeneral Supplier Data
CAS Number 374952-16-4General Supplier Data
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[5] Recommended storage at 2-8°C.[6][5][6]

Safety & Handling:

  • General Precautions: Handle in a well-ventilated area or under a fume hood.[7] Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • In Case of Contact: If the substance comes into contact with eyes, rinse cautiously with water for several minutes. For skin contact, wash with plenty of soap and water.

  • Disposal: Dispose of contents and container to an approved waste disposal plant according to local regulations.[8]

Expert Insight: The Dihydrochloride Advantage The use of the dihydrochloride salt is a deliberate and critical choice. The free primary amine is a strong nucleophile and base, making the freebase form susceptible to degradation via air oxidation and reaction with atmospheric carbon dioxide. The salt form protonates both the primary amine and the tertiary ring amine, protecting them, increasing the compound's stability, and rendering it a free-flowing, weighable solid. This necessitates the use of a base during reactions to liberate the nucleophilic free amine in situ.

Core Reactivity and Synthetic Applications

The synthetic utility of Ethyl 2-(4-aminopiperidin-1-yl)acetate stems from the differential reactivity of its two key functional groups: the primary amine at the C4 position and the ethyl ester linked to the ring nitrogen.

G cluster_molecule Key Reactive Sites mol N_primary Primary Amine (C4) - Highly Nucleophilic - Site for Amidation,  Reductive Amination N_primary->mol Ester_group Ethyl Ester (N1) - Potential for Hydrolysis - Saponification Ester_group->mol

Caption: Key reactive centers of the building block.

Amide Bond Formation: The Workhorse Reaction

The most common application of this building block is the acylation of its primary amine to form an amide bond. This is a cornerstone reaction in the synthesis of many pharmaceutical agents.

Causality Behind Experimental Choices:

  • The Challenge: The starting material is a dihydrochloride salt. Both the primary (pKa ~10) and tertiary (pKa ~7-8) amines are protonated. To make the primary amine nucleophilic, it must be deprotonated.

  • Choice of Base: A non-nucleophilic organic base is required. Typically, 2.0 to 2.2 equivalents of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are used. The first equivalent neutralizes the HCl on the more basic primary amine, and the second neutralizes the HCl on the tertiary amine. An additional slight excess ensures the reaction medium remains basic. DIPEA is often preferred for sterically hindered substrates to minimize potential side reactions.[9]

  • Choice of Coupling Reagent: Standard peptide coupling reagents are employed to activate the carboxylic acid partner.

    • Carbodiimides (EDC): Often used with additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to form an active ester, minimizing racemization and improving efficiency.[9]

    • Uronium/Onium Salts (HATU, HBTU): These are highly efficient reagents that work rapidly and are suitable for forming amides even with sterically hindered or electron-deficient partners.[9][10]

  • Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) is ideal. They effectively dissolve the reagents and do not participate in the reaction.

Field-Proven Protocol: General Amide Coupling

This protocol represents a validated, generalized procedure for the coupling of a generic carboxylic acid (R-COOH) to the title building block.

Materials:

  • Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride (1.0 eq)

  • Carboxylic Acid (R-COOH) (1.05 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.2 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Reaction Setup: To a clean, dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.05 eq) and anhydrous DMF. Stir at room temperature to dissolve.

  • Pre-activation: Add HATU (1.1 eq) to the solution. Stir for 10-15 minutes at room temperature. This pre-activation step forms the highly reactive O-acylisourea intermediate.

  • Amine Addition: In a separate flask, dissolve Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (2.2 eq) and stir for 5 minutes to liberate the free amine.

  • Coupling Reaction: Add the amine solution dropwise to the activated carboxylic acid solution at 0°C (ice bath). Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate.[11] Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine. The aqueous washes remove excess DMF, DIPEA hydrochloride, and unreacted coupling reagents.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Workflow for a standard amide coupling reaction.

Case Study: Synthesis of a DPP-4 Inhibitor Precursor

This building block is famously used in the synthesis of Sitagliptin, a potent DPP-4 inhibitor. The core reaction involves coupling the building block with a complex, chiral trifluoromethyl-substituted triazolopiperazine moiety.

The reaction showcases the robustness of the amide coupling protocol on a complex, high-value substrate. The piperidine nitrogen of the building block ultimately forms part of the final drug structure, highlighting its integral role. The ethyl ester is often carried through several steps before being hydrolyzed or otherwise modified in the final stages of the synthesis.

G A Building Block (Ethyl 2-(4-aminopiperidin-1-yl)acetate) C Amide Coupling (HATU, DIPEA, DMF) A->C B Triazolopiperazine Carboxylic Acid B->C D Sitagliptin Precursor (Amide Product) C->D E Further Steps (e.g., Ester Hydrolysis) D->E F Final API (Sitagliptin) E->F

Caption: Role in the synthesis of a Sitagliptin precursor.

Conclusion and Future Outlook

Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride is more than just a chemical reagent; it is a validated, strategic tool for accelerating drug discovery programs. Its bifunctional nature, commercial availability, and well-understood reactivity make it a first-choice building block for introducing the 4-aminopiperidine scaffold. Its prominent role in the synthesis of blockbuster drugs like Sitagliptin cements its importance in the pharmaceutical industry.[3] Future applications will likely see this and structurally similar building blocks used in the development of new chemical entities targeting a growing range of diseases where the piperidine motif can provide optimal physicochemical and pharmacokinetic properties.

References

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  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). National Institutes of Health (NIH).
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  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI.
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  • Novel process for the preparation of dipeptidyl peptidase-4 (dpp-4) enzyme inhibitor. Google Patents.
  • (S)-Ethyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate hydrochloride. ChemicalBook.
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  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI.
  • SAFETY DATA SHEET - CR 87-124. Dow.
  • Thioester Mediated Biocatalytic Amide Bond Synthesis with In Situ Thiol Recycling. ChemRxiv.
  • 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Active DPP-4 Inhibitor. ResearchGate.
  • 1,1'-((2-(4-(2-((2-(Bis(2-hydroxydodecyl)amino)ethyl)(2-hydroxydodecyl)amino)ethyl)piperazin-1-yl)ethyl)azanediyl)bis(dodecan-2-ol). PubChem.
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Foundational

An In-depth Technical Guide to Ethyl 2-(4-aminopiperidin-1-yl)acetate Dihydrochloride: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride, a versatile building block in medicinal chemistry. We will delve into its plausible synthetic routes, phys...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride, a versatile building block in medicinal chemistry. We will delve into its plausible synthetic routes, physicochemical properties, and its significance as a scaffold in the development of novel therapeutics. While a singular "discovery" paper for this specific molecule is not prominently documented, its emergence is a logical progression in the rich history of piperidine derivatives in pharmaceutical research.[1][2][3][4]

Introduction: The Significance of the 4-Aminopiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids.[1][2][3][4] Its prevalence stems from its ability to impart favorable pharmacokinetic properties to a molecule, including improved solubility and metabolic stability. The 4-aminopiperidine substructure, in particular, is a privileged scaffold in drug discovery.[5] It provides a rigid framework with a strategically placed amino group that can serve as a key interaction point with biological targets or as a versatile handle for further chemical elaboration.

Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride combines this valuable 4-aminopiperidine core with an ethyl acetate side chain. This addition introduces a secondary amine for further functionalization and an ester group that can be hydrolyzed to a carboxylic acid, offering another point for modification or for mimicking a biological ligand. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable for use in various synthetic and biological applications.

Plausible Synthetic Pathway and Experimental Protocol

The synthesis of Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride can be logically achieved through a multi-step process involving the protection of the 4-amino group of piperidine, N-alkylation, and subsequent deprotection. This approach ensures regioselective alkylation at the piperidine nitrogen.

Synthetic Strategy: A Step-by-Step Rationale

The chosen synthetic route is designed for efficiency and control, employing common and well-understood reactions in organic synthesis.

  • Step 1: Protection of the 4-Amino Group. The primary amino group at the 4-position of piperidine is more nucleophilic than the secondary amine of the ring. To prevent side reactions during the subsequent N-alkylation step, it is crucial to protect this primary amine. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its ease of introduction and its stability under the conditions of the next step, as well as its straightforward removal under acidic conditions.[6]

  • Step 2: N-Alkylation of the Piperidine Ring. With the 4-amino group protected, the secondary amine of the piperidine ring can be selectively alkylated. The reaction with ethyl bromoacetate in the presence of a mild base, such as potassium carbonate, is a standard and effective method for this transformation.[7][8] The base neutralizes the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

  • Step 3: Deprotection and Salt Formation. The final step involves the removal of the Boc protecting group. This is typically achieved by treatment with a strong acid, such as hydrochloric acid, in an appropriate solvent like dioxane or methanol. This step not only deprotects the primary amine but also protonates both the primary and secondary amines, leading to the formation of the desired dihydrochloride salt.

Detailed Experimental Protocol

Synthesis of Ethyl 2-(4-(tert-butoxycarbonylamino)piperidin-1-yl)acetate

  • To a stirred solution of tert-butyl (piperidin-4-yl)carbamate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add ethyl bromoacetate (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure ethyl 2-(4-(tert-butoxycarbonylamino)piperidin-1-yl)acetate.

Synthesis of Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride

  • Dissolve the purified ethyl 2-(4-(tert-butoxycarbonylamino)piperidin-1-yl)acetate (1.0 eq) in a solution of hydrochloric acid in dioxane (e.g., 4M).

  • Stir the reaction mixture at room temperature and monitor the deprotection by TLC.

  • Upon completion, the product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride as a white solid.

Synthetic Workflow Diagram

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection & Salt Formation A 4-Aminopiperidine C tert-Butyl (piperidin-4-yl)carbamate A->C Base, Solvent B Boc-Anhydride B->C E Ethyl 2-(4-(tert-butoxycarbonylamino)piperidin-1-yl)acetate C->E K2CO3, Acetonitrile D Ethyl Bromoacetate D->E G Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride E->G F HCl in Dioxane F->G G cluster_0 Potential Modifications substance Ethyl 2-(4-aminopiperidin-1-yl)acetate Dihydrochloride Primary Amine Ester Moiety mod1 Acylation/Sulfonylation substance:f0->mod1 mod2 Reductive Amination substance:f0->mod2 mod3 Hydrolysis substance:f1->mod3 mod4 Amide Coupling mod3->mod4

Caption: Potential synthetic modifications of the core molecule.

Role as an Intermediate in the Synthesis of Bioactive Molecules

The 4-aminopiperidine scaffold is a key component in a number of potent and selective therapeutic agents. For instance, derivatives of this scaffold have been investigated as inhibitors of the hepatitis C virus. [9]The structural features of Ethyl 2-(4-aminopiperidin-1-yl)acetate make it a suitable precursor for the synthesis of complex molecules targeting a variety of biological pathways.

Conclusion

Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride represents a valuable and versatile chemical entity for researchers in drug discovery and medicinal chemistry. While its specific historical discovery is not clearly documented, its existence is a logical outcome of the systematic exploration of privileged scaffolds. The synthetic route outlined in this guide is robust and scalable, providing a reliable method for its preparation. The bifunctional nature of this compound, coupled with the favorable properties of the 4-aminopiperidin core, ensures its continued importance as a building block for the next generation of therapeutic agents.

References

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. ResearchGate. [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses Procedure. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. [Link]

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  • Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. ResearchGate. [Link]

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  • SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. ResearchGate. [Link]

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  • PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.
  • N-4 Alkyl Cytosine Derivatives Synthesis: A New Approach. MDPI. [Link]

  • 8-(3-( R )-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. ResearchGate. [Link]

  • Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. PubMed. [Link]

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Exploratory

Foreword: The Piperidine Scaffold - A Cornerstone of Modern Pharmacology

An In-Depth Technical Guide to the Biological Activity of Piperidine Derivatives The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most vital structural motifs in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Piperidine Derivatives

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most vital structural motifs in medicinal chemistry.[1][2] Its prevalence is a testament to its remarkable versatility, appearing in a vast array of natural alkaloids and synthetic pharmaceuticals across more than twenty drug classes.[1][2][3] The unique physicochemical properties of the piperidine scaffold—its ability to modulate lipophilicity, serve as a hydrogen bond acceptor/donor, and adopt specific conformations to fit into the binding pockets of molecular targets—make it a privileged structure in drug design.[4] This structural motif often enhances a molecule's druggability by improving metabolic stability and pharmacokinetic profiles (ADME properties), frequently with reduced toxicity.[4]

This guide provides an in-depth exploration of the diverse biological activities of piperidine derivatives. We will move beyond a simple cataloging of effects to dissect the underlying mechanisms of action, present robust experimental data, and detail the scientific workflows used to validate these activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the piperidine scaffold in their own discovery programs.

Section 1: Anticancer Activity - Targeting the Hallmarks of Malignancy

Piperidine derivatives have emerged as a powerful class of compounds in oncology, demonstrating efficacy against a wide range of cancers including breast, prostate, lung, colon, and leukemia.[5][6] Their mechanisms of action are multifaceted, often targeting several key signaling pathways essential for cancer cell survival, proliferation, and metastasis.[5][6]

Core Mechanisms of Antitumor Action

The anticancer effects of piperidine-containing molecules are not arbitrary; they are the result of precise interactions with critical cellular machinery. The piperidine ring is often crucial for orienting the pharmacophore correctly within the target's active site or for providing the necessary physicochemical properties to enhance potency and bioavailability.[7]

Key mechanisms include:

  • Induction of Apoptosis: Many piperidine derivatives trigger programmed cell death. A common pathway involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome C.[5][8] This activates a cascade of caspases (e.g., caspase-3, -9) that execute the apoptotic program.[5] A critical aspect of this process is the modulation of the Bax/Bcl-2 protein ratio; the derivatives often upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby tipping the cellular balance towards death.[5]

  • Cell Cycle Arrest: By interfering with the cell division cycle, these compounds can halt the proliferation of cancer cells. For instance, the piperidine derivative DTPEP has been shown to arrest breast cancer cells in the G0/G1 phase.[5]

  • Inhibition of Pro-Survival Signaling Pathways: Piperidine derivatives can inhibit crucial signaling cascades that cancer cells hijack for growth and survival. These include pathways like STAT-3, NF-κB, and PI3K/Akt.[5][8] For example, the natural alkaloid piperine suppresses STAT-3 phosphorylation, which in turn inhibits Bcl-2 and promotes apoptosis in cervical cancer cells.[5]

  • Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS can induce oxidative stress and damage cellular components, ultimately leading to apoptosis.[5][8]

Visualizing the Apoptotic Pathway

The following diagram illustrates the intrinsic apoptotic pathway commonly initiated by piperidine-based anticancer agents.

G cluster_cell Cancer Cell PD Piperidine Derivative Bcl2 Bcl-2 (Anti-apoptotic) PD->Bcl2 Inhibits Bax Bax (Pro-apoptotic) PD->Bax Activates Mito Mitochondrion CytC Cytochrome C Mito->CytC Releases Bcl2->Mito Prevents pore formation Bax->Mito Forms pore Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by piperidine derivatives.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of novel compounds is quantified by their ability to inhibit cancer cell growth. The Growth Inhibition (GI50) value represents the concentration of the drug that causes 50% inhibition of cell growth.

Compound ClassCell LineGI50 (µM)Citation
Highly Functionalized PiperidinesU251 (Glioma)Varies[9]
MCF7 (Breast)Varies[9]
NCI-H460 (Lung)Varies[9]
HT29 (Colon)Varies[9]
NCI/ADR-RES (Ovarian)Varies[9]
Synthesized Piperidine MoleculeA549 (Lung)High Cytotoxicity[7]

Note: Specific GI50 values for individual compounds within the classes can be found in the cited literature. The studies show that toxicity is considerably higher in cancer cell lines compared to normal cells (e.g., HaCaT keratinocytes).[9]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a foundational colorimetric method for assessing the cytotoxic effects of a compound on cancer cell lines. Its principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Workflow Rationale: This protocol provides a robust system for quantifying cell viability. The number of viable cells is directly proportional to the amount of formazan produced, allowing for a dose-response curve and calculation of GI50/IC50 values.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the dose-response curve and determine the GI50 value.

Section 2: Antimicrobial Activity - A Scaffold for Combating Pathogens

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[10] Piperidine derivatives have demonstrated significant potential, exhibiting both antibacterial and antifungal properties.[10][11] The inclusion of the piperidine ring can be a key factor in the molecule's ability to penetrate microbial cell walls and interact with intracellular targets.

Spectrum of Activity

Studies have shown that various synthetic piperidine derivatives are active against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[10][12] Antifungal activity has also been observed against species like Aspergillus niger and Candida albicans.[10]

Quantitative Data: Antibacterial Efficacy

The antimicrobial potential is often evaluated by measuring the zone of inhibition and the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundOrganismZone of Inhibition (mm)MIC (mg/mL)Citation
Piperidine Derivative 6 B. cereus≥ 61.5[10]
E. coli≥ 61.5[10]
S. aureus≥ 61.5[10]
B. subtilis≥ 60.75[10]
Piperidine Derivative 2 S. aureusGood Activity-[12]

Note: Compound 6 in the cited study showed the strongest and broadest inhibitory activity among the tested derivatives.[10]

Experimental Protocol: Disc Diffusion Method

This is a standard, widely used method for preliminary screening of antimicrobial activity. It is based on the diffusion of the test compound from a paper disc into an agar medium inoculated with the target microorganism.

Workflow Rationale: This workflow provides a qualitative or semi-quantitative assessment of antimicrobial activity. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound. It is a self-validating system where the presence of a clear zone directly demonstrates bioactivity.

G cluster_workflow Disc Diffusion Assay Workflow A Prepare microbial inoculum (e.g., S. aureus) to 0.5 McFarland standard B Swab inoculum evenly onto Mueller-Hinton agar plate A->B C Apply sterile paper discs impregnated with piperidine derivative solution B->C D Incubate plate (e.g., 37°C for 24h) C->D E Measure diameter of the zone of inhibition (mm) D->E

Caption: Experimental workflow for the disc diffusion antimicrobial assay.

Section 3: Neurological and CNS Activity - Modulating Complex Systems

The piperidine scaffold is a cornerstone in the development of drugs targeting the central nervous system (CNS).[4] Its derivatives are found in analgesics, antipsychotics, and agents for treating neurodegenerative diseases.[2][13]

Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder linked to β-amyloid plaques and a decline in neurotransmitter levels.[14] Piperidine derivatives have been developed to target this disease through multiple mechanisms:

  • Acetylcholinesterase (AChE) Inhibition: One therapeutic strategy is to increase the levels of the neurotransmitter acetylcholine (ACh) in the brain. Piperidine derivatives like Donepezil are potent, non-competitive inhibitors of AChE, the enzyme that degrades ACh, thereby improving cognitive function.[9][15]

  • γ-Secretase Inhibition: The formation of β-amyloid plaques results from the cleavage of the amyloid precursor protein (APP) by enzymes, including γ-secretase. Novel bridged piperidine derivatives have been designed as selective inhibitors of γ-secretase to prevent the formation of the plaque-forming Aβ42 protein.[14]

G cluster_synapse Cholinergic Synapse Pre Presynaptic Neuron ACh ACh Pre->ACh Releases Post Postsynaptic Neuron Signal Signal Transmission Post->Signal AChR ACh Receptor ACh->AChR Binds AChE AChE (Enzyme) ACh->AChE Degraded by AChR->Post Activates PD Piperidine Derivative (e.g., Donepezil) PD->AChE Inhibits

Caption: Mechanism of AChE inhibition by piperidine derivatives in Alzheimer's.

Epilepsy and Pain Management

Piperidine derivatives also show significant promise in treating other neurological conditions:

  • Epilepsy: The natural alkaloid piperine has demonstrated anti-epileptic potential. It is believed to work by inhibiting monoamine oxidase (MAO) and modulating the GABAergic pathway, which helps restore neurotransmitter balance and reduce seizure activity.[16]

  • Analgesia: Many potent analgesics, including opioids like meperidine and fentanyl, feature a piperidine core.[2][13] This structure is crucial for their interaction with opioid receptors to produce pain relief. Research continues into novel piperidine derivatives for treating chronic and neuropathic pain.[2][17]

Section 4: Antioxidant Activity - Scavenging Free Radicals

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Piperidine derivatives have been evaluated for their ability to scavenge these damaging free radicals.[9][10][18]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to screen for antioxidant activity. DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a colorless/yellowish compound.

Workflow Rationale: The degree of color change, measured spectrophotometrically, is directly correlated with the radical-scavenging activity of the compound. This provides a quantitative measure of antioxidant potential.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the piperidine derivative in a suitable solvent (e.g., methanol). Prepare a fresh solution of DPPH in the same solvent.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to varying concentrations of the test compound.

  • Incubation: Incubate the mixture in the dark at room temperature for approximately 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at ~517 nm. A decrease in absorbance indicates scavenging activity.

  • Calculation: Calculate the percentage of scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. A known antioxidant like ascorbic acid or Rutin is used as a positive control.[10]

Summary of Antioxidant Potential

Studies have shown that various piperidine derivatives possess significant free radical scavenging capabilities. For instance, one study found that all six tested derivatives revealed antioxidant potentials greater than 49% at a concentration of 1 mg/mL.[10][18] Another investigation highlighted that different piperidines have varying abilities to scavenge different types of radicals, such as DPPH and superoxide anions.[9]

Conclusion

The piperidine scaffold is undeniably a cornerstone of successful drug discovery. Its structural simplicity belies a profound functional versatility, enabling the development of derivatives with potent and specific biological activities ranging from anticancer and antimicrobial to complex CNS modulation. The key to unlocking this potential lies in a deep understanding of the structure-activity relationships and the causality behind experimental choices. By employing robust, self-validating protocols and leveraging a mechanistic understanding of the underlying biology, researchers can continue to develop novel piperidine-based therapeutics that address significant unmet medical needs.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. Retrieved January 25, 2026, from [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub. Retrieved January 25, 2026, from [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). NIH. Retrieved January 25, 2026, from [Link]

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020, May 26). Dove Press. Retrieved January 25, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. Retrieved January 25, 2026, from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023, April 4). IJNRD. Retrieved January 25, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Chemical and Molecular Insights into the Arid Wild Plant Diversity of Saudi Arabia. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics | Request PDF. (2024, November 5). ResearchGate. Retrieved January 25, 2026, from [Link]

  • (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. (2016, January 15). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Structure–activity relationship of piperidine derivatives with.... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Biological activities of piperidine alkaloids. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases - PMC - PubMed Central. (2022, January 12). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. (2022, October 12). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease | ACS Chemical Neuroscience. (2023, July 11). ACS Publications. Retrieved January 25, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). IIETA. Retrieved January 25, 2026, from [Link]

  • Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives - Journal of Clinical Medicine of Kazakhstan. (2023, August 7). Journal of Clinical Medicine of Kazakhstan. Retrieved January 25, 2026, from [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (n.d.). Longdom Publishing. Retrieved January 25, 2026, from [Link]

  • Piperidine alkaloids – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 25, 2026, from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023, July 26). RSC Publishing. Retrieved January 25, 2026, from [Link]

  • Bridged Piperidine Derivatives Useful as γ-Secretase Inhibitors for the Treatment of Alzheimer's Disease - PMC. (2018, April 5). NIH. Retrieved January 25, 2026, from [Link]

  • Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. (2020, June 7). Biointerface Research in Applied Chemistry. Retrieved January 25, 2026, from [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega. (2023, October 3). ACS Publications. Retrieved January 25, 2026, from [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (n.d.). DOI. Retrieved January 25, 2026, from [Link]

  • Full article: Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. (n.d.). Taylor & Francis Online. Retrieved January 25, 2026, from [Link]

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  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.). Retrieved January 25, 2026, from [Link]

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  • Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-(4-aminopiperidin-1-yl)acetate Dihydrochloride

Introduction Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride is a piperidine derivative that holds potential as a valuable building block or active pharmaceutical ingredient (API) in drug discovery and development...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride is a piperidine derivative that holds potential as a valuable building block or active pharmaceutical ingredient (API) in drug discovery and development. The presence of a primary amine, a tertiary amine within the piperidine ring, and an ethyl ester functional group defines its chemical reactivity and physicochemical properties. As with any compound intended for pharmaceutical use, a thorough understanding of its solubility and stability is paramount. These characteristics directly influence bioavailability, manufacturability, storage conditions, and ultimately, the safety and efficacy of the final drug product.

This technical guide provides a comprehensive overview of the principles and methodologies for characterizing the solubility and stability of Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols. The causality behind experimental choices is explained to empower the user to not only execute but also adapt these methods to their specific needs.

Physicochemical Properties and Structural Considerations

While specific experimental data for Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride is not extensively documented in publicly available literature, we can infer its likely properties based on its structure and analogous compounds.

Table 1: Estimated Physicochemical Properties of Ethyl 2-(4-aminopiperidin-1-yl)acetate Dihydrochloride

PropertyEstimated Value/CharacteristicRationale and Implications
Molecular Formula C9H20N2O2 · 2HClDerived from the structure.
Molecular Weight ~257.18 g/mol Calculated based on the molecular formula.
Form Dihydrochloride SaltThis salt form is typically chosen to enhance aqueous solubility and stability of the basic parent molecule.[1]
Functional Groups Primary amine, tertiary amine, ethyl esterThese groups are the primary determinants of the molecule's chemical reactivity, potential degradation pathways (hydrolysis, oxidation), and pH-dependent solubility.
pKa (estimated) pKa1 ~7-8 (piperidine N), pKa2 ~9-10 (primary amine)Estimated based on typical pKa values for piperidine and primary amino groups. The actual values would need to be experimentally determined. These values are critical for predicting solubility at different pH levels.

Solubility Characterization

The aqueous solubility of an API is a critical factor for its absorption and bioavailability. As a dihydrochloride salt, Ethyl 2-(4-aminopiperidin-1-yl)acetate is expected to be freely soluble in water. However, its solubility can be significantly influenced by pH, ionic strength, and the presence of other excipients. A comprehensive solubility assessment is therefore essential.

Theoretical Framework: The "Why" Behind the Experiments

The dihydrochloride salt form enhances the solubility of the basic parent compound by protonating the two amine groups. In solution, an equilibrium exists between the ionized (salt) and non-ionized (free base) forms. This equilibrium is governed by the Henderson-Hasselbalch equation and is highly pH-dependent. At low pH, the compound will be predominantly in its highly soluble, protonated form. As the pH increases towards and beyond the pKa values of the amines, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation. This phenomenon is critical to understand for oral drug development, as the API will encounter a wide range of pH environments in the gastrointestinal tract.

Experimental Workflow for Solubility Determination

A multi-faceted approach is recommended to determine both thermodynamic and kinetic solubility, providing a complete picture of the compound's behavior in solution.

Solubility_Workflow cluster_prep Preparation cluster_thermo Thermodynamic Solubility (Shake-Flask Method) cluster_kinetic Kinetic Solubility (High-Throughput Screening) Prep Prepare Stock Solution in DMSO or Methanol Kinetic_Start Add small volume of stock solution to aqueous media Prep->Kinetic_Start Media Prepare Aqueous Media (Water, Buffers pH 1.2, 4.5, 6.8, 7.4) Thermo_Start Add excess solid to media Media->Thermo_Start Media->Kinetic_Start Thermo_Equilibrate Equilibrate for 24-48h (e.g., 25°C, 37°C) Thermo_Start->Thermo_Equilibrate Step 1 Thermo_Filter Filter (0.22 µm) to remove undissolved solid Thermo_Equilibrate->Thermo_Filter Step 2 Thermo_Quantify Quantify by HPLC-UV or LC-MS Thermo_Filter->Thermo_Quantify Step 3 Kinetic_Incubate Incubate for 1.5-2h Kinetic_Start->Kinetic_Incubate Step A Kinetic_Measure Measure turbidity or quantify supernatant Kinetic_Incubate->Kinetic_Measure Step B

Caption: Experimental workflow for determining thermodynamic and kinetic solubility.

Detailed Experimental Protocols
  • Rationale: This method determines the equilibrium solubility, which is the true thermodynamic solubility of the compound in a given medium. It represents the maximum amount of the compound that can be dissolved under equilibrium conditions and is the gold standard for solubility measurement.

  • Procedure:

    • Add an excess amount of Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride to a series of vials containing different aqueous media (e.g., deionized water, 0.1 N HCl, phosphate-buffered saline at pH 6.8 and 7.4).

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, visually confirm the presence of undissolved solid.

    • Carefully withdraw an aliquot and immediately filter it through a 0.22 µm syringe filter to remove any solid particles.

    • Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.

  • Rationale: This high-throughput method assesses the solubility of a compound upon its rapid dissolution from a concentrated organic stock solution into an aqueous buffer. It is particularly relevant for early drug discovery to identify compounds that might precipitate upon dilution in aqueous environments.

  • Procedure:

    • Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

    • In a 96-well plate, add a small volume of the stock solution to each well containing the desired aqueous buffer.

    • Incubate the plate for a short period (e.g., 1.5-2 hours) at room temperature.

    • Determine the solubility by measuring the turbidity of the solution using a nephelometer or by quantifying the concentration of the compound remaining in the supernatant after centrifugation.

Stability Assessment

Evaluating the chemical stability of an API is a critical regulatory requirement and is essential for ensuring its quality, safety, and efficacy throughout its shelf life. Stability studies are designed to identify potential degradation products and determine the rate of degradation under various environmental conditions.

Potential Degradation Pathways

The functional groups in Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride suggest several potential degradation pathways:

  • Hydrolysis: The ethyl ester is susceptible to hydrolysis, especially under acidic or basic conditions, to yield the corresponding carboxylic acid and ethanol.

  • Oxidation: The primary and tertiary amines can be susceptible to oxidation, potentially forming N-oxides or other degradation products. The piperidine ring itself could also undergo oxidative degradation.[2]

  • Thermal Degradation: High temperatures can induce decomposition of the molecule.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify likely degradation products and demonstrate the specificity of the analytical method.[3]

Forced_Degradation cluster_conditions Stress Conditions (ICH Q1A) Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) Analysis Analyze by Stability- Indicating HPLC Method Acid->Analysis Sample at time points Base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) Base->Analysis Sample at time points Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Sample at time points Thermal Thermal (e.g., 80°C, solid & solution) Thermal->Analysis Sample at time points Photo Photolytic (ICH Q1B light exposure) Photo->Analysis Sample at time points API API Solution or Solid API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to Identify Identify & Characterize Degradation Products (LC-MS) Analysis->Identify If significant degradation

Caption: Workflow for forced degradation studies.

Detailed Experimental Protocols
  • Rationale: To intentionally degrade the sample to identify potential degradation products and to validate the stability-indicating nature of the analytical method. The goal is to achieve 5-20% degradation of the API.

  • Procedure:

    • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C. Sample at various time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C. Sample at appropriate time points.

    • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature. Protect from light and sample at various time points.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analysis: Analyze all samples using a developed stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Long-Term Stability Studies

Long-term stability studies are performed under recommended storage conditions to establish the retest period for an API or the shelf life for a drug product.[4]

Table 2: ICH Conditions for Long-Term Stability Studies

StudyStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

  • Rationale: To evaluate the stability of the API under conditions that simulate the intended storage and shipping environments.

  • Procedure:

    • Package the API in containers that are representative of the final packaging.

    • Place the samples in stability chambers maintained at the conditions specified in Table 2.

    • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

    • Analyze the samples for appearance, assay, degradation products, and other relevant quality attributes using a validated stability-indicating method.

Development of a Stability-Indicating Analytical Method

A crucial component of any stability study is a validated analytical method that can accurately and precisely measure the concentration of the API and its degradation products.[5] A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is typically the method of choice.

Method Development Strategy
  • Column Selection: A C18 column is a good starting point for a molecule of this polarity.

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the buffer should be chosen to ensure good peak shape for the basic analytes (typically pH 2.5-4.0).

  • Gradient Elution: A gradient elution is often necessary to separate the parent compound from its more polar or less polar degradation products in a reasonable run time.

  • Detection: UV detection at a wavelength where the API and its chromophoric degradants have good absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The final method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

A comprehensive understanding of the solubility and stability of Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride is a non-negotiable prerequisite for its successful development as a pharmaceutical candidate. This guide has provided a framework for a systematic and scientifically rigorous approach to characterizing these critical properties. By integrating theoretical principles with detailed, actionable experimental protocols, researchers can generate the robust data package necessary to make informed decisions, mitigate risks, and accelerate the progression of new chemical entities from the laboratory to the clinic. The self-validating nature of the described protocols, particularly the use of forced degradation to confirm the specificity of the analytical method, ensures the integrity and trustworthiness of the generated data.

References

  • PubChem. 2-(4-Aminopiperidin-4-YL)acetic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • European Medicines Agency. Committee for Proprietary Medicinal Products (CPMP) Guideline on Stability Testing. 2003. [Link]

  • Tong, W. Salt Selection in Drug Development. Pharmaceutical Technology. 2011. [Link]

  • Guttikar, S. et al. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate. 2021. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. Drug solubility: importance and enhancement techniques. ISRN pharmaceutics. 2012. [Link]

  • ARL Bio Pharma. Stability Studies. [Link]

  • Sarkadi, B. et al. Stability-indicating HPTLC assay for leuprolide acetate. ResearchGate. 2009. [Link]

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Exploratory

Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride mechanism of action in synthesis

An In-depth Technical Guide to the Synthetic Utility and Reaction Mechanisms of Ethyl 2-(4-aminopiperidin-1-yl)acetate Dihydrochloride Abstract Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride is a versatile bifunc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthetic Utility and Reaction Mechanisms of Ethyl 2-(4-aminopiperidin-1-yl)acetate Dihydrochloride

Abstract

Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride is a versatile bifunctional building block pivotal in modern medicinal chemistry and drug discovery. Its unique architecture, featuring a highly reactive primary amine and a sterically accessible secondary amine (as part of the piperidine ring), coupled with an ethyl acetate moiety, offers multiple avenues for molecular elaboration. This guide provides an in-depth analysis of the core reaction mechanisms through which this reagent participates in synthesis. We will explore its role in nucleophilic acylation, reductive amination, and N-alkylation reactions, focusing on the principles of chemoselectivity that govern its reactivity. The discussion is grounded in field-proven insights, detailing not just the synthetic protocols but the causal logic behind experimental choices, thereby offering a self-validating framework for researchers, scientists, and drug development professionals.

Introduction to a Key Synthetic Scaffolding

Nitrogen-containing heterocycles are foundational structural motifs in medicinal chemistry, prized for their diverse pharmacological activities and structural versatility.[1] Among these, the piperidine ring is a frequently incorporated scaffold that can improve aqueous solubility, membrane permeability, and overall pharmacokinetic properties of a drug candidate.[1] Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride emerges as a particularly valuable reagent by combining the advantageous piperidine core with two distinct, orthogonally reactive nitrogen centers and a modifiable ester group.

Chemical Structure and Physicochemical Properties

The dihydrochloride salt form ensures stability and enhances shelf-life. However, for synthetic applications, the free base must be generated in situ through the addition of a suitable non-nucleophilic base.

PropertyValueSource
Molecular Formula C₉H₂₀Cl₂N₂O₂PubChem
Molecular Weight 259.17 g/mol PubChem
Appearance White to off-white solidGeneric MSDS
Solubility Soluble in water, methanolGeneric MSDS
Key Features Primary amine, Tertiary amine, Ethyl esterChemical Structure
Key Reactive Moieties and Rationale for Use

The synthetic utility of this molecule is dictated by the differential reactivity of its functional groups. The C4-primary amine is the most nucleophilic and sterically unhindered site, making it the primary target for a majority of electrophilic reagents. The piperidine nitrogen, a tertiary amine, is less nucleophilic and serves as a secondary site for reactions or as a core structural element. The ethyl acetate group provides a handle for late-stage modification, such as hydrolysis to the corresponding carboxylic acid.

G Molecule Ethyl 2-(4-aminopiperidin-1-yl)acetate (Free Base Form) PrimaryAmine Primary Amine (-NH2) at C4 Molecule->PrimaryAmine High Nucleophilicity Primary Reaction Site TertiaryAmine Tertiary Amine (Piperidine Ring) Molecule->TertiaryAmine Moderate Nucleophilicity Structural Core Ester Ethyl Acetate Moiety (-CH2COOEt) Molecule->Ester Further Functionalization (e.g., Hydrolysis)

Caption: Key reactive centers of the title compound.

Core Mechanisms of Action in Synthesis

The dihydrochloride salt is bench-stable, but synthetically inert. The first step in any reaction is the liberation of the nucleophilic free amines using a base, typically an organic amine like triethylamine (TEA) or diisopropylethylamine (DIPEA). The choice of two or more equivalents of base is critical to neutralize both hydrochloride salts and ensure the reaction proceeds.

Nucleophilic Acylation: Amide Bond Formation

The most prevalent application of this building block is in the formation of amides via acylation of the C4-primary amine. This reaction is fundamental for creating peptidomimetics and other complex structures found in a vast array of drug candidates.[2]

Mechanism: The reaction proceeds via a classic nucleophilic acyl substitution. The lone pair of the primary amine attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride, anhydride, or an activated carboxylic acid). This forms a tetrahedral intermediate which then collapses, expelling the leaving group to yield the stable amide product.

G start Reagents: - Ethyl 2-(4-aminopiperidin-1-yl)acetate - Acyl Chloride (R-COCl) - Base (e.g., TEA) nuc_attack Nucleophilic Attack (Primary amine attacks carbonyl carbon) start->nuc_attack tetrahedral Tetrahedral Intermediate Formation nuc_attack->tetrahedral collapse Collapse of Intermediate (Chloride ion expelled) tetrahedral->collapse product Final Amide Product collapse->product

Caption: Workflow for nucleophilic acylation.

Expertise & Causality: The high reactivity and steric accessibility of the primary amine ensure that acylation occurs chemoselectively at this position, leaving the tertiary amine and ester untouched under standard conditions. When using a carboxylic acid directly, coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU are employed to first activate the acid, forming a highly reactive intermediate that is then readily attacked by the amine.

Experimental Protocol: General Procedure for Amide Coupling

  • Reagent Preparation: Dissolve Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Base Addition: Add a non-nucleophilic base such as DIPEA (2.5 eq.) to the mixture and stir for 10 minutes at room temperature to ensure complete deprotonation of the amine salt.

  • Coupling Agent: Add the coupling reagent (e.g., HATU, 1.2 eq.) to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 2-18 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired amide.

Reductive Amination: Forging C-N Bonds

Reductive amination is a powerful method for forming secondary or tertiary amines from a primary amine and a carbonyl compound (aldehyde or ketone).[3] This reaction is a cornerstone of library synthesis and scaffold diversification in drug discovery.

Mechanism: The process involves two discrete steps that are typically performed in one pot. First, the primary amine condenses with the carbonyl compound to form a Schiff base or iminium ion intermediate. Second, a selective reducing agent, introduced into the same pot, reduces the C=N double bond to a C-N single bond.[3]

Trustworthiness & Causality: The success of this one-pot protocol hinges on the choice of reducing agent. Mild hydride donors like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are capable of reducing the protonated iminium ion intermediate much faster than they reduce the starting aldehyde or ketone.[4] This selectivity prevents the wasteful consumption of the carbonyl component and ensures high yields of the desired amine product.

G Reagents Reagents: - Amine Building Block - Aldehyde/Ketone (R-CHO) - Reducing Agent (STAB) Iminium Step 1: Iminium Ion Formation (Condensation) Reagents->Iminium Acid catalyst (optional) Reduction Step 2: Hydride Reduction (C=N to C-N) Iminium->Reduction STAB adds H- Product Secondary Amine Product Reduction->Product

Caption: The two-stage mechanism of reductive amination.

Experimental Protocol: General Procedure for Reductive Amination

  • Reagent Preparation: To a solution of Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride (1.0 eq.) in a solvent like 1,2-dichloroethane (DCE) or methanol, add the aldehyde or ketone (1.0-1.2 eq.).

  • Base Addition: Add DIPEA or TEA (2.2 eq.) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A small amount of acetic acid can be added to catalyze this step, particularly for ketones.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir at room temperature and monitor by LC-MS. The reaction is typically complete within 3-24 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via silica gel chromatography.

Case Study: Synthesis of a Thymidylate Synthase Inhibitor

A practical application of this building block is demonstrated in the synthesis of novel anticancer agents designed to inhibit thymidylate synthase (TS).[1] In this work, a series of 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives were synthesized.[1] The 4-aminopiperidine fragment was specifically incorporated to enhance aqueous solubility and introduce additional hydrogen bond donor sites to improve interactions with the TS active site.[1]

The synthesis involves a nucleophilic aromatic substitution (SNAᵣ) reaction where the primary amine of the deprotected piperidine building block displaces a leaving group on the pyrimidine core.

G start Starting Materials: - 6-Chloropyrimidine Derivative - Ethyl 2-(4-aminopiperidin-1-yl)acetate - Base (e.g., K2CO3) snar Nucleophilic Aromatic Substitution (SNAr) (Primary amine attacks electron-deficient pyrimidine ring) start->snar meisenheimer Meisenheimer Complex (Intermediate) snar->meisenheimer aromatization Re-aromatization (Chloride is eliminated) meisenheimer->aromatization product Final TS Inhibitor Scaffold aromatization->product

Caption: Synthetic workflow for a TS inhibitor.

This case study exemplifies the strategic use of Ethyl 2-(4-aminopiperidin-1-yl)acetate to impart desirable physicochemical properties to a final drug molecule, a testament to its value as a privileged scaffold in medicinal chemistry.[1]

Conclusion

Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride is a robust and versatile synthetic intermediate whose value is derived from its predictable and chemoselective reactivity. The pronounced nucleophilicity of its C4-primary amine allows for clean and efficient acylation and reductive amination reactions, which are two of the most critical transformations in modern drug development. By understanding the underlying mechanisms and the causal factors that dictate its reactivity, researchers can confidently deploy this building block to construct complex molecular architectures and accelerate the discovery of novel therapeutics.

References

  • Al-Ostoot, F. H., et al. (2023). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Tanaka, K., et al. (2019). Direct Reductive Amination of Ketones with Ammonium Formate Catalyzed by Cp*Ir(III) Complexes Bearing a 2-Picolinamide Moiety. The Journal of Organic Chemistry. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Grygorenko, O. O., et al. (2019). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Chemistry – A European Journal. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of Novel Scaffolds Utilizing Ethyl 2-(4-aminopiperidin-1-yl)acetate Dihydrochloride

Introduction: The Strategic Value of a Trifunctional Building Block In the landscape of modern drug discovery, the 4-aminopiperidine motif is a privileged scaffold, integral to the structure of numerous FDA-approved phar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Trifunctional Building Block

In the landscape of modern drug discovery, the 4-aminopiperidine motif is a privileged scaffold, integral to the structure of numerous FDA-approved pharmaceuticals.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional vector for molecular recognition. Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride emerges as a highly valuable and versatile building block for medicinal chemists. This reagent uniquely presents three distinct points for chemical modification: a nucleophilic primary amine at the C4 position, a secondary amine within the piperidine ring, and an ester moiety amenable to hydrolysis and further derivatization.

This application note provides an in-depth guide to leveraging the unique reactivity of this trifunctional synthon. We will explore detailed, field-proven protocols for selective functionalization at its primary and secondary amine sites, including amide bond formation, reductive amination, and N-alkylation. The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to empower researchers to adapt and innovate. Furthermore, we present advanced strategies for orthogonal functionalization, enabling the construction of complex, multi-functional molecules from this single, strategic starting material.

Physicochemical Properties & Handling

Ethyl 2-(4-aminopiperidin-1-yl)acetate is supplied as a dihydrochloride salt, which enhances its stability and shelf-life. The protonation of both nitrogen atoms renders the compound highly soluble in polar solvents like water and alcohols but necessitates the use of a base to unmask the nucleophilic free amines for synthetic transformations.

PropertyValue
Chemical Formula C₉H₂₀Cl₂N₂O₂
Molecular Weight 259.18 g/mol
Appearance White to off-white solid
Solubility Soluble in water, methanol; sparingly soluble in ethanol.
Storage Store in a cool, dry place under an inert atmosphere. Hygroscopic.
Core Reactive Sites

The strategic utility of this reagent is rooted in its distinct reactive centers. Understanding their relative reactivity is key to selective synthesis.

G cluster_0 cluster_1 cluster_2 main A Primary Amine (C4) - Highly Nucleophilic - Site for Acylation, Reductive Amination main->A B Secondary Amine (N1) - Nucleophilic (requires base) - Site for N-Alkylation main->B C Ethyl Ester - Hydrolyzable to Carboxylic Acid - Can be reduced main->C

Caption: Reactive sites of Ethyl 2-(4-aminopiperidin-1-yl)acetate.

Core Synthetic Application: Selective Amide Bond Formation

The most direct and selective transformation involves the acylation of the C4-primary amine. Its higher nucleophilicity and lower steric hindrance compared to the N1-secondary amine allow for clean, high-yield amide bond formation under standard coupling conditions. This reaction is a cornerstone for building libraries of compounds for structure-activity relationship (SAR) studies.

Causality of Reagent Choice

The selection of the coupling reagent system is critical for efficiency and for preserving the integrity of sensitive functional groups. Carbodiimide-based reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their mildness and the water-soluble nature of the urea byproduct, which simplifies purification.[2] The addition of an activator, such as 1-Hydroxybenzotriazole (HOBt), forms a highly reactive O-acylisourea intermediate that is less prone to side reactions and minimizes racemization if the carboxylic acid is chiral.[3][4] A tertiary amine base, typically Diisopropylethylamine (DIPEA), is required in at least 2.0 equivalents to neutralize the dihydrochloride salt and the acidic byproduct of the coupling reaction.

Protocol 1: EDC/HOBt Mediated Amide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Reagent (1.0 eq), Carboxylic Acid (1.1 eq), HOBt (1.2 eq) in DMF cool Cool to 0 °C in Ice Bath reagents->cool edc Add EDC·HCl (1.2 eq) cool->edc stir1 Stir at 0 °C for 30 min (Active Ester Formation) edc->stir1 base Add DIPEA (2.5 eq) stir1->base warm Warm to Room Temp base->warm stir2 Stir for 12-24h Monitor by TLC/LC-MS warm->stir2 dilute Dilute with EtOAc stir2->dilute wash Wash with aq. NaHCO₃, Brine dilute->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry purify Purify via Flash Chromatography dry->purify

Caption: Workflow for selective amide coupling at the C4-primary amine.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the desired carboxylic acid (1.1 eq) and HOBt (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M), add Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride (1.0 eq).

  • Activation: Cool the stirred solution to 0 °C using an ice-water bath. Add EDC hydrochloride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the active HOBt ester.

  • Amine Addition & Coupling: Add DIPEA (2.5 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir the reaction for 12-24 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel flash chromatography to yield the desired amide product.

Core Synthetic Application: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, providing access to secondary amines that are often challenging to synthesize via direct alkylation.[5] This one-pot reaction involves the initial formation of an imine or enamine intermediate between the primary amine of the building block and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction.[6]

Causality of Reagent Choice

The choice of reducing agent is paramount for success. Mild hydride reagents are preferred as they selectively reduce the protonated iminium ion intermediate without reducing the starting carbonyl compound or the ester moiety on the scaffold. Sodium triacetoxyborohydride (STAB) is an ideal choice for this transformation.[7] It is less basic and more sterically hindered than reagents like sodium borohydride, reducing the rate of aldehyde/ketone reduction and minimizing side reactions. The reaction is typically performed in a non-protic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Protocol 2: STAB-Mediated Reductive Amination

G cluster_prep Preparation cluster_reaction Reduction cluster_workup Work-up & Purification reagents Suspend Reagent (1.0 eq) in DCM base Add DIPEA (2.2 eq) Stir for 15 min reagents->base carbonyl Add Aldehyde or Ketone (1.2 eq) base->carbonyl stir1 Stir at RT for 1h (Imine Formation) carbonyl->stir1 stab Add STAB (1.5 eq) portion-wise stir1->stab stir2 Stir for 12-18h at RT Monitor by TLC/LC-MS stab->stir2 quench Quench with sat. aq. NaHCO₃ stir2->quench extract Extract with DCM (3x) quench->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry purify Purify via Flash Chromatography dry->purify

Caption: Workflow for selective reductive amination at the C4-primary amine.

Step-by-Step Methodology:

  • Reaction Setup: Suspend Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride (1.0 eq) in DCM (~0.1 M).

  • Base Addition: Add DIPEA (2.2 eq) to liberate the free amine and stir the suspension at room temperature for 15 minutes.

  • Imine Formation: Add the desired aldehyde or ketone (1.2 eq) to the mixture and stir at room temperature for 1 hour to allow for imine formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) in portions. The reaction may be mildly exothermic.

  • Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes. Separate the layers and extract the aqueous phase with DCM (2x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Advanced Synthetic Strategies: Orthogonal Functionalization

The true power of this building block is realized through orthogonal strategies that allow for the sequential and selective modification of all three functional groups. This requires a careful plan involving protection, reaction, and deprotection steps.

A Representative Orthogonal Strategy

A common and effective strategy involves first protecting the highly reactive C4-primary amine, typically as a tert-butyloxycarbonyl (Boc) carbamate. This allows for selective chemistry to be performed at the N1-secondary amine. Following the N1-modification, the Boc group can be cleanly removed under acidic conditions (e.g., with TFA in DCM) to reveal the primary amine for subsequent functionalization. Finally, the ethyl ester can be hydrolyzed to the carboxylic acid if desired.

G start Starting Reagent (Dihydrochloride) step1 1. Boc Protection (Boc)₂O, Base start->step1 intermediate1 N-Boc Protected Intermediate step1->intermediate1 step2 2. N1-Alkylation R-X, Base (e.g., K₂CO₃) intermediate1->step2 intermediate2 Dual-Functionalized Intermediate step2->intermediate2 step3 3. Boc Deprotection TFA / DCM intermediate2->step3 intermediate3 N1-Alkylated Product (Free C4-Amine) step3->intermediate3 step4 4. C4-Amine Reaction (e.g., Acylation) intermediate3->step4 product Trifunctionalized Final Product step4->product

Caption: Orthogonal strategy for sequential functionalization.

This approach provides a logical and high-yielding pathway to complex molecules. For the N1-alkylation step (Step 2), a weaker base like potassium carbonate in a polar aprotic solvent is often sufficient, as the N1-amine is unprotonated in the Boc-protected intermediate.[8] This contrasts with the stronger base (DIPEA) required when starting from the dihydrochloride salt.

Conclusion

Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride is a powerful and economically viable building block for the synthesis of novel compounds, particularly in the fields of medicinal chemistry and drug development. Its trifunctional nature, when approached with a clear understanding of the relative reactivity of its functional groups, allows for a diverse range of synthetic modifications. The protocols and strategies outlined in this note—from selective primary amine functionalization via amide coupling and reductive amination to advanced orthogonal approaches—provide a robust framework for researchers to construct complex molecular architectures with precision and control.

References

  • Al-Ghorbani, M., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules. Available at: [Link]

  • Eckhardt, M., et al. (2007). 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • PubChem. 2-(4-Aminopiperidin-4-YL)acetic acid hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • Aapptec. Coupling Reagents. Available at: [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature. Available at: [Link]

Sources

Application

Application of Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride in Drug Discovery

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride is a bifunctional synthetic building block that has gained significant traction in contemporary dru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry

Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride is a bifunctional synthetic building block that has gained significant traction in contemporary drug discovery programs. Its structure, featuring a piperidine core substituted with a primary amine and an ethyl acetate group at opposing positions, offers medicinal chemists a powerful tool for crafting novel molecular architectures with desirable pharmacological properties. The piperidine ring, a prevalent motif in many approved drugs, often imparts favorable pharmacokinetic characteristics such as improved solubility and metabolic stability. The presence of two distinct nucleophilic centers—the primary 4-amino group and the secondary ring nitrogen—along with an ester moiety that can be further manipulated, allows for a modular and strategic approach to library synthesis and lead optimization. This application note provides an in-depth guide to the strategic application of this valuable intermediate, complete with detailed protocols and mechanistic insights.

Strategic Applications in Drug Discovery

The utility of Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride stems from its ability to serve as a versatile linker and scaffold. The 4-amino group provides a convenient attachment point for a wide array of pharmacophoric elements, while the N-acetic acid ethyl ester side chain can be used to modulate physicochemical properties or to introduce additional points of interaction with a biological target.

Kinase Inhibitors

The 4-aminopiperidine moiety is a common feature in the design of kinase inhibitors. It can function as a solvent-exposed moiety that enhances solubility and provides a vector for engaging with surface residues of the kinase, or it can be a core element of the pharmacophore that binds within the ATP-binding pocket. For instance, in the development of p21-activated kinase 4 (PAK4) inhibitors, the 2-(4-aminopiperidin-1-yl) group has been incorporated into a 6-chloro-N-(1-methyl-1H-imidazol-4-yl)quinazolin-4-amine scaffold.[1] This strategic inclusion highlights the role of the aminopiperidine unit in achieving potent and selective inhibition.

GPCR Modulators

The piperidine scaffold is a classic element in the design of ligands for G-protein coupled receptors (GPCRs). The nitrogen atom can be protonated at physiological pH, allowing for ionic interactions with acidic residues in the receptor binding pocket. The 4-amino position can be derivatized to introduce functionality that confers selectivity and potency. For example, derivatives of 4-aminopiperidine have been explored for their cognition-enhancing effects and as selective 5-HT4 receptor antagonists.[1]

Other Therapeutic Areas

The versatility of the 4-aminopiperidine scaffold is further demonstrated by its application in a diverse range of therapeutic areas, including the development of inhibitors of Hepatitis C Virus (HCV) assembly and novel antibacterial agents.[2][3] In these contexts, the aminopiperidine core serves as a central scaffold from which substituents can be elaborated to optimize antiviral or antibacterial activity and to fine-tune ADME (absorption, distribution, metabolism, and excretion) properties.

Experimental Protocols

The following protocols are representative of the common synthetic transformations involving Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride.

Protocol 1: Acylation of the 4-amino Group with an Acyl Chloride

This protocol details the reaction of the primary amino group with an acyl chloride to form an amide bond, a fundamental transformation for elaborating the scaffold.

Rationale: The dihydrochloride salt form of the starting material necessitates the use of a base to liberate the free amines for reaction. A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to avoid competitive acylation of the base itself. The reaction is generally performed in an aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) to ensure solubility of the reactants.

Diagram of the Reaction Workflow:

acylation_workflow reagents Dissolve Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride and Base in Solvent acyl_chloride Add Acyl Chloride (dropwise at 0 °C) reagents->acyl_chloride 1. reaction Stir at Room Temperature (Monitor by TLC/LC-MS) acyl_chloride->reaction 2. workup Aqueous Workup (e.g., wash with NaHCO3, brine) reaction->workup 3. purification Dry, Concentrate, and Purify (e.g., Column Chromatography) workup->purification 4. saponification_process start Dissolve Ester in THF/MeOH and Water base_add Add Aqueous LiOH (or NaOH) start->base_add 1. stir Stir at Room Temperature (Monitor by TLC/LC-MS) base_add->stir 2. acidify Acidify with HCl to pH ~3-4 stir->acidify 3. extract Extract with Ethyl Acetate acidify->extract 4. isolate Dry and Concentrate to Yield Carboxylic Acid extract->isolate 5.

Sources

Method

Application Notes &amp; Protocols for Amide Coupling Reactions with Ethyl 2-(4-aminopiperidin-1-yl)acetate

Introduction: Navigating the Nuances of Amide Coupling with a Bifunctional Piperidine Ethyl 2-(4-aminopiperidin-1-yl)acetate is a valuable building block in contemporary drug discovery and medicinal chemistry. Its struct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of Amide Coupling with a Bifunctional Piperidine

Ethyl 2-(4-aminopiperidin-1-yl)acetate is a valuable building block in contemporary drug discovery and medicinal chemistry. Its structure presents a unique set of opportunities and challenges for amide bond formation. The presence of a primary aliphatic amine on the piperidine ring offers a reactive handle for coupling with a wide array of carboxylic acids. However, the molecule also contains a tertiary amine within the piperidine ring and an ethyl ester functionality, both of which can influence reactivity and necessitate careful consideration of reaction conditions to ensure high yields and purity.

This guide provides an in-depth exploration of robust protocols for the amide coupling of Ethyl 2-(4-aminopiperidin-1-yl)acetate. We will delve into the mechanistic rationale behind the selection of coupling reagents, bases, and solvents, offering field-proven insights to navigate potential pitfalls and optimize reaction outcomes. The protocols detailed herein are designed to be self-validating, with an emphasis on reproducibility and scalability.

Core Principles: The Chemistry of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[1] To overcome this, the carboxylic acid must first be activated to a more electrophilic species.[2][3] This is typically achieved in situ using a "coupling reagent."[3][4] The activated carboxylic acid intermediate is then susceptible to nucleophilic attack by the primary amine of Ethyl 2-(4-aminopiperidin-1-yl)acetate.

The choice of coupling reagent is paramount and depends on factors such as the steric and electronic properties of the coupling partners, the desired reaction rate, and the need to suppress side reactions, most notably racemization if the carboxylic acid is chiral.[5][6]

Key Reagents and Their Roles

A typical amide coupling reaction mixture will contain:

  • The Carboxylic Acid: The electrophilic partner in the reaction.

  • Ethyl 2-(4-aminopiperidin-1-yl)acetate: The nucleophilic partner.

  • The Coupling Reagent: Activates the carboxylic acid.

  • A Base: Typically a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), which serves to neutralize any acidic byproducts and facilitate the reaction.[2][3]

  • An Anhydrous Aprotic Solvent: Such as dichloromethane (DCM), N,N-dimethylformamide (DMF), or acetonitrile.[2]

Visualization of the General Amide Coupling Workflow

G cluster_0 Reaction Setup cluster_1 Activation & Coupling cluster_2 Work-up & Purification Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate + Coupling Reagent + Base Amine Ethyl 2-(4-aminopiperidin-1-yl)acetate Amide Product Amide Product Amine->Amide Product Solvent Solvent Base Base Coupling Reagent Coupling Reagent Coupling Reagent->Activated Intermediate Activated Intermediate->Amide Product + Amine Quenching Quenching Amide Product->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Pure Amide Pure Amide Chromatography->Pure Amide G R-COOH Carboxylic Acid Active_Ester OAt-Active Ester R-COOH->Active_Ester + HATU + Base HATU HATU HATU->Active_Ester Base Base Base->Active_Ester Amide Amide Product Active_Ester->Amide + Amine Amine Ethyl 2-(4-aminopiperidin-1-yl)acetate Amine->Amide

Caption: Simplified HATU coupling mechanism.

Step-by-Step Protocol
  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM (to a concentration of approximately 0.1 M).

  • Addition of Reagents: To the stirred solution, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq). [2]Stir the mixture at room temperature for 5-10 minutes to allow for pre-activation.

  • Amine Addition: Add a solution of Ethyl 2-(4-aminopiperidin-1-yl)acetate (1.0-1.1 eq) in a minimal amount of the reaction solvent to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM to afford the pure amide. [7][8]

Protocol II: EDC/HOBt-Mediated Amide Coupling

The combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with an additive like 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide synthesis. [4]EDC activates the carboxylic acid, and HOBt acts as a racemization suppressant by forming an active HOBt ester. [5]

Step-by-Step Protocol
  • Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), Ethyl 2-(4-aminopiperidin-1-yl)acetate (1.0 eq), and HOBt (1.0 eq) in anhydrous DCM or DMF (to a concentration of 0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath. [9]3. EDC Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution. [9]4. Reaction: Allow the reaction to warm to room temperature and stir overnight. [9]Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer with 1 M HCl (to remove any unreacted amine and EDC byproducts), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and brine. [9]The urea byproduct from EDC is water-soluble, simplifying the purification process. [9] * Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. [8]6. Purification: The crude material can be purified by flash column chromatography as described in Protocol I. [8]

Protocol III: T3P®-Mediated Amide Coupling

Propanephosphonic acid anhydride (T3P®) is a versatile and "green" coupling reagent known for its high efficiency, low epimerization, and simple work-up, as its byproducts are water-soluble. [6][10]It is particularly useful in large-scale synthesis. [6]

Mechanism of T3P® Activation

The base deprotonates the carboxylic acid, which then attacks the T3P® reagent to form a mixed anhydride intermediate. [11]This activated intermediate is then attacked by the amine to yield the final amide product. [11]

G R-COOH Carboxylic Acid Mixed_Anhydride Mixed Anhydride R-COOH->Mixed_Anhydride + T3P® + Base T3P T3P® T3P->Mixed_Anhydride Base Base Base->Mixed_Anhydride Amide Amide Product Mixed_Anhydride->Amide + Amine Amine Ethyl 2-(4-aminopiperidin-1-yl)acetate Amine->Amide

Caption: Simplified T3P® coupling mechanism.

Step-by-Step Protocol
  • Reagent Preparation: To a solution of the carboxylic acid (1.0 eq) and Ethyl 2-(4-aminopiperidin-1-yl)acetate (1.0 eq) in a suitable solvent such as ethyl acetate or acetonitrile, add a tertiary amine base like triethylamine or DIPEA (2.0-3.0 eq).

  • T3P® Addition: Add T3P® (typically as a 50% solution in ethyl acetate or DMF, 1.5 eq) dropwise to the reaction mixture at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction at room temperature or gently heat (e.g., to 40-50 °C) to drive the reaction to completion. Monitor by TLC or LC-MS. Reactions are often complete within 1-3 hours.

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

    • If ethyl acetate was used as the solvent, separate the organic layer. If another solvent was used, extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography. [12]

Data Summary and Comparison of Protocols

ParameterProtocol I: HATUProtocol II: EDC/HOBtProtocol III: T3P®
Coupling Reagent HATUEDC / HOBtT3P®
Equivalents (Reagent) 1.11.2 (EDC), 1.0 (HOBt)1.5
Base DIPEA (2.0-3.0 eq)(Optional, in addition to amine)TEA or DIPEA (2.0-3.0 eq)
Typical Solvent DMF, DCMDCM, DMFEthyl Acetate, Acetonitrile
Temperature Room Temperature0 °C to Room TemperatureRoom Temperature to 50 °C
Reaction Time 1-4 hours12-18 hours1-3 hours
Pros High efficiency, fast, low racemizationCost-effective, water-soluble byproduct"Green" reagent, water-soluble byproducts, excellent for scale-up
Cons Higher cost, potential for side reactions if excess is usedSlower reaction times, HOBt is explosive under certain conditionsCan be exothermic, requires careful addition

Troubleshooting and Key Considerations

  • Low Yields: Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze activated intermediates. Consider increasing the equivalents of the coupling reagent or base.

  • Side Reactions: The tertiary amine of the piperidine ring is generally less nucleophilic than the primary amine and is unlikely to compete in the amide coupling. However, with highly reactive acylating agents (e.g., acyl chlorides), N-acylation of the tertiary amine to form a quaternary ammonium salt is possible. The use of modern coupling reagents under controlled conditions minimizes this risk.

  • Ester Hydrolysis: While the ethyl ester is generally stable under these conditions, prolonged reaction times in the presence of strong bases or nucleophiles could potentially lead to hydrolysis or transamidation. It is advisable to use the minimum necessary amount of base and monitor the reaction to avoid extended reaction times.

  • Purification Challenges: The basic nature of the piperidine nitrogen in the product can cause tailing on silica gel chromatography. [13]This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent.

Conclusion

The successful amide coupling of Ethyl 2-(4-aminopiperidin-1-yl)acetate is readily achievable with a variety of modern coupling reagents. The choice of protocol will depend on the specific requirements of the synthesis, including scale, cost, and the nature of the carboxylic acid coupling partner. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can confidently and efficiently synthesize a diverse range of amide derivatives for applications in drug discovery and beyond.

References

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Amide Synthesis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]

  • SPIRAL, University of Liège. (n.d.). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Retrieved from [Link] (Note: This is a general repository; the specific document link may vary).

  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ethyl ester. Retrieved from [Link]

  • ResearchGate. (2018). How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups?. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • ACS Publications. (n.d.). Stereochemical Aspects of T3P Amidations. Retrieved from [Link]

  • Reddit. (2024). EDC-HOBt Amide coupling workup help. Retrieved from [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • YouTube. (2024). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. Retrieved from [Link] (Note: A representative, non-functional URL is provided as the original may not be stable).

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Publisso. (2025). Ethyl acetate. Retrieved from [Link]

Sources

Application

Application in Creating Scaffolds for Central Nervous System Agents: A Technical Guide

Introduction: Navigating the Challenges of Central Nervous System Repair The central nervous system (CNS), with its intricate network of neurons and supporting cells, possesses a notoriously limited capacity for self-rep...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Central Nervous System Repair

The central nervous system (CNS), with its intricate network of neurons and supporting cells, possesses a notoriously limited capacity for self-repair.[1] Injury from trauma or neurodegenerative diseases often leads to irreversible functional loss, posing a significant challenge to modern medicine.[2] A primary obstacle to therapeutic intervention is the blood-brain barrier (BBB), which tightly regulates the passage of substances into the brain, limiting the efficacy of systemically administered drugs.[2] Furthermore, the complex neurobiology and the formation of inhibitory glial scars at injury sites hinder regeneration.[3]

Biomaterial scaffolds have emerged as a transformative strategy to address these challenges.[4] These three-dimensional structures provide a permissive and supportive microenvironment that can be implanted directly at the site of injury or disease.[2][4] They serve multiple, synergistic functions: acting as a physical bridge for axonal growth, a reservoir for localized and sustained delivery of therapeutic agents, and a template for guiding the organization of regenerating neural tissue.[2][5] This guide provides an in-depth exploration of the application of these scaffolds, from material selection and fabrication to detailed experimental protocols for their evaluation.

I. Foundational Pillars: Biomaterials and Fabrication Technologies

The success of a CNS scaffold is intrinsically linked to its constituent biomaterials and the method of its fabrication. These choices dictate the scaffold's mechanical properties, biocompatibility, degradation kinetics, and its ability to interact with and influence neural cells.

A. A Palette of Materials: Choosing the Right Substrate

Biomaterials for CNS scaffolds can be broadly categorized into natural and synthetic polymers, each with distinct advantages and disadvantages.[4]

  • Natural Polymers: Derived from biological sources, these materials often possess inherent biocompatibility and bioactive motifs that promote cell adhesion and growth.[4]

    • Collagen: As a primary component of the extracellular matrix (ECM), collagen is widely used in neural tissue engineering.[5] It can be formed into gels and provides sites for cell attachment.[5] However, its mechanical properties can be weak, and there is a potential for an immune response if sourced from a different species.[5]

    • Hyaluronic Acid (HA): A major component of the neural ECM, HA is highly biocompatible and can be modified to form hydrogels with tunable properties.[4]

    • Chitosan: Derived from chitin, chitosan is biodegradable and has been shown to support neural cell growth.[4]

    • Gelatin: A denatured form of collagen, gelatin is less immunogenic and retains cell-binding motifs.[5]

  • Synthetic Polymers: These materials offer the advantage of tunable mechanical properties, degradation rates, and the ability to be chemically modified with high precision.[4]

    • Poly(ε-caprolactone) (PCL): A biodegradable polyester with good mechanical strength, often used in electrospinning.[4] Its hydrophobicity can sometimes hinder initial cell attachment.[4]

    • Poly(lactic-co-glycolic acid) (PLGA): A copolymer whose degradation rate can be tailored by altering the ratio of lactic to glycolic acid.[4]

    • Poly(lactic acid) (PLA): Another biodegradable polyester with good mechanical properties.[4]

    • Conducting Polymers: Materials like polypyrrole (PPy) can conduct electrical signals, which has been shown to enhance neuronal activity and regeneration.[1]

Table 1: Comparison of Common Biomaterials for CNS Scaffolds

BiomaterialTypeKey AdvantagesKey Disadvantages
CollagenNaturalExcellent biocompatibility, inherent cell adhesion sites.[5]Weak mechanical properties, potential immunogenicity.[5]
Hyaluronic AcidNaturalHigh biocompatibility, mimics neural ECM.[4]Rapid degradation unless crosslinked.
ChitosanNaturalBiodegradable, promotes neural cell growth.[4]Variable properties depending on source.
GelatinNaturalLow immunogenicity, contains cell-binding motifs.[5]Lower mechanical strength than collagen.
PCLSyntheticGood mechanical strength, tunable degradation.[4]Hydrophobic, may require surface modification.[4]
PLGASyntheticTunable degradation rate, FDA approved.[4]Acidic degradation byproducts can cause inflammation.
PLASyntheticGood mechanical properties, biodegradable.[4]Slower degradation than PLGA.
PolypyrroleSyntheticElectrically conductive, promotes neurite outgrowth.[1]Potential for cytotoxicity if not properly synthesized.
B. Architectural Design: Fabrication Techniques

The micro- and macro-architecture of a scaffold significantly influences cellular behavior.[6] Several advanced fabrication techniques allow for precise control over the scaffold's structure.

  • Electrospinning: This technique uses an electric field to draw a charged polymer solution into nanofibers, creating a non-woven mesh that mimics the fibrous nature of the ECM.[7] The alignment of these fibers can be controlled to guide neurite extension.[7]

  • 3D Bioprinting: This additive manufacturing approach allows for the layer-by-layer deposition of cell-laden bioinks to create complex, pre-designed 3D structures.[8] This enables the creation of scaffolds with intricate internal architectures and spatial organization of different cell types.[6][8]

  • Hydrogel Formation: Hydrogels are water-swollen polymer networks that closely mimic the soft, hydrated environment of the CNS.[9] They can be formed in situ via chemical or physical crosslinking, allowing them to fill irregularly shaped lesion cavities.[9]

II. Experimental Workflows and Protocols

This section provides detailed, step-by-step protocols for the fabrication, characterization, and evaluation of CNS scaffolds. The causality behind key experimental choices is explained to provide a deeper understanding of the methodology.

A. Scaffold Fabrication Protocols
  • Rationale: PCL is chosen for its excellent mechanical properties and slow degradation rate, providing long-term support for neural regeneration.[10] Electrospinning creates a nanofibrous architecture that mimics the native ECM, promoting cell adhesion and guidance.[7]

  • Materials:

    • Poly(ε-caprolactone) (PCL) powder

    • Glacial acetic acid[2]

    • Magnetic stirrer and stir bar

    • Syringe with a metallic needle (e.g., 22-gauge)

    • Syringe pump

    • High-voltage power supply

    • Collector (e.g., flat plate or rotating mandrel)

    • Bio-electrospinning system[2]

  • Procedure:

    • Solution Preparation: Prepare a 16% (w/v) PCL solution by dissolving PCL powder in glacial acetic acid. Stir the solution at room temperature for at least 6 hours to ensure homogeneity.[2]

    • Electrospinning Setup:

      • Load the PCL solution into the syringe and mount it on the syringe pump.

      • Position the collector at a distance of 15-20 cm from the needle tip.[2][10]

      • Connect the positive electrode of the high-voltage power supply to the needle and the ground electrode to the collector.

    • Electrospinning Process:

      • Set the syringe pump to a flow rate of 1 ml/hour.[2]

      • Apply a voltage of 15-20 kV to the needle.[2][10]

      • Initiate the process. The polymer solution will be ejected from the needle as a jet, and the solvent will evaporate, leaving behind solid nanofibers that deposit on the collector.

      • For aligned fibers, a rotating mandrel can be used as the collector.[2]

    • Scaffold Collection and Sterilization:

      • After the desired thickness is achieved, carefully remove the nanofibrous scaffold from the collector.

      • Sterilize the scaffold by exposure to UV light for 24 hours (12 hours per side).[2]

  • Rationale: GelMA is a versatile bioink that combines the biocompatibility of gelatin with the ability to be photocrosslinked, allowing for the creation of stable 3D structures.[5][11] 3D bioprinting enables the precise fabrication of scaffolds with complex geometries.[8]

  • Materials:

    • Gelatin Methacryloyl (GelMA), lyophilized

    • Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) photoinitiator[5]

    • Dulbecco's Phosphate-Buffered Saline (DPBS)[5]

    • 0.22 µm sterile filter[5]

    • 3D bioprinter with a UV light source (e.g., 405 nm)

    • Sterile printing cartridges and nozzles

  • Procedure:

    • Bioink Preparation:

      • Dissolve 10% (w/v) GelMA and 0.5% (w/v) LAP in DPBS.[5]

      • Incubate the solution in a 37°C water bath for at least 15 minutes to ensure complete dissolution.[5][11]

      • Sterilize the bioink by passing it through a 0.22 µm filter.[5]

    • Bioprinter Setup:

      • Load the sterile bioink into a printing cartridge.

      • Design the desired 3D scaffold structure using CAD software and convert it to a format compatible with the bioprinter.

    • Bioprinting Process:

      • Extrude the bioink onto a sterile substrate according to the designed pattern.

      • Simultaneously or sequentially, expose the printed layers to UV light (405 nm) to photocrosslink the GelMA and solidify the structure.[11]

    • Post-Printing Processing:

      • After printing, immerse the scaffold in DPBS to remove any uncrosslinked material.[5]

      • The scaffold is now ready for cell seeding or further characterization.

B. Scaffold Characterization Protocols
  • Rationale: SEM provides high-resolution images of the scaffold's surface morphology, allowing for the assessment of fiber diameter, pore size, and overall architecture.[12]

  • Materials:

    • Scaffold samples

    • Double-sided carbon tape[7]

    • SEM stubs[7]

    • Sputter coater with a gold target

    • Scanning Electron Microscope

  • Procedure:

    • Sample Preparation:

      • Cut small pieces of the scaffold and mount them onto SEM stubs using double-sided carbon tape.[7]

      • Ensure the samples are completely dry.

    • Sputter Coating:

      • Place the stubs in a sputter coater and coat them with a thin layer of gold to make them conductive.

    • SEM Imaging:

      • Load the coated samples into the SEM chamber.

      • Evacuate the chamber to a high vacuum.

      • Apply an accelerating voltage (e.g., 5-15 kV) and acquire images at various magnifications.[7]

    • Image Analysis:

      • Use image analysis software (e.g., ImageJ) to measure fiber diameters and pore sizes from the SEM micrographs.

  • Rationale: The mechanical properties of the scaffold should ideally match those of the native CNS tissue to provide appropriate support for regenerating cells without causing damage.[13]

  • Materials:

    • Scaffold samples cut to a defined geometry (e.g., cylindrical or rectangular)

    • Universal testing machine with a sensitive load cell (e.g., 10 N)

    • Compression or tensile testing grips

  • Procedure (for Compression Testing of Hydrogels):

    • Sample Preparation: Prepare cylindrical hydrogel samples of a known diameter and thickness.

    • Testing:

      • Place the sample between the compression platens of the universal testing machine.

      • Apply a compressive load at a constant strain rate (e.g., 1 mm/min) until a predefined strain is reached or the sample fails.

    • Data Analysis:

      • Record the stress-strain data.

      • Calculate the compressive modulus from the initial linear region of the stress-strain curve.

C. In Vitro Evaluation Protocols
  • Rationale: This protocol describes a simple and widely used method for seeding cells onto a pre-fabricated scaffold. Proper cell seeding is crucial for achieving a uniform cell distribution and successful tissue formation.[14]

  • Materials:

    • Sterile 3D scaffolds

    • Neural stem cells (NSCs) or other relevant cell types

    • Complete cell culture medium

    • Sterile forceps

    • Pipettes and sterile tips

    • Non-treated cell culture plates[15]

  • Procedure:

    • Scaffold Preparation:

      • Place the sterile scaffolds in the wells of a non-treated cell culture plate using sterile forceps.[15]

      • Pre-wet the scaffolds with complete culture medium for at least 30 minutes at 37°C to facilitate cell attachment.[15]

    • Cell Seeding:

      • Prepare a cell suspension at the desired concentration (e.g., 1 x 10^6 cells/mL).

      • Carefully aspirate the pre-wetting medium from the scaffolds.

      • Slowly pipette a small volume (e.g., 50-100 µL) of the cell suspension onto the center of each scaffold.[15]

    • Cell Attachment:

      • Incubate the plate at 37°C and 5% CO2 for 3-4 hours to allow the cells to attach to the scaffold.[15][16]

    • Culture:

      • Gently add fresh culture medium to each well to fully immerse the scaffolds.

      • Culture the cell-seeded scaffolds for the desired period, changing the medium every 2-3 days.

  • Rationale: For drug delivery applications, it is essential to characterize the release profile of the therapeutic agent from the scaffold to ensure a sustained and therapeutic dose is delivered over the desired timeframe.[9]

  • Materials:

    • Drug-loaded hydrogel scaffolds

    • Phosphate-buffered saline (PBS) at pH 7.4[17]

    • Incubator or shaking water bath at 37°C

    • UV-Vis spectrophotometer or HPLC system[18]

  • Procedure:

    • Release Study Setup:

      • Place a drug-loaded hydrogel scaffold in a known volume of PBS (e.g., 10 mL) in a sterile tube.

      • Incubate at 37°C with gentle agitation.

    • Sample Collection:

      • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours, and then daily), collect a small aliquot (e.g., 1 mL) of the release medium.[17]

      • Replace the collected volume with fresh, pre-warmed PBS to maintain a constant volume.[17]

    • Drug Quantification:

      • Measure the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength or HPLC).[17][18]

    • Data Analysis:

      • Calculate the cumulative amount of drug released over time and plot it as a percentage of the total drug loaded.

D. In Vivo Evaluation Protocols
  • Rationale: In vivo studies are critical for evaluating the biocompatibility, integration, and therapeutic efficacy of the scaffold in a physiologically relevant environment.[3]

  • Materials:

    • Adult female Sprague-Dawley rats[8]

    • Anesthetics (e.g., isoflurane or ketamine/xylazine)[3]

    • Surgical instruments

    • Stereotaxic frame[8]

    • Sterile neural scaffolds

    • Sutures

  • Procedure:

    • Anesthesia and Laminectomy:

      • Anesthetize the rat and secure it in a stereotaxic frame.

      • Perform a laminectomy at the desired spinal cord level (e.g., T8-T10) to expose the dura mater.[3]

    • Spinal Cord Injury:

      • Create a standardized spinal cord injury (e.g., a complete transection or a contusion injury).[3]

    • Scaffold Implantation:

      • Carefully implant the sterile scaffold into the lesion site.[3]

    • Wound Closure and Post-operative Care:

      • Suture the muscle and skin layers.

      • Provide post-operative care, including analgesics and manual bladder expression, as needed.

  • Rationale: Immunohistochemistry allows for the visualization and identification of specific cell types and structures within the regenerated tissue, providing insights into axonal growth, myelination, and glial scarring.[19]

  • Materials:

    • Spinal cord tissue sections from the in vivo study

    • Primary antibodies (e.g., anti-neurofilament for axons, anti-GFAP for astrocytes, anti-MBP for myelin)

    • Fluorescently-labeled secondary antibodies

    • Blocking solution (e.g., normal goat serum in PBS with Triton X-100)[20]

    • Mounting medium with DAPI

    • Fluorescence microscope

  • Procedure:

    • Tissue Preparation:

      • Perfuse the animal with paraformaldehyde and dissect the spinal cord.

      • Cryoprotect the tissue in sucrose and embed it in OCT compound.

      • Cut transverse or longitudinal sections using a cryostat.

    • Immunostaining:

      • Wash the sections with PBS.

      • Incubate in a blocking solution for 1 hour to prevent non-specific antibody binding.[20]

      • Incubate with the primary antibody overnight at 4°C.[21]

      • Wash with PBS and incubate with the appropriate fluorescently-labeled secondary antibody for 1-2 hours at room temperature.[21]

    • Imaging:

      • Mount the sections with a mounting medium containing DAPI to counterstain cell nuclei.

      • Image the sections using a fluorescence or confocal microscope.

III. Visualizing Complexity: Diagrams and Pathways

Visual aids are indispensable for understanding the intricate relationships in CNS scaffold design and application.

ExperimentalWorkflow

SignalingPathways

IV. Conclusion and Future Perspectives

The use of biomaterial scaffolds represents a paradigm shift in the treatment of CNS injuries and diseases. By providing a supportive microenvironment and a platform for the localized delivery of therapeutic agents, these scaffolds can overcome many of the challenges that have long hindered progress in this field. The protocols and methodologies outlined in this guide provide a framework for the rational design, fabrication, and evaluation of CNS scaffolds.

Future advancements will likely focus on the development of "smart" scaffolds that can respond to physiological cues, the use of advanced bioprinting techniques to create more complex and anatomically accurate structures, and the integration of artificial intelligence to accelerate the design and optimization of these promising therapeutic platforms.[2] As our understanding of the complex biology of the CNS continues to grow, so too will our ability to engineer sophisticated scaffolds that can promote true functional recovery.

V. References

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  • Appropriate Scaffold Selection for CNS Tissue Engineering. (2020). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Stoppel, W. L., Hu, Y., & Kaplan, D. L. (2015). Approaches to Neural Tissue Engineering Using Scaffolds for Drug Delivery. Advanced Healthcare Materials, 4(10), 1439-1457. [Link]

  • Han, S., Zhao, X., Cheng, L., & Fan, J. (2024). Recent progresses in neural tissue engineering using topographic scaffolds. American Journal of Stem Cells, 13(1), 1-26. [Link]

  • Jubeli, E., Khzam, A., & Yagoubi, N. (2018). Method of cell seeding onto the scaffolds. ResearchGate. Retrieved January 24, 2026, from [Link]

  • An Overview of Mechanical Tests for Polymeric Biomaterial Scaffolds Used in Tissue Engineering. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Implantation of Engineered Axon Tracts to Bridge Spinal Cord Injury Beyond the Glial Scar in Rats. (2020). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Investigation and kinetics of hydrogel scaffold with sustained release ciprofloxacin hydrochloride. (2024). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Development and Characterization of Hyaluronic Acid Microgels for Neural Regeneration Applications. (2025). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Plant Cellulose as a Substrate for 3D Neural Stem Cell Culture. (2019). MDPI. Retrieved January 24, 2026, from [Link]

  • Preparation and characterization of hyaluronic acid-based hydrogel nanoparticles. (2007). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Method of cell seeding onto the scaffolds. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • A Collagen-Based Scaffold for Promoting Neural Plasticity in a Rat Model of Spinal Cord Injury. (2020). MDPI. Retrieved January 24, 2026, from [Link]

  • Collagen for neural tissue engineering: Materials, strategies, and challenges. (2023). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Electrospinning PCL Scaffolds Manufacture for Three-Dimensional Breast Cancer Cell Culture. (2021). MDPI. Retrieved January 24, 2026, from [Link]

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  • Dual release kinetics in a single dosage from core–shell hydrogel scaffolds. (2018). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Protocols of 3D Bioprinting of Gelatin Methacryloyl Hydrogel Based Bioinks. (2019). JoVE. Retrieved January 24, 2026, from [Link]

  • Scanning electron microscopy (SEM) images of nanofibrous scaffolds... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Immunohistochemistry Techniques to Analyze Cellular Proliferation and Neurogenesis in Rats Using the Thymidine Analog BrdU. (2020). JoVE. Retrieved January 24, 2026, from [Link]

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  • Chapter 12 - Characterization of scaffolds for neural tissue engineering. (n.d.). ScienceDirect. Retrieved January 24, 2026, from [Link]

  • Electrospinning PCL: Key Parameters and Techniques. (n.d.). ElectrospinTEK. Retrieved January 24, 2026, from [Link]

  • Strategies for Hyaluronic Acid-Based Hydrogel Design in Drug Delivery. (2021). MDPI. Retrieved January 24, 2026, from [Link]

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  • β-Cyclodextrin Nanosponge Hydrogels as Drug Delivery Nanoarchitectonics for Multistep Drug Release Kinetics. (2021). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Improving Nerve and Spinal Cord Repair with Personalized 3D-Printed Scaffolds. (2024). YouTube. Retrieved January 24, 2026, from [Link]

  • An Overview of Mechanical Tests for Polymeric Biomaterial Scaffolds Used in Tissue Engineering. (2016). Lifescience Global. Retrieved January 24, 2026, from [Link]

  • Simple and Novel Three Dimensional Neuronal Cell Culture Using a Micro Mesh Scaffold. (2011). SciSpace. Retrieved January 24, 2026, from [Link]

  • Three-dimensional nanofibrous PCL/gelatin scaffold fabricated using centrifugal force assisted wet electrospinning technique. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

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  • Protocols of 3D Bioprinting of Gelatin Methacryloyl Hydrogel Based Bioinks. (n.d.). Scite.ai. Retrieved January 24, 2026, from [Link]

  • How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats. (2025). Patsnap Eureka. Retrieved January 24, 2026, from [Link]

  • Electrospinning Fibrous Polymer Scaffolds For Tissue Engineering & Cell Culture l Protocol Preview. (2022). YouTube. Retrieved January 24, 2026, from [Link]

  • Scaffold implantation and behavior function evaluation of SCI rats at... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • SEM Imaging of Nanofiber Morphology and Size Distribution. (2023). AZoNano. Retrieved January 24, 2026, from [Link]

  • Improved 3D Hydrogel Cultures-Primary Glial Cells: Modelling Of Neuroinflammation l Protocol Preview. (2022). YouTube. Retrieved January 24, 2026, from [Link]

  • How to seed cells using the Alvetex scaffold. (2021). YouTube. Retrieved January 24, 2026, from [Link]

Sources

Method

Application Note: Leveraging a Versatile Triazine Precursor for the Synthesis of Potent Dual PI3K/mTOR Inhibitors

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry. Abstract: The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is frequently dysregulated in human...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract: The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention.[1][2] Dual inhibition of both PI3K and mTOR kinases has emerged as a superior strategy compared to single-target agents, offering the potential for enhanced potency and the ability to overcome resistance mechanisms.[1][3][4] This application note provides a comprehensive guide to the strategic use of a common chemical precursor, 2,4-dichloro-6-morpholinotriazine, for the modular synthesis of a potent dual PI3K/mTOR inhibitor. We detail the scientific rationale, a complete step-by-step synthesis protocol, purification methodologies, and characterization techniques, providing a self-validating framework for researchers developing novel cancer therapeutics.

Part 1: Scientific Background & Rationale

The Central Role of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR cascade is a critical intracellular signaling pathway that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Aberrant activation of this pathway, through mutations in key components like PI3K or loss of tumor suppressors like PTEN, is a hallmark of many cancers.[4] As illustrated in the diagram below, growth factor signaling activates PI3K, which in turn activates AKT. AKT then modulates a host of downstream targets, including the mTOR complex 1 (mTORC1), a master regulator of protein synthesis. Given their central roles, both PI3K and mTOR are high-value targets for anticancer drug development.[2]

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellPro Cell Proliferation, Growth, Survival mTORC1->CellPro Promotes Inhibitor Dual PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and points of dual inhibition.

The Rationale for Dual Inhibition

While single-agent inhibitors targeting either PI3K or mTOR have been developed, their clinical efficacy can be limited by feedback loops and pathway crosstalk. For instance, inhibiting mTORC1 can lead to a feedback activation of AKT. Simultaneously targeting both PI3K and mTOR with a single molecule can abrogate these feedback mechanisms, leading to a more profound and durable shutdown of the pathway.[1] This dual-target approach can result in synergistic antitumor effects and may circumvent the drug resistance that often arises from single-target therapies.[3][4][5]

Part 2: Precursor-Based Synthesis of a Dual PI3K/mTOR Inhibitor

The strategic selection of a precursor molecule is critical for efficient synthesis. We utilize 2,4-dichloro-6-morpholinotriazine as a versatile starting scaffold. This precursor is ideal because the two chlorine atoms exhibit differential reactivity, allowing for sequential and controlled nucleophilic aromatic substitution reactions. This enables the modular assembly of the final dual inhibitor. The synthesis described is based on established medicinal chemistry strategies for generating potent kinase inhibitors.[6][7]

Synthesis_Workflow precursor Precursor (2,4-dichloro-6-morpholinotriazine) intermediate Intermediate 1 precursor->intermediate Step 1: Nucleophilic Substitution final_product Final Product (Dual PI3K/mTOR Inhibitor) intermediate->final_product Step 2: Nucleophilic Substitution reagent1 Reagent A (e.g., Substituted Aniline) reagent1->intermediate reagent2 Reagent B (e.g., Thiophenol derivative) reagent2->final_product

Sources

Application

Application Notes and Protocols for Monitoring Reactions with Ethyl 2-(4-aminopiperidin-1-yl)acetate

Introduction: The Critical Role of a Versatile Building Block in Drug Discovery Ethyl 2-(4-aminopiperidin-1-yl)acetate is a key bifunctional building block in modern medicinal chemistry. Its structure, featuring a reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Versatile Building Block in Drug Discovery

Ethyl 2-(4-aminopiperidin-1-yl)acetate is a key bifunctional building block in modern medicinal chemistry. Its structure, featuring a reactive primary amine on a piperidine ring and an ethyl ester, makes it a valuable scaffold for introducing piperidinyl-acetic acid moieties into target molecules. This functionality is prevalent in a variety of pharmacologically active agents, including inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[1] The precise control and monitoring of chemical reactions involving this intermediate are paramount to ensure the synthesis of the desired active pharmaceutical ingredient (API) in high purity and yield, and to minimize the formation of potentially harmful impurities.[2]

This comprehensive guide provides detailed analytical methodologies for monitoring the progress of key reactions involving Ethyl 2-(4-aminopiperidin-1-yl)acetate, as well as for characterizing the starting material and its products. The protocols are designed for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel therapeutics.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the physicochemical properties of Ethyl 2-(4-aminopiperidin-1-yl)acetate is fundamental to developing robust analytical methods.

PropertyValue/InformationSource/Justification
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol
Boiling Point Approx. 77°C (for ethyl acetate)[3]
UV Absorbance Expected λmax ~230-240 nmBased on analogous structures like ethyl-2-(4-aminophenoxy)acetate which shows a band at 234 nm.[4]
Solubility Soluble in common organic solvents (e.g., Methanol, Acetonitrile, Ethyl Acetate).General knowledge of similar small molecules.

Core Analytical Strategies for Reaction Monitoring and Characterization

A multi-faceted analytical approach is essential for comprehensive monitoring of reactions with Ethyl 2-(4-aminopiperidin-1-yl)acetate. The primary techniques recommended are High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Figure 1: A generalized workflow for monitoring reactions involving Ethyl 2-(4-aminopiperidin-1-yl)acetate.

Application Note 1: HPLC-UV/MS Method for Monitoring Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry, and the primary amine of Ethyl 2-(4-aminopiperidin-1-yl)acetate is a frequent participant in such reactions.[5] This protocol outlines a stability-indicating HPLC-UV/MS method suitable for monitoring the consumption of the starting amine and the formation of the amide product, as well as for detecting potential side products.

Rationale for Method Design

A reversed-phase HPLC method is chosen for its versatility in separating polar and non-polar compounds. The use of a volatile buffer system, such as ammonium acetate, is critical for compatibility with mass spectrometry, which provides invaluable structural information on the reactants, products, and any impurities.[6] A gradient elution is employed to ensure adequate separation of components with differing polarities. UV detection, likely around 230-240 nm, can be used for routine quantification, leveraging the expected absorbance of the ethyl acetate moiety and potentially the coupled carboxylic acid.[4]

Experimental Protocol

1. Instrumentation and Reagents:

  • HPLC system with a quaternary pump, autosampler, and UV/Vis detector.

  • Mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Ammonium acetate (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid and 10 mM Ammonium Acetate in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
UV Detection 235 nm

3. Mass Spectrometry Parameters (Positive ESI Mode):

ParameterSetting
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temp. 350 °C
Gas Flow 600 L/hr
Scan Range m/z 100-1000

4. Sample Preparation:

  • At specified time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of a 50:50 mixture of Mobile Phase A and B.

  • Vortex and filter through a 0.22 µm syringe filter before injection.

5. Data Analysis and Interpretation:

  • Monitor the peak area of Ethyl 2-(4-aminopiperidin-1-yl)acetate (Expected [M+H]⁺ = 187.15).

  • Monitor the peak area of the expected amide product.

  • Identify any new peaks that appear during the reaction and analyze their mass spectra to propose potential impurity structures.

Figure 2: Workflow for time-course monitoring of an amide coupling reaction.

Application Note 2: In-situ NMR Spectroscopy for Monitoring Reductive Amination

Reductive amination is another common transformation involving Ethyl 2-(4-aminopiperidin-1-yl)acetate, where the primary amine reacts with a carbonyl compound to form a new carbon-nitrogen bond.[7] In-situ NMR spectroscopy offers a powerful, non-invasive method to monitor the progress of such reactions in real-time, providing quantitative data on the consumption of reactants and the formation of intermediates and products.

Rationale for Method Design

¹H NMR spectroscopy is particularly well-suited for monitoring reductive amination due to the distinct chemical shifts of the protons adjacent to the nitrogen atoms and the carbonyl group. The disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the imine intermediate and the final amine product can be readily tracked. By integrating these signals relative to an internal standard, the concentration of each species can be determined over time.

Experimental Protocol

1. Instrumentation and Reagents:

  • NMR spectrometer (400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., CDCl₃, MeOD-d₄) compatible with the reaction conditions.

  • Ethyl 2-(4-aminopiperidin-1-yl)acetate.

  • Aldehyde or ketone reactant.

  • Reducing agent (e.g., sodium triacetoxyborohydride).

  • Internal standard (e.g., 1,3,5-trimethoxybenzene).

2. Sample Preparation for In-situ Monitoring:

  • In an NMR tube, dissolve Ethyl 2-(4-aminopiperidin-1-yl)acetate and the carbonyl compound in the deuterated solvent.

  • Add a known amount of the internal standard.

  • Acquire a t=0 spectrum.

  • Add the reducing agent to initiate the reaction.

  • Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular intervals.

3. NMR Acquisition Parameters:

  • Pulse Program: Standard ¹H acquisition.

  • Number of Scans: 8-16 (adjust for desired signal-to-noise).

  • Relaxation Delay (d1): 5 seconds (to ensure quantitative integration).

  • Acquisition Time: 2-3 seconds.

4. Data Analysis and Interpretation:

  • Identify characteristic proton signals for the starting materials, imine intermediate, and the final product. Based on analogous structures, key signals to monitor would be:

    • Ethyl 2-(4-aminopiperidin-1-yl)acetate: Protons on the carbon adjacent to the primary amine.

    • Aldehyde: The aldehydic proton (typically 9-10 ppm).

    • Imine Intermediate: The imine proton (typically 7-8.5 ppm).

    • Product: New signals for the protons on the carbon newly attached to the nitrogen.

  • Integrate the area of these characteristic peaks relative to the integral of the internal standard.

  • Plot the concentration of each species as a function of time to obtain the reaction profile.

Compound TypeExpected ¹H NMR Chemical Shift Range (ppm)
Aldehyde C-H9.0 - 10.0
Imine C-H7.0 - 8.5
Piperidine Ring Protons1.5 - 3.5
Ethyl Ester -CH₂-~4.1
Ethyl Ester -CH₃~1.2

Note: These are approximate ranges and will vary depending on the specific molecular structure and solvent.

Application Note 3: Characterization and Purity Assessment of Ethyl 2-(4-aminopiperidin-1-yl)acetate Starting Material

Ensuring the purity of starting materials is a critical aspect of process development. This section provides a protocol for the comprehensive characterization and purity assessment of Ethyl 2-(4-aminopiperidin-1-yl)acetate using a combination of analytical techniques.

Synthesis and Potential Impurities

A plausible synthetic route to Ethyl 2-(4-aminopiperidin-1-yl)acetate involves the alkylation of 4-aminopiperidine with ethyl bromoacetate. Potential impurities could include unreacted starting materials, over-alkylated products, and byproducts from side reactions.

Analytical Techniques for Characterization
  • ¹H and ¹³C NMR: Provides unambiguous structural confirmation. Key expected signals are outlined in the table below (predicted based on similar structures).[8][9]

  • LC-MS: To determine the purity and identify any impurities by their mass-to-charge ratio.

  • GC-MS: Suitable for identifying volatile impurities.

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H~4.1q-O-CH₂ -CH₃
¹H~3.2s-N-CH₂ -COO-
¹H~2.8-3.0mPiperidine H (axial, equatorial at C2, C6)
¹H~2.5-2.7mPiperidine H (at C4)
¹H~1.6-1.8mPiperidine H (axial at C3, C5)
¹H~1.2-1.4mPiperidine H (equatorial at C3, C5)
¹H~1.2t-O-CH₂-CH₃
¹³C~171sC =O
¹³C~60t-O-CH₂ -
¹³C~58t-N-CH₂ -COO-
¹³C~53tPiperidine C 2, C 6
¹³C~48dPiperidine C 4
¹³C~34tPiperidine C 3, C 5
¹³C~14q-O-CH₂-CH₃

Note: These are predicted chemical shifts and should be confirmed by experimental data.

Forced Degradation Studies

To develop a truly stability-indicating method, forced degradation studies are essential.[10][11] These studies involve subjecting a sample of Ethyl 2-(4-aminopiperidin-1-yl)acetate to harsh conditions to generate potential degradation products. The analytical method must then be able to separate these degradants from the parent compound.[12]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[13]

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

The HPLC-UV/MS method described in Application Note 1 should be used to analyze the stressed samples to ensure peak purity and separation of any degradation products.

Conclusion

The analytical methods outlined in these application notes provide a robust framework for monitoring reactions involving Ethyl 2-(4-aminopiperidin-1-yl)acetate and for ensuring the quality of this critical intermediate. By employing a combination of HPLC-UV/MS and NMR spectroscopy, researchers can gain detailed insights into reaction kinetics, impurity formation, and product identity, thereby facilitating the efficient and safe development of novel pharmaceuticals. The validation of these methods in accordance with ICH guidelines is a crucial step for their implementation in a regulated environment.[5][7]

References

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
  • Al-Hourani, B. et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
  • Babu, S. A. et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • BenchChem. (2025). A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines.
  • BioPharm International. (n.d.).
  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
  • Dangerfield, E. M. et al. (2010). Hitchhiker's guide to reductive amination. Journal of Organic Chemistry, 75, 5470-5477.
  • de Souza, G. E. P. et al. (2017).
  • El-Sayed, M. et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI.
  • Eckhardt, M. et al. (2007). 8-(3-( R )-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Gadek, T. R. et al. (1993). Journal of the American Chemical Society, 115, 1177.
  • GlobalRx. (n.d.). Ethyl Acetate NF: Comprehensive Clinical Profile for Pharmaceutical Use.
  • Hinchen, J. D. (1969). Practical Statistics for Chemical Research. Methuen and Science Paperbacks.
  • Hummert, C. et al. (1998). Determination of the impurity profile of ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2- oxo-5-oxazolidinylmethyl]-1-piperazinyl)
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Jadhav, S. B. et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Kim, H. J. et al. (2022).
  • Kappe, C. O. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
  • Kumar, V. et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu.
  • Kurmi, M. et al. (2014).
  • ResearchGate. (n.d.).
  • Singh, R. & Rehman, Z. U. (2023).
  • Wikipedia. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reactions with Ethyl 2-(4-aminopiperidin-1-yl)acetate Dihydrochloride

Welcome to the technical support guide for Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and unlock the full synthetic potential of this versatile building block. As a bifunctional reagent, its unique reactivity profile offers great opportunities but also presents specific hurdles. This guide provides in-depth, field-proven insights to help you optimize your reaction yields and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational knowledge crucial for successfully using this reagent.

Q1: What is the precise structure of Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride, and why is the "dihydrochloride" significant?

A: The molecule consists of a piperidine ring substituted at the 1-position with an ethyl acetate group and at the 4-position with a primary amine. The "dihydrochloride" designation is critical: it signifies that both nitrogen atoms—the secondary amine within the piperidine ring (N1) and the primary exocyclic amine (N4)—are protonated and exist as hydrochloride salts.

  • Chemical Structure:

    • CAS Number: 167933-14-6

    • Molecular Formula: C₉H₁₈N₂O₂ · 2HCl

    • Molecular Weight: 259.17 g/mol

The protonation renders both nitrogen atoms non-nucleophilic. They cannot participate in reactions until they are converted to their free base form.

Q2: I mixed the dihydrochloride salt directly with my alkyl halide, but the reaction is not proceeding. What is wrong?

A: This is the most common initial hurdle. The hydrochloride salt form is stable but unreactive for nucleophilic attack. The lone pair of electrons on each nitrogen atom is engaged in a bond with a proton (H⁺). To initiate any reaction, you must first deprotonate these nitrogens to liberate the nucleophilic free base. This requires the addition of a suitable base.

Q3: How should I properly store and handle Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride?

A: The dihydrochloride salt is generally a stable, crystalline solid.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture. The compound is hygroscopic and can absorb water from the atmosphere, which may interfere with anhydrous reactions.

  • Handling: Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Handle in a well-ventilated area or a chemical fume hood.

Q4: Which amine is more reactive, the N1 ring nitrogen or the N4 primary amine?

A: In the liberated free base form, the N4 primary amine is generally more nucleophilic and less sterically hindered than the N1 tertiary amine. Therefore, it will preferentially react with most electrophiles, especially under kinetically controlled conditions. However, achieving high selectivity can be challenging and often depends on the specific reagents and conditions used.

Section 2: Troubleshooting Guide for Low Yield and Side Reactions

This guide is structured to diagnose and solve common experimental issues.

Problem: Low or No Product Formation

Your reaction shows minimal conversion from the starting material to the desired product.

troubleshooting_low_yield

  • Cause A: Insufficient Basicity (The Primary Culprit)

    • Explanation: You need to add a sufficient amount of base to neutralize both hydrochloride salts. A minimum of two molar equivalents of a base are required just to generate the neutral free base. If your reaction itself produces an acidic byproduct (e.g., HCl from an acyl chloride), you will need an additional equivalent of base to quench it.

    • Solution: Use at least 2.2 equivalents of base for reactions with neutral electrophiles and 3.2 equivalents for reactions that generate acid. The slight excess ensures complete deprotonation. See Table 1 for base recommendations.

  • Cause B: Incorrect Solvent Choice

    • Explanation: The dihydrochloride salt has high polarity and is soluble in protic solvents like water or methanol, but often insoluble in common aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). The liberated free base has different solubility. If the free base is not soluble in your reaction solvent, the reaction will be heterogeneous and slow.

    • Solution: Liberate the free base first, then perform the reaction in a solvent where it is soluble. Polar aprotic solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Acetonitrile (MeCN) are excellent choices for ensuring homogeneity.[1] See Table 2 for a solvent guide.

  • Cause C: Reagent Quality and Purity

    • Explanation: The quality of your starting material, electrophile, and solvents is paramount. Water in your solvent can quench sensitive reagents. Impurities in the starting material can lead to side reactions and lower yields.[2]

    • Solution: Ensure you are using anhydrous solvents for moisture-sensitive reactions. Confirm the purity of your electrophile. If necessary, purify reagents before use.

Problem: Formation of Multiple Products / Side Reactions

You observe multiple spots on your TLC plate or several peaks in your LC-MS analysis.

  • Cause A: Di-Substitution (Reaction at both N1 and N4)

    • Explanation: Although the N4 primary amine is more reactive, a highly reactive electrophile or harsh reaction conditions (e.g., high temperature) can lead to a second reaction at the N1 position.

    • Solution:

      • Control Stoichiometry: Use the electrophile as the limiting reagent (e.g., 1.0 equivalent of electrophile to 1.1 equivalents of the piperidine).

      • Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor kinetic control and selective reaction at the more nucleophilic N4 position.

      • Protecting Groups: For complete control, consider a synthetic route where one amine is protected (e.g., with a Boc group), the other is functionalized, and then the protecting group is removed.

  • Cause B: Over-Alkylation (Formation of Quaternary Ammonium Salts)

    • Explanation: This is common in N-alkylation reactions. The newly formed secondary or tertiary amine product can be more nucleophilic than the starting amine, leading to a second alkylation and the formation of a quaternary ammonium salt.[1][3]

    • Solution: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. Avoid a large excess of the alkylating agent.

  • Cause C: Ester Hydrolysis

    • Explanation: The ethyl ester is susceptible to hydrolysis under strongly basic or acidic conditions, particularly if water is present and the reaction is heated. This will result in the corresponding carboxylic acid.

    • Solution: Use non-aqueous bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). During aqueous workup, avoid exposure to strong acids or bases for prolonged periods. If the acid is the desired product, this can be done intentionally using a base like lithium hydroxide (LiOH).

Section 3: Optimized Protocols and Methodologies

These protocols provide a validated starting point for your experiments.

Protocol 3.1: General Procedure for In-Situ Liberation of the Free Base

This is the essential first step for nearly all subsequent reactions.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous polar aprotic solvent (e.g., DMF or MeCN, see Table 2) to achieve a concentration of 0.1-0.5 M.

  • Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

  • Base Addition: Add the chosen base (e.g., Triethylamine, 2.2 eq) dropwise over 5-10 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The mixture should become a clear, homogeneous solution, indicating the formation of the soluble free base.

  • Proceed: The solution containing the free base is now ready for the addition of your electrophile.

workflow

Protocol 3.2: Optimized Amide Coupling with an Acid Chloride

This protocol is for forming an amide bond at the N4 position.

  • Free Base Liberation: Prepare the free base from 1.0 mmol of the dihydrochloride salt as described in Protocol 3.1 using 3.2 equivalents of DIPEA in 5 mL of anhydrous DCM.

  • Electrophile Addition: Cool the solution of the free base to 0 °C. Add a solution of the acid chloride (0.95 eq) in anhydrous DCM dropwise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide.

Section 4: Data Tables for Quick Reference

Table 1: Recommended Bases and Stoichiometry

Reaction TypeRecommended BaseStoichiometry (eq.)Rationale & Notes
General Use / Alkylation Triethylamine (TEA) or Diisopropylethylamine (DIPEA)2.2 - 2.5Organic soluble, easy to remove. DIPEA is more sterically hindered and less nucleophilic than TEA.
Amide Coupling (Acid Chloride) DIPEA3.2 - 3.5Neutralizes both HCl salts and the HCl generated during the reaction.
Amide Coupling (EDC/HATU) DIPEA or N-Methylmorpholine (NMM)2.2 - 3.0Acts as the base for both deprotonation and to facilitate the coupling reaction.
Difficult Reactions 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2.2A strong, non-nucleophilic base for sluggish reactions. Can be harder to remove during workup.

Table 2: Solvent Selection Guide

SolventDielectric Constant (ε)Suitability for Free BaseNotes
N,N-Dimethylformamide (DMF) 37ExcellentHigh boiling point, can be difficult to remove. Good for high-temperature reactions.
Acetonitrile (MeCN) 36GoodLower boiling point, easier to remove. Generally good for a wide range of reactions.[1]
Dichloromethane (DCM) 9ModerateThe free base may have limited solubility. Good for reactions at or below room temperature.
Tetrahydrofuran (THF) 8Moderate to PoorOften requires a co-solvent. Check solubility before scaling up.
Methanol / Ethanol 33 / 24GoodProtic nature can interfere with some electrophiles (e.g., acid chlorides).

References

  • PubChem. Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride. National Center for Biotechnology Information. [Link]

  • Reddit r/Chempros. What are some common causes of low reaction yields?[Link]

  • Leah4sci. Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube. [Link]

  • Kozlov, N. G., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

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Optimization

Technical Support Center: Purification of Ethyl 2-(4-aminopiperidin-1-yl)acetate Derivatives

Welcome to the technical support center for the purification of Ethyl 2-(4-aminopiperidin-1-yl)acetate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to naviga...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 2-(4-aminopiperidin-1-yl)acetate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile scaffold. Drawing from established principles in separation science and practical laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of your target compound with high purity.

Introduction to Purification Challenges

Ethyl 2-(4-aminopiperidin-1-yl)acetate is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutics. Its structure, featuring a tertiary amine within the piperidine ring, a primary amine at the 4-position, and an ethyl ester moiety, presents a unique set of purification challenges. The presence of multiple basic centers can lead to difficulties in chromatographic separation and acid-base extractions, while the ester functionality is susceptible to hydrolysis under certain conditions.

This guide will address these challenges head-on, providing you with the knowledge to anticipate and resolve common purification issues.

Troubleshooting Guide: From Crude to Pure

This section is formatted to address specific problems you may encounter during your purification workflow.

Problem 1: Low Recovery After Acid-Base Extraction

Symptom: You've performed a standard acid-base extraction to separate your basic product from neutral or acidic impurities, but the yield of your recovered Ethyl 2-(4-aminopiperidin-1-yl)acetate is significantly lower than expected.

Root Cause Analysis:

The core of this issue lies in the acid-base properties of your molecule, which possesses two basic nitrogen atoms: the tertiary amine in the piperidine ring and the primary exocyclic amine. The differing basicities (pKa values) of these two amines can complicate the extraction process.

  • Incomplete Protonation: During the acidic wash (to move the amine into the aqueous layer), if the pH of the aqueous acid is not sufficiently low, only the more basic nitrogen may be protonated, leading to partial extraction.

  • Incomplete Deprotonation: Conversely, during the basification step (to regenerate the free base for extraction back into the organic layer), if the pH is not high enough, the amine may remain as a salt in the aqueous layer.

  • Emulsion Formation: The presence of a bifunctional amine can sometimes lead to the formation of stable emulsions at the aqueous-organic interface, trapping your product.

Solutions:

  • Optimize pH for Extraction and Back-Extraction:

    • Acidic Wash: Use a sufficiently strong acid, such as 1 M HCl, to ensure the pH of the aqueous layer is below 2. This will protonate both amine functionalities, maximizing the transfer into the aqueous phase.

    • Basification: Use a strong base, such as 1 M NaOH, to bring the pH of the aqueous layer above 10. This ensures complete deprotonation of both ammonium salts to the free base. Always check the pH with a pH strip.

  • Salting Out: Before back-extracting the free base into an organic solvent, saturate the basic aqueous layer with a salt like sodium chloride (brine). This increases the polarity of the aqueous phase and decreases the solubility of your organic product, driving more of it into the organic layer.

  • Emulsion Breaking: If an emulsion forms, try the following:

    • Add a small amount of brine.

    • Gently swirl the separatory funnel instead of vigorous shaking.

    • Filter the entire mixture through a pad of Celite®.

Experimental Protocol: Optimized Acid-Base Extraction

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M HCl. Repeat the extraction 2-3 times.

  • Combine the acidic aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and add 1 M NaOH dropwise with stirring until the pH is >10.

  • Extract the basic aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Caption: Workflow for Optimized Acid-Base Extraction.

Problem 2: Significant Peak Tailing in Silica Gel Chromatography

Symptom: When attempting to purify your compound by standard silica gel column chromatography, you observe significant tailing of your product peak, leading to poor separation from impurities.

Root Cause Analysis:

The basic nitrogen atoms of your molecule strongly interact with the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction leads to a non-ideal elution profile, characterized by a "tailing" peak.

Solutions:

  • Amine-Modified Mobile Phase: Add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your mobile phase (typically 0.1-1% v/v). These amines will compete with your product for the acidic sites on the silica, leading to a more symmetrical peak shape.

  • Use of Deactivated Silica: Employ a commercially available deactivated silica gel, such as amine-treated or end-capped silica. These stationary phases have fewer free silanol groups, reducing the extent of acid-base interactions.

  • Alternative Stationary Phases: Consider using a different stationary phase altogether, such as alumina (basic or neutral) or a polymer-based support.

Experimental Protocol: Column Chromatography with an Amine-Modified Mobile Phase

  • Choose an appropriate solvent system based on TLC analysis (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and hexanes).

  • To the chosen mobile phase, add 0.5% (v/v) of triethylamine.

  • Equilibrate your silica gel column with this amine-modified mobile phase.

  • Load your crude product onto the column (dry loading is often preferred for basic compounds).

  • Elute the column with the amine-modified mobile phase, collecting fractions and monitoring by TLC.

G cluster_0 Standard Silica Chromatography cluster_1 Amine-Modified Chromatography a Product Molecules b Silica Gel Surface a->b Strong Acid-Base Interaction c Tailing Peak d Product Molecules e Silica Gel Surface d->e Weak Interaction f Triethylamine f->e Blocks Acidic Sites g Symmetrical Peak

Caption: Effect of Amine Additive in Silica Gel Chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of Ethyl 2-(4-aminopiperidin-1-yl)acetate?

A1: The most common synthesis route is the N-alkylation of 4-aminopiperidine with an ethyl haloacetate (e.g., ethyl bromoacetate). Potential impurities include:

  • Starting Materials: Unreacted 4-aminopiperidine and ethyl bromoacetate.

  • Di-alkylation Product: The product of alkylation on both the primary and secondary amine of the starting material.

  • Hydrolysis Product: 2-(4-aminopiperidin-1-yl)acetic acid, formed by the hydrolysis of the ethyl ester during workup or purification.

Q2: My product seems to be degrading on the silica gel column, even with an amine-modified mobile phase. What could be the cause?

A2: While less common, some highly functionalized derivatives can be sensitive to the acidic nature of silica gel, even when deactivated. If you suspect on-column degradation, consider using a less acidic stationary phase like neutral alumina. Alternatively, flash chromatography with a short column and rapid elution can minimize the contact time of your compound with the stationary phase.

Q3: I am struggling to crystallize my purified product. Are there any general tips?

A3: Ethyl 2-(4-aminopiperidin-1-yl)acetate is often isolated as an oil. If direct crystallization of the free base is challenging, consider forming a salt. The hydrochloride or hydrobromide salts are often crystalline and can be precipitated from a solution of the free base in an organic solvent (e.g., diethyl ether, ethyl acetate) by the addition of a solution of HCl or HBr in an organic solvent. These salts can then be recrystallized from a suitable solvent system like ethanol/ether.

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase chromatography (e.g., C18) can be an excellent alternative, especially for more polar derivatives. A common mobile phase would be a gradient of water and acetonitrile or methanol, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape by keeping the amines protonated. Note that if you use TFA, you will isolate your product as the TFA salt.

Summary of Purification Methods

Purification MethodKey ConsiderationsBest For Removing
Acid-Base Extraction Careful pH control is crucial due to two basic centers.Neutral and acidic impurities.
Silica Gel Chromatography Use of an amine additive (e.g., triethylamine) is highly recommended.Impurities with different polarities.
Crystallization Salt formation (e.g., HCl salt) can facilitate crystallization.Final polishing to high purity.
Reverse-Phase HPLC Use of an acidic modifier (e.g., TFA) is common.Polar impurities and for high-purity final product.

This technical support guide provides a foundational understanding of the purification challenges associated with Ethyl 2-(4-aminopiperidin-1-yl)acetate derivatives and offers practical, experience-based solutions. For further assistance, please consult the references below or contact your technical support representative.

References

  • Nandi, S., et al. (2015). PROCESS RELATED IMPURITIES IN ANTI-DIABETIC DRUG LINAGLIPTIN. JOURNAL OF PHARMACEUTICAL RESEARCH AND OPINION, 5(5), 15. [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

  • Salah, N. (2018). How to remove excess 4-amino piperidine from reaction medium? ResearchGate. [Link]

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2-(4-aminopiperidin-1-yl)acetate Dihydrochloride

Welcome to the technical support center for the synthesis of Ethyl 2-(4-aminopiperidin-1-yl)acetate Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(4-aminopiperidin-1-yl)acetate Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. My aim is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your experiments effectively.

Introduction to the Synthesis

The synthesis of Ethyl 2-(4-aminopiperidin-1-yl)acetate typically involves the N-alkylation of 4-aminopiperidine with an ethyl haloacetate, most commonly ethyl chloroacetate or ethyl bromoacetate. This reaction, while seemingly straightforward, is prone to several side reactions that can complicate purification and reduce the yield of the desired product. This guide will address the most frequently encountered issues in a question-and-answer format.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product with Significant Amounts of Unreacted 4-Aminopiperidine

Question: I am observing a low conversion of my starting material, 4-aminopiperidine, even after a prolonged reaction time. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in this N-alkylation reaction is often attributed to insufficient reaction rate or deactivation of the nucleophile. Here are the primary causes and troubleshooting steps:

  • Inadequate Base: The reaction generates a hydrohalic acid (HCl or HBr) which protonates the basic nitrogen atoms of 4-aminopiperidine, rendering them non-nucleophilic. An appropriate base is crucial to neutralize this acid and regenerate the free amine for reaction.

    • Recommendation: Use at least two equivalents of a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). For less reactive chloroacetates, a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF or THF can be effective[1].

  • Reaction Temperature: The reaction may be too slow at room temperature, especially when using ethyl chloroacetate.

    • Recommendation: Gently heating the reaction mixture to 40-60 °C can significantly increase the reaction rate. However, be cautious as higher temperatures can also promote the formation of side products.

  • Solvent Choice: The choice of solvent can influence the solubility of reactants and the reaction rate.

    • Recommendation: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally effective for this type of alkylation[1].

  • Catalyst: The addition of a catalyst can enhance the rate of nucleophilic substitution.

    • Recommendation: For reactions involving ethyl chloroacetate, adding a catalytic amount (e.g., 0.1 equivalents) of sodium iodide or potassium iodide can improve the reaction rate through the in-situ formation of the more reactive ethyl iodoacetate (Finkelstein reaction)[1].

Issue 2: Presence of Multiple Spots on TLC/Peaks in HPLC Indicating Over-Alkylation

Question: My reaction mixture shows multiple product spots on the TLC plate, and my HPLC analysis indicates the presence of higher molecular weight species. I suspect over-alkylation. How can I confirm this and prevent it?

Answer:

Over-alkylation is a very common side reaction in this synthesis. 4-aminopiperidine has two nucleophilic nitrogen atoms: the secondary amine of the piperidine ring and the primary amine at the 4-position. Both can react with ethyl chloroacetate.

Common Over-Alkylation Byproducts:

  • Impurity A (Di-alkylation at Piperidine Nitrogen): This is less common as it would result in a quaternary ammonium salt, which is highly polar.

  • Impurity B (Alkylation at both Piperidine and Primary Amine): This is a highly probable byproduct, resulting in Ethyl 2-(4-(N-(ethoxycarbonylmethyl)amino)piperidin-1-yl)acetate.

  • Impurity C (Di-alkylation at the Primary Amine): Formation of Ethyl 2-(4-(N,N-bis(ethoxycarbonylmethyl))amino)piperidin-1-yl)acetate is also possible.

Mechanism of Over-Alkylation:

G cluster_0 Desired Reaction cluster_1 Side Reactions 4-Aminopiperidine 4-Aminopiperidine Desired_Product Ethyl 2-(4-aminopiperidin-1-yl)acetate 4-Aminopiperidine->Desired_Product + Ethyl Chloroacetate (Piperidine N-alkylation) Impurity_B Di-alkylation Product Desired_Product->Impurity_B + Ethyl Chloroacetate (Primary Amine N-alkylation) Impurity_C Tri-alkylation Product Impurity_B->Impurity_C + Ethyl Chloroacetate (Secondary Amine N-alkylation)

Caption: Pathway for the formation of over-alkylation side products.

Troubleshooting Strategies:

  • Control Stoichiometry: Use a slight excess of 4-aminopiperidine relative to ethyl chloroacetate (e.g., 1.1 to 1.2 equivalents of the amine).

  • Slow Addition of Alkylating Agent: Add the ethyl chloroacetate dropwise to the reaction mixture containing 4-aminopiperidine and the base. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., room temperature or slightly below) can help to control the rate of the second alkylation, which often requires a higher activation energy.

  • Protecting Group Strategy: For the highest purity, consider a protecting group strategy. The primary amino group can be protected with a Boc group, followed by alkylation of the piperidine nitrogen, and subsequent deprotection of the Boc group. A detailed protocol for a similar transformation can be found in the synthesis of N-Boc-4-aminopiperidine[1].

Issue 3: Presence of a More Polar Impurity, Suspected to be the Carboxylic Acid

Question: After workup, I have a significant amount of a polar impurity that is difficult to remove. I suspect it's the hydrolyzed carboxylic acid. How can I prevent its formation and remove it?

Answer:

The ethyl ester is susceptible to hydrolysis, especially under strongly basic or acidic conditions, or in the presence of water at elevated temperatures. The resulting carboxylic acid, 2-(4-aminopiperidin-1-yl)acetic acid, is highly polar and can complicate purification.

Mechanism of Ester Hydrolysis:

Caption: Hydrolysis of the desired ester to the carboxylic acid byproduct.

Prevention and Removal Strategies:

  • Anhydrous Conditions: Ensure that your solvent and reagents are dry. Use anhydrous solvents and dry the base (e.g., K₂CO₃) before use.

  • Workup Conditions: During the workup, avoid prolonged exposure to strong acids or bases. If an aqueous basic wash is used (e.g., with NaOH solution to remove acidic impurities), keep the contact time short and perform the extraction at a low temperature (e.g., 0-5 °C)[2].

  • Purification:

    • Acid-Base Extraction: The carboxylic acid impurity can be removed by washing the organic layer with a mild aqueous base like a saturated sodium bicarbonate (NaHCO₃) solution. The desired ester product will remain in the organic layer, while the carboxylate salt will be extracted into the aqueous layer.

    • Column Chromatography: If the acid is not fully removed by extraction, silica gel column chromatography can be used. The more polar carboxylic acid will have a lower Rf value than the desired ester. A solvent system such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine can be effective. A detailed procedure for a similar purification can be found in Organic Syntheses[3].

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the reaction?

A1: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a mobile phase that gives good separation between the starting material (4-aminopiperidine) and the product. A common system is dichloromethane:methanol (e.g., 9:1) with a small amount of ammonium hydroxide to prevent streaking of the amines. The product should have a higher Rf value than the starting amine. For more quantitative analysis, HPLC is recommended.

Q2: How do I prepare the dihydrochloride salt of the final product?

A2: After purification of the free base, dissolve it in a suitable solvent like isopropanol or ethyl acetate. Then, add a solution of HCl in a solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise with stirring. The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with the solvent, and dry under vacuum.

Q3: Can I use ethyl bromoacetate instead of ethyl chloroacetate?

A3: Yes, ethyl bromoacetate is more reactive than ethyl chloroacetate and may lead to a faster reaction at lower temperatures. However, it is also more prone to causing over-alkylation, so careful control of stoichiometry and reaction conditions is even more critical.

Q4: What are the typical spectral data I should expect for the desired product?

A4:

  • ¹H NMR: You should see characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the acetate methylene protons, and signals for the piperidine ring protons. The protons on the carbon adjacent to the piperidine nitrogen will be shifted downfield.

  • ¹³C NMR: Expect signals for the ester carbonyl carbon, the ethoxy carbons, the acetate methylene carbon, and the carbons of the piperidine ring.

  • Mass Spectrometry (MS): In positive ion mode, you should observe the [M+H]⁺ peak for the free base.

For analogous compounds, detailed NMR and other characterization data can be found in the literature[4][5].

Q5: What are the key safety precautions for this synthesis?

A5:

  • Ethyl chloroacetate and ethyl bromoacetate are lachrymators and alkylating agents. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong bases like sodium hydride are flammable and react violently with water. Handle with care under an inert atmosphere.

  • Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.

Summary of Key Parameters for Optimization

ParameterRecommendation for High Yield & PurityRationale
Stoichiometry 1.1 - 1.2 equivalents of 4-aminopiperidineMinimizes over-alkylation by keeping the alkylating agent as the limiting reagent.
Base 2.0 - 2.2 equivalents of K₂CO₃ or DIPEAEnsures complete neutralization of the acid byproduct without being overly harsh.
Solvent Anhydrous acetonitrile or DMFGood solubility for reactants and facilitates the Sₙ2 reaction.
Temperature Room temperature to 50 °CBalances reaction rate with minimizing side reactions. Start at RT and gently heat if needed.
Addition Method Slow, dropwise addition of ethyl chloroacetateMaintains a low concentration of the electrophile, favoring mono-alkylation.
Catalyst 0.1 equivalents of NaI or KI (optional)Increases the rate of reaction with ethyl chloroacetate.
Workup Mild acid-base extractions at low temperaturePrevents hydrolysis of the ester product.

References

  • El-Faham, A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(1), 227. Available at: [Link]

  • El-Faham, A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate... ResearchGate. Available at: [Link]

  • Various Authors. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? ResearchGate. Available at: [Link]

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • Nandi, S., et al. (2015). PROCESS RELATED IMPURITIES IN ANTI-DIABETIC DRUG LINAGLIPTIN. Journal of Pharmaceutical Research and Opinion. Available at: [Link]

  • European Patent Office. (2011). Process for the preparation of Linagliptin - EP 2468749 A1. Google Patents.
  • Organic Syntheses. (n.d.). (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Organic Syntheses Procedure. Available at: [Link]

Sources

Optimization

Improving the stability of Ethyl 2-(4-aminopiperidin-1-yl)acetate in solution

An advanced technical support guide for researchers, scientists, and drug development professionals. Technical Support Center: Ethyl 2-(4-aminopiperidin-1-yl)acetate Welcome to the technical support center for Ethyl 2-(4...

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support guide for researchers, scientists, and drug development professionals.

Technical Support Center: Ethyl 2-(4-aminopiperidin-1-yl)acetate

Welcome to the technical support center for Ethyl 2-(4-aminopiperidin-1-yl)acetate. This guide is designed to provide in-depth, field-proven insights into maintaining the stability of this compound in solution. As researchers and drug development professionals, ensuring the integrity of your starting materials and intermediates is paramount to the success and reproducibility of your experiments. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges.

Understanding the Molecule: Key Stability Concerns

Ethyl 2-(4-aminopiperidin-1-yl)acetate possesses two primary functional groups susceptible to degradation in solution: an ethyl ester and a primary amino group on a piperidine ring. Understanding the reactivity of these groups is the first step in troubleshooting stability issues. The principal degradation pathways are hydrolysis of the ester and oxidation of the amine.

Parent Ethyl 2-(4-aminopiperidin-1-yl)acetate Hydrolysis_Product 2-(4-aminopiperidin-1-yl)acetic acid + Ethanol Parent->Hydrolysis_Product  Ester Hydrolysis (Acid or Base Catalyzed) Oxidation_Product Oxidative Degradants (e.g., N-oxides, imines) Parent->Oxidation_Product  Oxidation (Oxygen, Metal Ions)

Caption: Primary degradation pathways for Ethyl 2-(4-aminopiperidin-1-yl)acetate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the handling and storage of Ethyl 2-(4-aminopiperidin-1-yl)acetate solutions.

Q1: My solution of Ethyl 2-(4-aminopiperidin-1-yl)acetate is showing a new peak in the HPLC analysis and a decrease in the main peak area over a short period. What is happening?

Answer: This is a classic sign of chemical degradation. The most probable cause is the hydrolysis of the ethyl ester group, especially if your solvent is aqueous or contains trace amounts of water. Ester hydrolysis can be catalyzed by both acids and bases.[1][2] This reaction cleaves the ester bond, resulting in the formation of 2-(4-aminopiperidin-1-yl)acetic acid and ethanol. The newly formed carboxylic acid will have a different retention time on a reverse-phase HPLC column, typically eluting earlier than the parent ester.

Q2: How does the pH of my solution affect the stability of the compound?

Answer: The pH of your aqueous solution is the most critical factor controlling the rate of ester hydrolysis.

  • Acidic Conditions (pH < 6): The rate of hydrolysis is catalyzed by H⁺ ions. While the primary and tertiary amines will be protonated and thus less nucleophilic, the ester linkage itself is susceptible to acid-catalyzed hydrolysis.[3]

  • Neutral Conditions (pH ≈ 7): This is generally where the rate of uncatalyzed hydrolysis is at its minimum. However, stability is still finite.

  • Basic Conditions (pH > 8): The rate of hydrolysis is significantly accelerated due to catalysis by hydroxide ions (OH⁻), a process known as saponification.[4] This is typically the most rapid degradation pathway for esters.

For optimal stability against hydrolysis, maintaining a buffered pH between 6.0 and 7.5 is highly recommended.

Q3: I've noticed a yellow or brown discoloration in my stock solution over time, even when stored in the dark. What could be the cause?

Answer: Discoloration is often an indicator of oxidative degradation. The primary amino group and the tertiary amine within the piperidine ring are susceptible to oxidation.[5][6] This can be initiated by dissolved oxygen, trace metal ion contaminants (like iron or copper), or exposure to light. The resulting products can be complex and may include N-oxides or colored polymeric species.

Troubleshooting Steps for Discoloration:

  • De-gas your solvent: Before preparing the solution, sparge the solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Use high-purity solvents: Ensure your solvents are free from metal ion contamination.

  • Consider an antioxidant: For long-term storage, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or sodium bisulfite, can be beneficial.[7]

  • Use amber vials: Protect the solution from light by using amber glass vials or by wrapping clear vials in aluminum foil.

Q4: What are the best practices for preparing and storing a stock solution of Ethyl 2-(4-aminopiperidin-1-yl)acetate?

Answer: Adhering to a strict protocol for solution preparation and storage is crucial for ensuring reproducibility.

ParameterRecommendationRationale
Solvent Choice Aprotic organic solvents (e.g., anhydrous DMSO, DMF, Acetonitrile) for long-term stock.Minimizes the risk of hydrolysis by excluding water.
For Aqueous Experiments Prepare fresh solutions in a suitable buffer (e.g., phosphate or citrate) at a pH of 6.0-7.5.Buffering prevents pH shifts and minimizes hydrolysis rates.
Storage Temperature Store at ≤ -20°C. For ultra-long-term, consider ≤ -80°C.Low temperatures significantly slow down the rates of all chemical degradation reactions.
Atmosphere Store under an inert atmosphere (Nitrogen or Argon).Prevents oxidation by displacing oxygen from the headspace of the vial.[8]
Aliquotting Prepare single-use aliquots.Avoids multiple freeze-thaw cycles which can introduce moisture and oxygen into the stock solution.[9]
Q5: How can I definitively identify the degradation products and confirm the stability of my solution?

Answer: A forced degradation study is the most effective way to understand the stability profile of your compound.[9][10][11] This involves intentionally exposing the compound to harsh conditions to generate potential degradants. The information from this study helps in developing a stability-indicating analytical method.

Key Analytical Techniques:

  • HPLC with UV/PDA detection: The primary tool for separating and quantifying the parent compound and its degradation products.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of the degradation products, which allows for structural elucidation.[13][14]

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol provides a framework to rapidly assess the stability of Ethyl 2-(4-aminopiperidin-1-yl)acetate. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[11][15]

cluster_prep Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis Prep Prepare 1 mg/mL Solution in Acetonitrile:Water (1:1) Acid Add 0.1 M HCl Heat at 60°C Prep->Acid Base Add 0.1 M NaOH Room Temp Prep->Base Oxidative Add 3% H₂O₂ Room Temp Prep->Oxidative Control No Stressor Store at 4°C Prep->Control Timepoints Sample at T=0, 2, 4, 8, 24h Acid->Timepoints Base->Timepoints Oxidative->Timepoints Control->Timepoints Neutralize Neutralize Acid/Base Samples Timepoints->Neutralize Analyze Analyze all samples by LC-MS Neutralize->Analyze

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL solution of the compound in 50:50 acetonitrile:water.

  • Acid Hydrolysis: To 1 mL of stock, add 100 µL of 1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: To 1 mL of stock, add 100 µL of 1 M NaOH. Keep at room temperature.

  • Oxidative Degradation: To 1 mL of stock, add 100 µL of 30% H₂O₂. Keep at room temperature.

  • Control: Keep 1 mL of the stock solution at 4°C.

  • Sampling: Withdraw aliquots from each condition at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: For the acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by a suitable HPLC-UV or LC-MS method to determine the percentage of the remaining parent compound and identify major degradants.

Protocol 2: Recommended HPLC Method for Stability Monitoring

This method provides a starting point for monitoring the stability of Ethyl 2-(4-aminopiperidin-1-yl)acetate.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

Expected Observations:

  • Parent Compound: Will have a specific retention time.

  • Hydrolysis Product (Acid): Will be more polar and elute earlier.

  • Oxidation Products: May elute either earlier or later depending on the modification, but will likely have different UV spectra.

Summary of Recommendations

IssuePrimary CauseMitigation Strategy
Loss of Potency Ester HydrolysisUse aprotic solvents for stock solutions. For aqueous media, buffer to pH 6.0-7.5.
Solution Discoloration OxidationPrepare solutions with de-gassed solvents and store under an inert atmosphere (N₂ or Ar).
Poor Reproducibility Inconsistent StoragePrepare single-use aliquots and store at ≤ -20°C. Avoid repeated freeze-thaw cycles.
Unknown Impurities DegradationPerform a forced degradation study to identify potential degradants and develop a stability-indicating analytical method.

By understanding the inherent chemical liabilities of Ethyl 2-(4-aminopiperidin-1-yl)acetate and implementing these robust handling and storage procedures, you can ensure the integrity of your experimental results and the long-term viability of your valuable materials.

References

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • MDPI. (2021). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. [Link]

  • LCGC International. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]

  • ResearchGate. (2017, August 28). How is the stability of primary amine in the side chain of polymer?[Link]

  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]

  • Chemguide. hydrolysis of esters. [Link]

  • ResearchGate. (2015). Identification and characterization of forced degradation products of paliperidone using LC–APCI–Ion Trap–MS. [Link]

  • PubMed Central (PMC). (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]

  • PubMed Central (PMC). (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

  • National Institutes of Health (NIH). (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • ResearchGate. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate...[Link]

  • PubMed Central (PMC). (2020). Identification of degradation impurity of TGR5 receptor agonist-ZY12201 by LC–MS technique during force degradation study. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Organic Chemistry Portal. Piperidine synthesis. [Link]

  • Chemistry LibreTexts. (2024, February 24). 24.3: Basicity of Amines. [Link]

  • The Organic Portal. Ester to Acid - Common Conditions. [Link]

  • MDPI. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate...[Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Wikipedia. Piperidine. [Link]

  • Google Patents.
  • ResearchGate. (2015). core components of analytical method validation for small molecules-an overview. [Link]

  • ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • ACS Publications. The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. [Link]

  • ResearchGate. (2023, January 30). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Ertugliflozin...[Link]

  • YouTube. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3. [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • PubMed Central (PMC). (2021). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. [Link]

  • Société Française de Pharmacie Oncologique. SFPO and ESOP recommendations for the practical stability of anticancer drugs: An update. [Link]

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Troubleshooting

Troubleshooting guide for coupling reactions with hindered amines

Technical Support Center: Amide Bond Formation Welcome to our technical support center. As Senior Application Scientists, we understand the nuances and challenges of organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amide Bond Formation

Welcome to our technical support center. As Senior Application Scientists, we understand the nuances and challenges of organic synthesis. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions for a particularly challenging area: coupling reactions with hindered amines .

Troubleshooting Guide: Coupling Reactions with Hindered Amines

This guide addresses common issues encountered during the formation of amide bonds with sterically demanding amines. The advice provided is based on established chemical principles and field-proven solutions.

Q1: I am observing low or no product formation. What are the likely causes and how can I resolve this?

A1: Low or no yield in coupling reactions with hindered amines is a frequent challenge, primarily stemming from the reduced nucleophilicity and steric bulk of the amine.

Potential Causes:

  • Steric Hindrance: The bulky groups surrounding the nitrogen atom physically block the approach of the activated carboxylic acid, slowing down or preventing the reaction.

  • Reduced Nucleophilicity: The electron-donating or -withdrawing nature of the substituents on the amine can decrease its ability to act as an effective nucleophile.

  • Ineffective Coupling Reagent: The chosen coupling reagent may not be potent enough to activate the carboxylic acid sufficiently to react with the poorly nucleophilic amine.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and base can significantly impact the reaction rate and overall yield.

Suggested Solutions:

  • Select a More Potent Coupling Reagent: For hindered amines, standard coupling reagents like DCC or EDC/HOBt are often insufficient.[1][2] Consider using more reactive phosphonium or uronium/aminium salt-based reagents.

    • Uronium/Aminium Salts: HATU, HCTU, and COMU are highly effective for hindered couplings.[3] HATU is often considered the gold standard for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group. COMU is a newer, highly reactive reagent that is a non-explosive alternative to HATU and can be more soluble.[3][4]

    • Phosphonium Salts: PyBOP and PyAOP are excellent choices. Phosphonium reagents are generally considered to result in cleaner reactions than uronium salts as they avoid the potential side reaction of guanidinylation of the amine. PyAOP is particularly effective for coupling N-methylated amino acids.[1]

    • Halogenophosphonium Salts: Reagents like PyBrOP are even more reactive but should be used with caution as they can lead to racemization with prolonged reaction times.[4]

  • Optimize the Reaction Temperature: While room temperature is a common starting point, increasing the temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction for potential side reactions or degradation at elevated temperatures.

  • Choose an Appropriate Solvent: Polar aprotic solvents like DMF, NMP, or DMA are generally good choices as they can help to dissolve the reactants and facilitate the reaction. In some cases, less polar solvents like DCM or THF may be beneficial, especially when using reagents like BTC (triphosgene), which can react with DMF or NMP.[4]

  • Employ a Non-Nucleophilic, Sterically Hindered Base: The choice of base is critical. A strong, non-nucleophilic base is needed to deprotonate the amine without competing in the coupling reaction. Diisopropylethylamine (DIPEA) is a common choice. For reactions prone to racemization, a weaker base like N-methylmorpholine (NMM) or a more hindered base like 2,4,6-collidine may be preferable.[4]

  • Consider a Two-Step Acyl Halide Formation: If direct coupling fails, converting the carboxylic acid to a more reactive acyl chloride or acyl fluoride can be a robust strategy.[2][5]

    • Acyl Chlorides: Reagents like thionyl chloride (SOCl2) or oxalyl chloride can be used.[5] However, these are harsh reagents and may not be suitable for sensitive substrates.

    • Acyl Fluorides: These are generally more stable than acyl chlorides and highly reactive towards amines. Reagents like TFFH can generate acyl fluorides in situ and are particularly well-suited for coupling sterically hindered α,α-disubstituted amino acids.[2][4]

Workflow for Troubleshooting Low Yield

G start Low or No Product reagent Switch to a more potent coupling reagent (HATU, COMU, PyAOP) start->reagent temp Increase reaction temperature reagent->temp solvent Change solvent (e.g., DMF, NMP) temp->solvent base Use a hindered, non-nucleophilic base (DIPEA, Collidine) solvent->base acyl_halide Convert carboxylic acid to acyl fluoride/chloride base->acyl_halide end Improved Yield acyl_halide->end

Caption: Troubleshooting workflow for low yield in hindered amine couplings.

Q2: My reaction is very slow, taking days to reach a reasonable conversion. How can I increase the reaction rate?

A2: Slow reaction kinetics are a direct consequence of the high activation energy barrier imposed by steric hindrance.

Potential Causes:

  • High Steric Repulsion: The steric bulk of both the amine and the carboxylic acid can significantly slow down the approach of the nucleophile to the activated ester.

  • Insufficient Activation of the Carboxylic Acid: The chosen coupling reagent may not be generating a sufficiently reactive intermediate.

  • Low Reaction Temperature: The thermal energy may be insufficient to overcome the activation barrier.

Suggested Solutions:

  • Increase Reactant Concentration: Running the reaction at a higher concentration can increase the frequency of molecular collisions, thereby increasing the reaction rate. Be mindful of solubility limitations.

  • Use a More Reactive Coupling Reagent: As mentioned previously, switching to a more potent coupling reagent like HATU, COMU, or PyAOP will generate a more reactive activated ester, leading to a faster reaction.

  • Elevate the Reaction Temperature: Increasing the temperature is a common and effective way to accelerate slow reactions. A temperature screen from room temperature up to the boiling point of the solvent can help identify the optimal condition.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times by efficiently and rapidly heating the reaction mixture. COMU is particularly well-suited for microwave-accelerated solid-phase peptide synthesis (SPPS).[4]

Q3: I am observing significant side reactions, such as racemization or guanidinylation. What can I do to minimize these?

A3: Side reactions are a common pitfall, especially when forcing conditions are required for the coupling to proceed.

Potential Causes and Solutions:

  • Racemization:

    • Cause: The abstraction of the alpha-proton of the activated amino acid can lead to a loss of stereochemical integrity. This is more likely with highly reactive coupling reagents and prolonged reaction times.

    • Solution:

      • Use Additives: Additives like HOBt, HOAt, or OxymaPure can suppress racemization by forming an active ester that is less prone to racemization than the intermediate formed with the coupling reagent alone.[4]

      • Choose the Right Base: Use a weaker or more sterically hindered base. For example, replacing DIPEA with NMM or collidine can reduce the risk of racemization.[4]

      • Lower the Reaction Temperature: If the coupling is sufficiently fast, running it at a lower temperature can minimize racemization.[4]

      • Select a Racemization-Resistant Coupling Reagent: DEPBT is a phosphonium-based reagent known for its remarkable resistance to racemization.[4]

  • Guanidinylation:

    • Cause: This side reaction occurs when using uronium/aminium-based coupling reagents (like HBTU, HATU, HCTU, COMU) in excess or when the activation of the carboxylic acid is slow. The coupling reagent can react directly with the N-terminal amine, forming a stable guanidinium group that terminates the peptide chain.[6]

    • Solution:

      • Use Phosphonium-Based Reagents: Switch to a phosphonium-based reagent like PyBOP or PyAOP, which do not cause guanidinylation. These can be used in excess to drive slow reactions to completion.

      • Control Stoichiometry: If using a uronium reagent, use it in a slight deficit relative to the carboxylic acid.[3]

      • Pre-activation: Allow the carboxylic acid and coupling reagent to react for a short period before adding the amine. This ensures that the majority of the coupling reagent is consumed in forming the active ester.[7]

Mechanism of Guanidinylation

G amine Hindered Amine (R-NH2) guanidinylation Guanidinylation Side Product (Chain Termination) amine->guanidinylation Direct Reaction uronium Excess Uronium Reagent (e.g., HATU) uronium->guanidinylation

Caption: Undesired reaction of excess uronium reagent with the amine.

Frequently Asked Questions (FAQs)

Q: How do I choose the best coupling reagent for my specific hindered amine?

A: There is no single "best" reagent for all situations. The choice depends on several factors, including the degree of steric hindrance, the electronic properties of the amine and carboxylic acid, the risk of racemization, and cost. A good starting point is to screen a few reliable reagents.

Coupling ReagentClassAdvantagesDisadvantages
HATU Uronium/Aminium"Gold standard" for hindered couplings, high reactivity.Can cause guanidinylation, relatively expensive, contains potentially explosive HOAt.[4]
COMU UroniumHigh reactivity comparable to HATU, non-explosive, good solubility.[3][4]Can cause guanidinylation, limited stability in solution.
PyAOP PhosphoniumHighly effective, especially for N-methyl amino acids, no guanidinylation.[1]Contains potentially explosive HOAt.[4]
PyBOP PhosphoniumGood for routine synthesis, no guanidinylation, cleaner byproducts than BOP.[1]Less reactive than HOAt-based reagents.
TFFH FluorouroniumExcellent for generating acyl fluorides in situ, ideal for α,α-disubstituted amino acids.[2][4]May require specific reaction conditions.
T3P Phosphonic AnhydrideSuperior results for sterically hindered peptides, water-soluble byproducts.[4]Typically used in solution-phase synthesis.

Q: What is the recommended stoichiometry for coupling reactions with hindered amines?

A: A good starting point is to use a slight excess of the carboxylic acid and coupling reagent relative to the amine (e.g., 1.2 to 1.5 equivalents of each). If using a phosphonium reagent, a larger excess can be used to drive the reaction to completion. For uronium reagents, it is best to avoid a large excess to minimize guanidinylation.[3] The base is typically used in 2-3 fold excess.

Q: Are there any alternatives to traditional coupling reagents for forming amides with hindered amines?

A: Yes, several alternative methods have been developed for particularly challenging cases. These include:

  • The use of Grignard reagents with isocyanates. [8][9]

  • Catalytic methods, for example, using nanostructured carbon catalysts under microwave heating. [10]

  • Direct amidation protocols that bypass the need for pre-activation of the carboxylic acid.

Experimental Protocols

Protocol 1: General Procedure for Coupling with HATU
  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF, NMP).

  • Add a non-nucleophilic base such as DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the hindered amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or an elevated temperature (e.g., 50 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Acyl Fluoride Formation and Coupling using TFFH
  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or THF.

  • Add TFFH (1.1 eq) and a hindered base like 2,4,6-collidine (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to form the acyl fluoride.

  • In a separate flask, dissolve the hindered amine (1.2 eq) in the same solvent.

  • Slowly add the amine solution to the acyl fluoride solution.

  • Stir the reaction at room temperature or an elevated temperature and monitor its progress.

  • Work-up and purify the product as described in Protocol 1.

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Albericio, F., & Subirós-Funosas, R. (2019). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 23(8), 1545-1563. [Link]

  • Sperry, J. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA, 70(4), 244-252. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Douglas, J. J., et al. (2018). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 20(18), 5628-5632. [Link]

  • Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction?[Link]

  • Dunås, P., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11629-11634. [Link]

  • Dunås, P., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • ACS Applied Nano Materials. (2021). Nanostructured Carbon Catalyst for Amide Coupling Reactions under Microwave Heating in the Absence of a Solvent. [Link]

  • CHIMIA. (2016). The Synthesis of Sterically Hindered Amides. [Link]

Sources

Optimization

Technical Support Center: Managing Hygroscopicity of Aminopiperidine Salts

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminopiperidine salts. This guide is designed to provide you with in-depth technical assistance and pra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminopiperidine salts. This guide is designed to provide you with in-depth technical assistance and practical solutions for managing the hygroscopic nature of these compounds in your experiments. By understanding the underlying scientific principles, you can mitigate challenges related to moisture absorption and ensure the integrity and reproducibility of your results.

Introduction: The Challenge of Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the surrounding environment, is a critical parameter in pharmaceutical development. For aminopiperidine salts, this property can significantly impact their physical and chemical stability, leading to issues such as caking, altered dissolution rates, and chemical degradation. This guide will equip you with the knowledge to anticipate and address these challenges effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with aminopiperidine salts, providing step-by-step guidance to resolve them.

Issue 1: Inconsistent Weighing and Handling of Aminopiperidine Salt Powders

Q: I'm observing variability in the weight of my aminopiperidine salt, and the powder is clumping, making it difficult to handle. What's causing this and how can I fix it?

A: This is a classic sign of moisture uptake. The polar nature of aminopiperidine salts, particularly hydrochloride salts, makes them susceptible to absorbing atmospheric water. The chloride ion can act as a hydrogen bond acceptor, facilitating this process[1]. This absorption leads to an increase in mass and causes the powder to cake or clump.

Root Cause Analysis:

  • Exposure to Ambient Humidity: Even brief exposure to an uncontrolled laboratory environment can lead to significant moisture absorption.

  • Improper Storage: Storing the compound in non-hermetic containers allows for continuous moisture ingress.

Solutions:

  • Controlled Weighing Environment:

    • Short-Term: Weigh the compound quickly to minimize air exposure.

    • Long-Term/High Precision: For sensitive experiments, use a glove box with a controlled low-humidity atmosphere (e.g., nitrogen or argon). If a glove box isn't available, a desiccator can be used, but be aware that opening it will temporarily expose the sample to ambient humidity.

  • Proper Storage:

    • Store aminopiperidine salts in tightly sealed, airtight containers.

    • For highly hygroscopic salts, consider storing them in a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate).

  • Pre-equilibration: Before weighing, allow the container to come to room temperature if it has been refrigerated. This prevents condensation from forming on the cold surfaces of the container and the compound.

Issue 2: Altered Crystal Form and Physical Properties

Q: My aminopiperidine salt, which was initially a crystalline powder, has become amorphous or has changed its appearance after storage. Why is this happening?

A: Moisture can induce phase transitions in solid-state materials. The absorption of water can disrupt the crystal lattice of the salt, potentially leading to the formation of a hydrate or an amorphous form. This change in the solid form can significantly alter the compound's physical properties, including its solubility and dissolution rate.

Root Cause Analysis:

  • Critical Relative Humidity (CRH): Every crystalline salt has a CRH, which is the relative humidity at which it will begin to absorb a significant amount of moisture from the atmosphere. Storing the compound above its CRH will lead to these physical changes.

Solutions:

  • Characterize the Salt's Hygroscopicity:

    • Determine the moisture sorption isotherm of your specific aminopiperidine salt using Dynamic Vapor Sorption (DVS) analysis. This will identify the CRH and the extent of moisture uptake at different humidity levels.[2]

  • Controlled Storage Conditions:

    • Based on the DVS data, store the compound in an environment with a relative humidity well below its CRH. This may require the use of a humidity-controlled chamber or a desiccator with a saturated salt solution that maintains a specific relative humidity.

  • Consider Alternative Salt Forms:

    • If the hygroscopicity of a particular salt form is problematic, consider synthesizing and evaluating other salt forms (e.g., mesylate, tosylate, or fumarate). The choice of the counterion can have a profound effect on the hygroscopicity and overall stability of the salt.[3][4]

Issue 3: Chemical Degradation and Impurity Formation

Q: I'm observing the appearance of degradation products in my stability studies of an aminopiperidine salt. Could this be related to moisture?

A: Absolutely. The presence of absorbed water can facilitate chemical degradation pathways, such as hydrolysis. For aminopiperidine compounds, moisture can also promote reactions that may not occur in a dry state.

Root Cause Analysis:

  • Hydrolysis: Many organic compounds are susceptible to hydrolysis, and the presence of water can accelerate this process.

  • Moisture-Mediated Reactions: Absorbed water can act as a solvent, increasing molecular mobility and allowing for reactions between the aminopiperidine salt and excipients or impurities.

Solutions:

  • Forced Degradation Studies:

    • Conduct forced degradation studies under various humidity conditions to understand the compound's susceptibility to moisture-induced degradation. This will help in identifying potential degradation products and developing appropriate analytical methods for their detection.

  • Formulation Strategies:

    • If developing a solid dosage form, consider formulation strategies to protect the aminopiperidine salt from moisture. These can include:

      • Film Coating: Applying a moisture-barrier film coating to tablets or granules.[5]

      • Encapsulation: Encapsulating the drug substance in a less hygroscopic matrix.[5]

      • Co-processing with Excipients: Selecting excipients that are hydrophobic or have a lower affinity for water.[5]

  • Packaging:

    • Utilize high-barrier packaging materials, such as foil-foil blisters, for the final drug product to prevent moisture ingress during storage.

Frequently Asked Questions (FAQs)

Q1: What is a moisture sorption isotherm and why is it important for my aminopiperidine salt?

A1: A moisture sorption isotherm is a graph that shows the relationship between the equilibrium moisture content of a solid and the surrounding relative humidity at a constant temperature.[6][7] It is a critical tool for characterizing the hygroscopic nature of your aminopiperidine salt. The shape of the isotherm can tell you:

  • Hygroscopicity Classification: Whether your compound is non-hygroscopic, slightly hygroscopic, or very hygroscopic.

  • Critical Relative Humidity (CRH): The point at which the material starts to absorb significant amounts of water.

  • Hysteresis: The difference in moisture content during an adsorption-desorption cycle, which can provide insights into the physical changes occurring in the material.

Q2: How can I choose the best salt form of my aminopiperidine derivative to minimize hygroscopicity?

A2: The selection of an appropriate salt form is a key strategy in controlling hygroscopicity. The properties of the counterion play a significant role.[3][4][8] A systematic salt screening study should be performed where various counterions (e.g., hydrochloride, hydrobromide, mesylate, tosylate, sulfate, phosphate, maleate, fumarate) are used to prepare different salts of your aminopiperidine. Each salt should then be characterized for its physicochemical properties, with a strong focus on hygroscopicity (via DVS), solubility, and stability. Generally, larger, more hydrophobic counterions may lead to less hygroscopic salts.

Q3: What are the standard conditions for stability testing of a hygroscopic drug substance like an aminopiperidine salt?

A3: Stability testing is performed under controlled temperature and humidity conditions as per ICH guidelines.[9][10][11] For a hygroscopic substance, it is crucial to assess its stability under accelerated conditions to predict its long-term shelf life. Typical conditions include:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

  • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

The choice of conditions depends on the climatic zone for which the product is intended.

Q4: Can I dry my aminopiperidine salt if it has absorbed moisture?

A4: While it is possible to dry a hygroscopic compound that has absorbed moisture, it should be done with caution. The process of moisture absorption and desorption can sometimes lead to irreversible changes in the solid state of the material (e.g., from crystalline to amorphous). Before attempting to dry the material, it is advisable to analyze a small sample to see if any physical changes have occurred. If drying is necessary, it should be done under controlled conditions (e.g., in a vacuum oven at a temperature that will not cause thermal degradation). The most effective strategy is to prevent moisture uptake in the first place through proper handling and storage.

Experimental Protocols

Protocol 1: Determination of Moisture Sorption Isotherm by Dynamic Vapor Sorption (DVS)

Objective: To quantitatively assess the hygroscopicity of an aminopiperidine salt.

Materials:

  • Dynamic Vapor Sorption (DVS) analyzer

  • Aminopiperidine salt sample (5-10 mg)

  • Nitrogen gas (for the DVS instrument)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the aminopiperidine salt into the DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C) until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹).

  • Sorption Phase: Increase the relative humidity (RH) in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable weight is reached.

  • Desorption Phase: Decrease the RH in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the equilibrium moisture content (% weight change) against the relative humidity to generate the moisture sorption-desorption isotherm.

Visualizations

Diagram 1: Decision-Making Workflow for Managing Hygroscopic Aminopiperidine Salts

Hygroscopicity_Management_Workflow cluster_0 Characterization cluster_1 Handling & Storage cluster_2 Development Strategy Start Start: New Aminopiperidine Salt DVS Perform DVS Analysis (Moisture Sorption Isotherm) Start->DVS Classify Classify Hygroscopicity (Non-hygroscopic, Slightly, Very) DVS->Classify Handling Define Handling Procedures (e.g., Glove box, Desiccator) Classify->Handling Hygroscopic Formulation Consider Formulation Strategies (Coating, Encapsulation) Classify->Formulation Very Hygroscopic SaltScreen Perform Salt Screen (Alternative Counterions) Classify->SaltScreen Problematic End Stable Product Classify->End Non-Hygroscopic Storage Establish Storage Conditions (< CRH) Handling->Storage Storage->End Packaging Select Appropriate Packaging (Moisture Barrier) Formulation->Packaging SaltScreen->Start Packaging->End

Caption: A workflow for characterizing and managing hygroscopic aminopiperidine salts.

References

  • Experimental Investigation of Moisture Sorption Isotherms for Mefenamic Acid Tablets. (2021). Iraqi Journal of Chemical and Petroleum Engineering, 21(4).
  • The Physical Characterization of Hygroscopicity in Pharmaceutical Solids. (n.d.). Request PDF.
  • Article - Experimental Investigation of Moisture Sorption Isotherms for Mefenamic Acid Tablets - Digital Repository. (2020). Iraqi Journal Of Chemical And Petroleum Engineering, 21(4).
  • Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. (2025). Request PDF.
  • Development and Characterization of Hygroscopicity-Controlled Sustain Release Formul
  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (n.d.). PubMed.
  • Application Note Fundamentals of Moisture Sorption Isotherms. (n.d.).
  • Moisture sorption isotherm. (n.d.). Wikipedia.
  • Stability testing of existing active substances and rel
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC.
  • Impact of counterion on the chemical stability of crystalline salts of procaine. (n.d.). PubMed.
  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. (n.d.). MDPI.
  • How make granules and tablets of vey hygroscopic drugs?. (2021).
  • Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. (2025). Request PDF.
  • (PDF) The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase. (2025).
  • Moisture sorption isotherms and thermodynamic properties of whole black peppercorns (Piper nigrum L.). (2025). Request PDF.
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). Semantic Scholar.
  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. (n.d.). Purdue e-Pubs.
  • Crystal structure and characterization of the sulfamethazine–piperidine salt. (n.d.). PMC.
  • Stability Studies. (n.d.). Coriolis Pharma.
  • Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. (n.d.). Queen's University Belfast Research Portal.
  • Quantifying the hygroscopic properties of cyclodextrin containing aerosol for drug delivery to the lungs. (2020). RSC Publishing.
  • Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. (n.d.).
  • Effect of salts on the structural behavior of hPrP alpha2-helix-derived analogues: the counterion perspective. (n.d.). PubMed.
  • Stability Studies in Pharmaceuticals | Netphamalab. (2025). Netpharmalab.

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Troubleshooting

Technical Support Center: A Guide to Solvent System Optimization for Reactions with Ethyl 2-(4-aminopiperidin-1-yl)acetate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-(4-aminopiperidin-1-yl)acetate. This guide provides in-depth troubleshooting advice and frequen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-(4-aminopiperidin-1-yl)acetate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of solvent selection and optimize your reaction outcomes. The unique bifunctional nature of this reagent, possessing both a nucleophilic secondary amine within the piperidine ring and a primary amino group, alongside an ester functionality, presents specific challenges and opportunities in synthesis. This document is designed to provide you with the expertise and practical insights needed to overcome these hurdles.

Understanding the Molecule: Key Physicochemical Considerations

Before delving into specific reaction troubleshooting, it is crucial to understand the inherent properties of Ethyl 2-(4-aminopiperidin-1-yl)acetate. While specific experimental data for this exact molecule is not extensively published, we can infer its likely behavior based on its structural components: the 4-aminopiperidine core and the ethyl acetate group.

Anticipated Solubility Profile:

  • Organic Solvents: Expected to be soluble in a wide range of common organic solvents, including dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate. Its polarity suggests it may also have some solubility in more polar solvents like methanol and ethanol.

  • Aqueous Solutions: Solubility in aqueous media is expected to be highly pH-dependent. The presence of two basic nitrogen atoms means that at acidic pH, the compound will likely be protonated and exhibit good water solubility. Conversely, under basic conditions, the free base form will be less water-soluble.

Stability Profile:

The ester functional group is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would lead to the corresponding carboxylic acid. This is a critical consideration when choosing reaction conditions and workup procedures. The rate of hydrolysis is generally lowest in a neutral pH range.[1]

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common challenges encountered when using Ethyl 2-(4-aminopiperidin-1-yl)acetate in various synthetic transformations.

Amide Bond Formation

Amide coupling is a frequent application for this molecule, utilizing the primary amino group. However, the presence of the secondary amine in the piperidine ring can lead to side reactions or complications.

Q1: I am seeing low yields in my amide coupling reaction with a carboxylic acid. What are the likely causes and how can I improve the outcome?

A1: Low yields in amide coupling reactions with Ethyl 2-(4-aminopiperidin-1-yl)acetate can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Causality: The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine within the piperidine ring, making it the desired site of reaction. However, side reactions at the secondary amine or issues with reagent stability and solubility can reduce your yield.

  • Troubleshooting Workflow:

    G Start Low Amide Yield A Review Coupling Reagent and Stoichiometry Start->A Initial Check B Optimize Solvent Choice A->B If reagent is appropriate C Control Reaction Temperature B->C If solubility is good End Improved Yield B->End Often sufficient D Consider In Situ Protection C->D If yield is still low C->End Often sufficient D->End Advanced Strategy

    Workflow for Troubleshooting Low Amide Yield
  • Detailed Protocol and Explanation:

    • Coupling Reagent Selection: Standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) are a good starting point. For more challenging couplings, consider using more potent reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents can accelerate the reaction and may favor acylation of the less hindered primary amine.

    • Solvent Optimization: The choice of solvent is critical for ensuring all reactants are fully dissolved.

      • Aprotic Polar Solvents: Dichloromethane (DCM) and Dimethylformamide (DMF) are excellent initial choices for amide coupling reactions.[2] They generally provide good solubility for both the amine and the carboxylic acid, as well as the coupling reagents.

      • Ethereal Solvents: Tetrahydrofuran (THF) can also be a suitable solvent, particularly if side reactions are observed in more polar solvents.

    • Base Selection: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is essential to neutralize the acid formed during the reaction without competing with the desired amine. Use 2-3 equivalents of the base.

    • Temperature Control: Most amide couplings proceed well at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be beneficial. However, be mindful that higher temperatures can also promote side reactions.

    • Workup Considerations: During aqueous workup, be aware of the pH-dependent solubility of your product. An extraction with an organic solvent like ethyl acetate at a slightly basic pH will likely be most effective for isolating the product.

Q2: I am observing the formation of a di-acylated product where both the primary and secondary amines have reacted. How can I improve the selectivity for the primary amine?

A2: Di-acylation is a common side reaction when working with molecules containing multiple amine functionalities. Here are strategies to enhance selectivity:

  • Causality: While the primary amine is more nucleophilic, under forcing conditions or with highly reactive acylating agents, the secondary amine can also react.

  • Mitigation Strategies:

    • Stoichiometry Control: Carefully control the stoichiometry of your carboxylic acid and coupling reagents. Using a slight excess (1.05-1.1 equivalents) of the acid is often sufficient. Avoid large excesses.

    • Slow Addition: Add the activated carboxylic acid (or the acylating agent) slowly to the solution of Ethyl 2-(4-aminopiperidin-1-yl)acetate. This maintains a low concentration of the acylating agent, favoring reaction at the more nucleophilic primary amine.

    • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can increase the kinetic selectivity for the primary amine.

    • In Situ Protection (Advanced): In particularly challenging cases, you might consider a transient protection strategy. For example, the use of a bulky silylating agent could temporarily block the secondary amine, allowing for selective acylation of the primary amine, followed by deprotection during workup.

Reductive Amination

The secondary amine of the piperidine ring is a good nucleophile for reductive amination with aldehydes and ketones.

Q3: I am trying to perform a reductive amination on the secondary piperidine nitrogen, but the reaction is slow and incomplete. What can I do?

A3: Reductive aminations involving secondary amines, especially those within a cyclic system, can be challenging due to steric hindrance.

  • Causality: The formation of the intermediate iminium ion can be slow for sterically hindered secondary amines. The choice of reducing agent and solvent is critical to drive the reaction to completion.

  • Troubleshooting Workflow:

    G Start Slow Reductive Amination A Select Appropriate Reducing Agent Start->A Key Choice B Optimize Solvent System A->B If still slow C Consider Catalytic Acid B->C For iminium formation End Complete Reaction B->End D Adjust Temperature and Time C->D Fine-tuning D->End

    Workflow for Optimizing Reductive Amination
  • Detailed Protocol and Explanation:

    • Reducing Agent Selection:

      • Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice for reductive aminations as it is mild and can be used in a one-pot procedure. It is effective in a variety of solvents.

      • Sodium Cyanoborohydride (NaBH₃CN): Another mild reducing agent that is particularly effective at acidic pH. However, it is toxic and requires careful handling.

      • Sodium Borohydride (NaBH₄): A stronger reducing agent that can also reduce the starting aldehyde or ketone. If using NaBH₄, it is best to first form the iminium ion before adding the reducing agent in a stepwise manner.[3]

    • Solvent Optimization:

      • Dichloromethane (DCM) and 1,2-Dichloroethane (DCE): These are excellent, non-polar aprotic solvents for reductive aminations, especially with STAB.[4]

      • Tetrahydrofuran (THF) and Acetonitrile: Also good options that can be used with a variety of reducing agents.[4]

      • Methanol (MeOH) and Ethanol (EtOH): These protic solvents are often used with NaBH₃CN and NaBH₄.[3] For piperidine synthesis in general, ethanol has been shown to sometimes accelerate reaction rates compared to methanol.[4][5]

    • Catalytic Acid: The addition of a catalytic amount of acetic acid can facilitate the formation of the iminium ion intermediate, which can be the rate-limiting step, especially with less reactive carbonyl compounds.

    • Temperature and Reaction Time: While many reductive aminations proceed at room temperature, sluggish reactions with hindered amines can benefit from gentle heating (e.g., 40-60 °C). Extended reaction times (12-24 hours) may also be necessary.

Nucleophilic Substitution

The secondary amine can also act as a nucleophile in substitution reactions.

Q4: I am performing a nucleophilic substitution reaction with an alkyl halide to functionalize the piperidine nitrogen. What is the best choice of solvent?

A4: The optimal solvent for a nucleophilic substitution reaction depends on the mechanism (SN1 or SN2). For the reaction of a secondary amine with an alkyl halide, an SN2 mechanism is most likely.

  • Causality: The solvent plays a crucial role in stabilizing the transition state of the reaction. For an SN2 reaction, polar aprotic solvents are generally preferred.

  • Solvent Recommendations:

Solvent ClassRecommended SolventsRationale
Polar Aprotic Acetonitrile, DMF, DMSOThese solvents can solvate the cation but do not strongly solvate the nucleophilic amine, leaving it more reactive. They are generally the best choice for SN2 reactions.
Ethereal THF, 1,4-DioxaneThese are less polar than the above but can still be effective, particularly if the reactants have good solubility.
Halogenated DCM, DCECan be used, but are generally less effective at promoting SN2 reactions compared to more polar aprotic solvents.
Protic Methanol, Ethanol, WaterThese solvents can hydrogen bond with the amine, stabilizing it and reducing its nucleophilicity. They are generally not the first choice for SN2 reactions.[6]
  • Base Requirement: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) is typically required to scavenge the acid produced during the reaction and drive it to completion.

Summary of Recommended Solvent Systems

The following table provides a starting point for solvent selection for common reactions involving Ethyl 2-(4-aminopiperidin-1-yl)acetate.

Reaction TypePrimary SolventsSecondary SolventsKey Considerations
Amide Coupling DCM, DMFTHF, AcetonitrileEnsure complete solubility of all components.
Reductive Amination DCE, DCM, THFMeOH, EtOHChoice of reducing agent will influence solvent selection.
Nucleophilic Substitution (SN2) Acetonitrile, DMFTHF, DioxaneAprotic polar solvents are generally preferred.

References

  • PubChem. Ethyl 2-oxopyrrolidine-1-acetate. [Link]

  • American Chemical Society. Solvent selection tool. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • NC State University Libraries. Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry. [Link]

  • RSC Publishing. N-Alkyl amide synthesis via N-alkylation of amides with alcohols. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. [Link]

  • ResearchGate. Hydrolysis rate of ethyl acetate as function of pH and temperature in C. Based on International Critical Tables (1930). [Link]

  • Wikipedia. Ethyl acetate. [Link]

  • Sanofi. Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. [Link]

  • Organic Chemistry Portal. Substituted amide synthesis by amidation. [Link]

  • ACS Publications. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. [Link]

  • PubMed Central. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]

  • RSC Publishing. The synthesis of sterically hindered amines by a direct reductive amination of ketones. [Link]

  • PubChem. 4-Anilinopiperidine. [Link]

  • PubChem. Ethyl Acetate. [Link]

  • PubMed Central. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. [Link]

  • Common Conditions. Reductive Amination. [Link]

  • MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]

  • ResearchGate. (PDF) Expanding GSK's Solvent Selection Guide – Embedding sustainability into solvent selection starting at Medicinal Chemistry. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • MDPI. Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. [Link]

  • ResearchGate. Solvent Polarity and Hydrogen Bond Effects on Nucleophilic Substitution Reaction of 2-Bromo-5-nitrothiophene with Piperidine | Request PDF. [Link]

  • ACS GCI Pharmaceutical Roundtable. Solvent Selection Guides. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. [Link]

  • IVT. INVESTIGATION OF DIFFERENT COLUMN CONFIGURATIONS FOR THE ETHYL ACETATE SYNTHESIS VIA REACTIVE DISTILLATION. [Link]

  • ResearchGate. Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. [Link]

  • Purosolv. Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]

  • Chemistry LibreTexts. 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • Taylor & Francis Online. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]

  • PubMed. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • MDPI. Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides. [Link]

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Optimization

Technical Support Center: Dimerization Control in Bifunctional Piperidine Reactions

Introduction Bifunctional piperidines are invaluable building blocks in medicinal chemistry and materials science, offering a rigid scaffold for presenting two distinct points of chemical diversity. However, their dual r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Bifunctional piperidines are invaluable building blocks in medicinal chemistry and materials science, offering a rigid scaffold for presenting two distinct points of chemical diversity. However, their dual reactivity is a double-edged sword. A frequent and frustrating challenge is intermolecular self-condensation, leading to the formation of unwanted dimers, trimers, and higher-order oligomers. This side reaction can drastically reduce the yield of the desired monosubstituted product, complicate purification, and waste valuable starting materials.

This guide provides a troubleshooting framework for diagnosing and solving dimerization issues. We will move beyond simple procedural lists to explore the underlying kinetic and thermodynamic principles, empowering you to make informed decisions and rationally design your experiments for success.

Frequently Asked Questions & Troubleshooting Guide

FAQ 1: I'm seeing a significant amount of a high-molecular-weight byproduct that I suspect is a dimer. Why is this happening?

Answer:

This is a classic case of competing reaction pathways: the desired intramolecular reaction (if you are forming a macrocycle) or mono-functionalization versus the undesired intermolecular reaction that leads to dimerization. The outcome of this competition is governed by reaction kinetics.

  • Intermolecular Dimerization (Second-Order Kinetics): Two molecules of the bifunctional piperidine must collide to react. The rate of this reaction is highly dependent on the concentration of the reactants. Doubling the concentration quadruples the rate of this undesired pathway.

  • Desired Mono-functionalization (or Intramolecular Cyclization): This reaction's rate is typically first-order with respect to the piperidine concentration.

The fundamental issue is that at high concentrations, the probability of two piperidine molecules finding each other (intermolecular) is much greater than the two reactive ends of the same molecule finding each other (intramolecular) or a single piperidine reacting with a different reagent. This kinetic competition is the primary reason for dimer formation.

To visualize this, consider the reaction pathways below:

G cluster_0 Reaction Pathways reagents Bifunctional Piperidine (A) + Reagent (B) point1 reagents->point1 point2 reagents->point2 mono_product Desired Mono-Product (A-B) dimer Undesired Dimer (A-A) point1->mono_product Favored at Low Concentration (Pseudo-First Order) point2->dimer Favored at High Concentration (Second Order)

Figure 1: Kinetic competition between desired product formation and undesired dimerization.
FAQ 2: What is the most effective "first-line" strategy to minimize dimer formation?

Answer:

The most robust and widely applicable strategy is to manipulate the reaction kinetics in your favor by implementing high-dilution conditions . By significantly lowering the concentration of the bifunctional piperidine, you selectively suppress the second-order dimerization pathway while having a lesser effect on the desired pseudo-first-order reaction.

The most effective way to achieve this is through the slow, controlled addition of your limiting reagent via a syringe pump into a large volume of solvent. This technique, often called "pseudo-high dilution" or slow addition, ensures that the instantaneous concentration of the added reagent remains extremely low throughout the reaction, thereby minimizing the chance of intermolecular reactions.

Concentration of PiperidineAddition MethodDesired Product Yield (%)Dimer Yield (%)
1.0 MBulk Addition15%80%
0.1 MBulk Addition55%40%
0.01 MBulk Addition85%10%
0.01 MSlow Addition (8h)>95%<5%
  • Setup: In a large, appropriately sized reaction flask, dissolve one of your reactants (e.g., the di-acid chloride if you are making an amide) in a large volume of a suitable, dry solvent (aim for a final concentration of ~0.001–0.01 M). Begin vigorous stirring.

  • Syringe Pump Preparation: Load a solution of the bifunctional piperidine (dissolved in the same solvent) into a gas-tight syringe. Place the syringe on a syringe pump.

  • Slow Addition: Place the needle of the syringe below the surface of the solvent in the reaction flask. Begin the slow addition of the piperidine solution over several hours (a typical range is 4-12 hours). The optimal addition rate depends on the specific reaction kinetics but a good starting point is 0.1-0.5 mL/min.

  • Reaction Monitoring: Allow the reaction to stir for an additional period (e.g., 1-2 hours) after the addition is complete. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of starting material.

  • Workup: Proceed with the standard aqueous workup and purification for your specific product.

FAQ 3: My reaction is still producing dimers even under dilute conditions. What should I try next?

Answer:

If high dilution alone is insufficient, the next critical parameter to evaluate is the use of an orthogonal protecting group strategy . This approach fundamentally prevents dimerization by ensuring that only one of the two reactive sites on the piperidine is available to react at any given time.

The core principle is to start with a mono-protected bifunctional piperidine. You react the unprotected functional group, purify the intermediate, and then deprotect the second functional group to reveal it for the subsequent reaction. This stepwise approach provides complete control and physically prevents the possibility of self-reaction.

Common orthogonal protecting group pairs for amines include:

  • Boc (tert-butyloxycarbonyl) and Cbz (Carboxybenzyl): Boc is removed under acidic conditions (e.g., TFA), while Cbz is removed by hydrogenolysis.

  • Boc and Fmoc (9-fluorenylmethyloxycarbonyl): Boc is acid-labile, while Fmoc is removed under mild basic conditions (e.g., piperidine in DMF).

G cluster_0 Protecting Group Workflow start Bifunctional Piperidine (e.g., H₂N-Pip-COOH) protect Step 1: Protect one group (e.g., Protect Amine with Boc) start->protect mono_protected Mono-Protected Intermediate (BocHN-Pip-COOH) protect->mono_protected react Step 2: React unprotected group (e.g., Amide Coupling) mono_protected->react intermediate Fully Protected Product (BocHN-Pip-CONHR) react->intermediate deprotect Step 3: Deprotect (e.g., Remove Boc with TFA) intermediate->deprotect final_product Final Desired Product (H₂N-Pip-CONHR) deprotect->final_product

Figure 2: Workflow for a sequential, controlled reaction using a protecting group strategy.

When to Choose a Protecting Group Strategy:

  • When high-dilution methods fail to provide satisfactory yields.

  • When the two functional groups on the piperidine have very similar reactivity.

  • When the starting materials are exceptionally valuable, justifying the extra synthetic steps to ensure a high yield of the desired product.

FAQ 4: Can other reaction parameters like temperature or solvent choice help?

Answer:

Absolutely. While concentration and protecting groups are the most impactful factors, other parameters can be fine-tuned to further suppress dimerization.

  • Temperature: The effect of temperature is reaction-dependent. Lowering the temperature often slows down all reaction rates, but it may disproportionately slow the undesired dimerization, especially if the activation energy for that pathway is higher. It is often beneficial to run slow-addition reactions at 0 °C or even lower.

  • Solvent: A solvent that can effectively solvate the transition states of the desired reaction pathway can help favor it. For example, polar aprotic solvents like DMF or NMP are common for peptide couplings and can influence reaction rates. In some cases, solvent-mediated hydrogen bonding can pre-organize the reactant for a more favorable intramolecular reaction.

  • Stoichiometry: Carefully controlling stoichiometry is crucial. If you are reacting the bifunctional piperidine with another difunctional reagent (e.g., a diacyl chloride), using a slight excess of one reagent can ensure the other is fully consumed, preventing it from being available for oligomerization. However, this can complicate purification. The choice of which reagent to have in excess depends on the subsequent separation strategy.

References

  • High-Dilution Principle in Macrocyclization. Organic Chemistry Portal. [Link]

  • Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • Kinetics of Polymerization. Lumen Learning - Boundless Chemistry. [Link]

  • Amine Protecting Groups. Organic Chemistry Portal. [Link]

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of Ethyl 2-(4-aminopiperidin-1-yl)acetate Dihydrochloride

Welcome to the technical support center for the synthesis of Ethyl 2-(4-aminopiperidin-1-yl)acetate Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(4-aminopiperidin-1-yl)acetate Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important intermediate.

I. Synthetic Pathway Overview

The synthesis of Ethyl 2-(4-aminopiperidin-1-yl)acetate Dihydrochloride typically proceeds through a two-step process:

  • N-Alkylation: Reaction of a protected 4-aminopiperidine derivative (e.g., N-Boc-4-aminopiperidine) with an ethyl haloacetate (e.g., ethyl bromoacetate) to form the corresponding N-substituted piperidine.

  • Deprotection and Salt Formation: Removal of the protecting group (e.g., Boc group) under acidic conditions, followed by precipitation as the dihydrochloride salt.

This guide will address potential challenges and provide solutions for each of these critical stages.

Synthetic_Pathway A N-Boc-4-aminopiperidine C N-Alkylation (Base, Solvent) A->C B Ethyl bromoacetate B->C D Ethyl 2-(4-(Boc-amino)piperidin-1-yl)acetate C->D Intermediate E Deprotection & Salt Formation (HCl in Dioxane/Ether) D->E F Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride E->F Final Product

Caption: General synthetic workflow for Ethyl 2-(4-aminopiperidin-1-yl)acetate Dihydrochloride.

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the 4-aminopiperidine component?

For scale-up, it is highly recommended to use a protected form of 4-aminopiperidine, such as N-Boc-4-aminopiperidine. The Boc (tert-butoxycarbonyl) group protects the primary amine from participating in the N-alkylation reaction, thus preventing the formation of unwanted byproducts. Direct use of 4-aminopiperidine can lead to a complex mixture of products due to competitive alkylation at both the primary and secondary amine sites.

Q2: Which ethyl haloacetate should I use: bromo, chloro, or iodo?

Ethyl bromoacetate is a common and effective choice for this N-alkylation, offering a good balance of reactivity and cost.[1] Ethyl iodoacetate is more reactive but also more expensive and less stable.[1] Ethyl chloroacetate is less reactive and may require more forcing conditions, which can lead to side reactions.[1]

Q3: Why is a base necessary in the N-alkylation step?

The N-alkylation reaction generates a hydrohalic acid (HBr in the case of ethyl bromoacetate) as a byproduct.[1] This acid can protonate the secondary amine of the piperidine, rendering it non-nucleophilic and halting the reaction.[1][2] A non-nucleophilic base is added to neutralize this acid and allow the reaction to proceed to completion.[1]

Q4: How do I remove the Boc protecting group?

The Boc group is typically removed under acidic conditions. A common and effective method for obtaining the dihydrochloride salt directly is to treat the Boc-protected intermediate with a solution of hydrochloric acid in an organic solvent, such as dioxane or diethyl ether. This procedure facilitates both deprotection and precipitation of the final product.

Q5: My final product is hygroscopic. How should I handle and store it?

The dihydrochloride salt of Ethyl 2-(4-aminopiperidin-1-yl)acetate can be hygroscopic. It is crucial to handle the final product in a low-humidity environment, such as a glove box or under a stream of dry nitrogen. For long-term storage, it should be kept in a tightly sealed container with a desiccant at a controlled temperature.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of Ethyl 2-(4-aminopiperidin-1-yl)acetate Dihydrochloride.

Problem 1: Low Yield in the N-Alkylation Step
Potential Cause Troubleshooting Action Scientific Rationale
Incomplete Reaction Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider increasing the reaction temperature or adding more ethyl bromoacetate.Incomplete reactions are a common cause of low yields. Ensuring the reaction goes to completion is the first step in optimization.
Insufficient Base Ensure at least one equivalent of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) is used. For scale-up, a slight excess (1.1-1.2 equivalents) may be beneficial.[1]The base is crucial for neutralizing the acid byproduct that deactivates the piperidine nucleophile.[1][2]
Poor Solvent Choice Use a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) to facilitate the Sₙ2 reaction.[1]These solvents effectively solvate the cation without strongly solvating the nucleophile, thus accelerating the reaction rate.
Steric Hindrance While less of a concern with this specific substrate, significant steric bulk on either reactant can slow the reaction. Increasing the reaction temperature can help overcome this.[1]Higher temperatures provide the necessary activation energy to overcome the steric barrier.
Problem 2: Formation of Impurities

Impurity_Formation cluster_alkylation N-Alkylation Step cluster_deprotection Deprotection Step A N-Boc-4-aminopiperidine C Desired Product: Ethyl 2-(4-(Boc-amino)piperidin-1-yl)acetate A->C E Impurity 2: Unreacted Starting Material A->E Incomplete Reaction B Ethyl bromoacetate B->C D Impurity 1: Quaternary Ammonium Salt (Over-alkylation) C->D Excess Alkylating Agent F Ethyl 2-(4-(Boc-amino)piperidin-1-yl)acetate G Desired Product: Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride F->G H Impurity 3: Ester Hydrolysis Product G->H Presence of Water

Caption: Common impurity formation pathways during synthesis.

Impurity Observed Potential Cause Troubleshooting and Prevention
Quaternary Ammonium Salt This results from over-alkylation of the desired product.[1]Carefully control the stoichiometry, using a slight excess of the N-Boc-4-aminopiperidine (1.1 equivalents) relative to the ethyl bromoacetate.[1] Add the alkylating agent slowly to the reaction mixture to avoid localized high concentrations.
Unreacted Starting Material Incomplete reaction or inefficient purification.Monitor the reaction to completion. During workup, ensure efficient extraction of the product. If necessary, employ column chromatography for purification.
Ester Hydrolysis Presence of water during the acidic deprotection step or workup can lead to hydrolysis of the ethyl ester to the corresponding carboxylic acid.Use anhydrous solvents and reagents for the deprotection step. Perform the workup quickly and at low temperatures to minimize hydrolysis.
Discolored Product Impurities from starting materials or side reactions.Ensure the purity of all starting materials. Consider a charcoal treatment of the reaction mixture before workup to remove colored impurities. Recrystallization of the final product can also improve color and purity.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-(Boc-amino)piperidin-1-yl)acetate
  • Reaction Setup: To a stirred solution of N-Boc-4-aminopiperidine (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile (10 mL/g of aminopiperidine) at room temperature, add ethyl bromoacetate (1.05 eq) dropwise over 30 minutes.

  • Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine.[3] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.[4] The product can be purified further by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of Ethyl 2-(4-aminopiperidin-1-yl)acetate Dihydrochloride
  • Deprotection: Dissolve the crude Ethyl 2-(4-(Boc-amino)piperidin-1-yl)acetate (1.0 eq) in a minimal amount of a suitable solvent such as ethyl acetate or methanol.

  • Salt Formation: Cool the solution to 0-5 °C and add a 4M solution of HCl in dioxane (2.5-3.0 eq) dropwise with vigorous stirring.

  • Precipitation and Isolation: A white precipitate should form. Continue stirring at 0-5 °C for 1-2 hours to ensure complete precipitation.

  • Filtration and Drying: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum at a temperature not exceeding 40 °C to yield the final product.

V. Data Summary

Parameter N-Alkylation Step Deprotection & Salt Formation
Typical Yield 85-95%90-98%
Purity (by HPLC) >95% (after purification)>98%
Key Reagents N-Boc-4-aminopiperidine, Ethyl bromoacetate, K₂CO₃Ethyl 2-(4-(Boc-amino)piperidin-1-yl)acetate, HCl in Dioxane
Solvent AcetonitrileEthyl Acetate / Dioxane
Temperature 50-60 °C0-5 °C

VI. References

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(1), 227.

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. ResearchGate.

  • Procedure for N-alkylation of Piperidine? ResearchGate.

  • (S)-ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate synthesis. ChemicalBook.

  • WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. Google Patents.

  • CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate. Google Patents.

  • (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Organic Syntheses Procedure.

  • Process for the preparation of Linagliptin. European Patent Office.

Sources

Optimization

Addressing low reactivity of the secondary amine in Ethyl 2-(4-aminopiperidin-1-yl)acetate

Prepared by the Senior Application Scientist Team Welcome to the technical support center for Ethyl 2-(4-aminopiperidin-1-yl)acetate. This guide is designed for researchers, medicinal chemists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Ethyl 2-(4-aminopiperidin-1-yl)acetate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block. We address the most common challenge encountered during its use: the characteristically low reactivity of the piperidine ring's secondary amine, especially in comparison to the highly accessible primary amino group. This document provides in-depth troubleshooting guides, validated protocols, and the underlying chemical principles to help you navigate your synthetic challenges successfully.

Frequently Asked Questions (FAQs)

Q1: Why is the secondary amine on the piperidine ring of my compound showing such low reactivity?

The reduced reactivity of the tertiary-bound secondary amine in Ethyl 2-(4-aminopiperidin-1-yl)acetate is a result of a combination of steric and electronic factors.

  • Steric Hindrance: The secondary amine is part of a six-membered ring that adopts a stable chair conformation.[1] The substituents on the ring, particularly the adjacent ethyl acetate group at the N-1 position, create significant steric bulk. This physically obstructs the nitrogen's lone pair of electrons, making it difficult for incoming electrophiles to approach and react.[2][3] In contrast, the primary amine at the C-4 position is on a flexible exocyclic bond and is significantly more accessible.

  • Electronic Effects: While secondary amines are typically more basic and nucleophilic than primary amines due to the electron-donating nature of alkyl groups, the large ethyl acetate group can exert a mild electron-withdrawing inductive effect, slightly decreasing the electron density on the nitrogen and thus its nucleophilicity. The piperidine ring itself influences the electronic properties and stability of the molecule.[4]

Q2: I'm trying to perform a reaction, but it's exclusively happening on the primary amine. How can I achieve selectivity for the secondary amine?

This is the most common selectivity challenge with this molecule. The primary amine is inherently more nucleophilic and less sterically hindered, making it the default site of reaction under standard conditions.

To achieve selective functionalization of the secondary amine, a protecting group strategy is the most robust and recommended approach. This involves a two-step process:

  • Protect the Primary Amine: Selectively "cap" the primary amine with a protecting group that is stable to the conditions required for the subsequent reaction. The tert-butyloxycarbonyl (Boc) group is an excellent choice.

  • Functionalize the Secondary Amine: With the primary amine protected, you can now target the secondary amine. You may need to use more forcing conditions (e.g., higher temperature, stronger reagents, or catalysts) to overcome its inherent low reactivity.

  • Deprotect (Optional): If the final product requires a free primary amine, the protecting group is removed in a final step.

Q3: Can I selectively functionalize the secondary amine without using a protecting group?

While challenging, it is sometimes possible under specific conditions, primarily by exploiting the different pKa values of the two amines. The secondary amine is generally more basic than the primary one. By carefully controlling the pH of the reaction medium, you can protonate the more basic secondary amine, rendering it non-nucleophilic, and allowing a reaction to occur at the primary amine. Conversely, finding a narrow pH window where the primary amine is protonated but the secondary is not is difficult and often impractical.

Another approach involves using highly sterically demanding reagents that can differentiate between the two sites, though this is less common and highly substrate-dependent. For most applications, the protecting group strategy offers far more reliable and cleaner results.

Troubleshooting Guides & Strategic Protocols

This section addresses specific experimental failures in a problem-and-solution format.

Problem: My acylation/sulfonylation reaction at the secondary amine is failing, even after protecting the primary amine.

If you have successfully protected the primary amine (e.g., as a Boc-carbamate) and are still observing low or no conversion at the secondary amine, the issue lies in overcoming its intrinsic low reactivity.

Root Cause Analysis & Solution Workflow

G start Low/No reaction at N-1 (Primary amine protected) base Is your base appropriate? start->base reagent Is your electrophile reactive enough? start->reagent conditions Are your reaction conditions optimal? start->conditions catalysis Have you considered catalysis? start->catalysis base_sol Solution: Use a non-nucleophilic, hindered base like DIPEA or 2,6-Lutidine. Avoid TEA, which can be nucleophilic. base->base_sol No reagent_sol Solution: Switch from alkyl halide to a more reactive triflate (R-OTf) or from a carboxylic acid to an acyl chloride. reagent->reagent_sol No conditions_sol Solution: Increase temperature (40-80 °C). Switch to a higher-boiling polar aprotic solvent like DMF or NMP. conditions->conditions_sol No catalysis_sol Solution: Add a catalyst. - For acylations: DMAP (0.1 eq). - For alkylations: NaI or KI (catalytic). - Consider Lewis acids like Zn(II) for certain additions.[5] catalysis->catalysis_sol No

Quantitative Comparison of Reaction Conditions
ParameterStandard ConditionsEnhanced Reactivity ConditionsRationale & Causality
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA), 2,6-LutidineTEA can sometimes act as a nucleophile itself. DIPEA and Lutidine are highly hindered, making them effective proton scavengers without competing in the main reaction.[3]
Solvent Dichloromethane (DCM), THFN,N-Dimethylformamide (DMF), NMP, DMSOHigher boiling points allow for increased reaction temperatures. Their high polarity can also stabilize charged intermediates, accelerating the reaction.[2]
Temperature 0 °C to Room Temp40 °C to 80 °CProvides the necessary activation energy to overcome the steric barrier at the secondary amine.
Catalyst NoneDMAP (for acylations), NaI/KI (for alkylations)DMAP forms a highly reactive acyl-pyridinium intermediate. Iodide ions can displace other halides (e.g., chlorides) to form a more reactive alkyl iodide in situ (Finkelstein reaction).

Validated Experimental Protocols

Protocol 1: Selective Boc-Protection of the Primary Amine

This protocol selectively protects the more reactive primary amine, preparing the substrate for subsequent functionalization at the secondary amine.

Workflow Diagram

G A Ethyl 2-(4-aminopiperidin-1-yl)acetate B Add (Boc)2O (1.1 eq) and TEA (1.2 eq) in DCM A->B C Stir at RT for 4-6h Monitor by TLC B->C D Aqueous Workup & Purification C->D E Ethyl 2-(4-((tert-butoxycarbonyl)amino) piperidin-1-yl)acetate D->E

Step-by-Step Methodology
  • Dissolution: Dissolve Ethyl 2-(4-aminopiperidin-1-yl)acetate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (typically using a gradient of ethyl acetate in hexanes) to yield the pure N-Boc protected product.

Protocol 2: Acylation of the Secondary Amine (Post-Protection)

This protocol describes a general method for acylating the sterically hindered secondary amine of the N-Boc protected intermediate.

  • Setup: Dissolve the N-Boc protected piperidine (from Protocol 1, 1.0 eq) in anhydrous DMF (0.2 M).

  • Base and Catalyst: Add Diisopropylethylamine (DIPEA, 2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Acylating Agent: Add the desired acyl chloride (e.g., benzoyl chloride, 1.2 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and pour it into cold water. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the di-functionalized product.

References
  • O'Neil, I. A. (2013). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC, PubMed Central. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. MSU Chemistry. [Link]

  • J. S. Jee, et al. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Dalton Transactions. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • Eckhardt, M., et al. (2007). 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules. [Link]

  • Phillips, B. W., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • Iwamoto, T., et al. (2004). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. Inorganic Chemistry. [Link]

  • da Cunha, E. F. F., et al. (2018). Influence of piperidine ring on stability and reactivity of piperine. Journal of Molecular Modeling. [Link]

  • Phillips, B. W., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. [Link]

  • Al-Ostoot, F. H., et al. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]

  • Ebajo, V. D., Jr., et al. (2024). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc. [Link]

  • Oae, S., & Ogawa, S. (1960). Studies of tertiary amine oxides .13. solvent effects on the rate of thermal rearrangement of n-(2,4-dinitrophenyl)piperidine n-oxide. Journal of the American Chemical Society. [Link]

  • LibreTexts Chemistry. (2020). Reactions of Amines. [Link]

  • Ishihara, M., et al. (2021). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature Communications. [Link]

  • Bermejo-López, A., et al. (2023). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. STAR Protocols. [Link]

  • M. A. Yurovskaya, & A. V. Karchava. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Advances in Heterocyclic Chemistry. [Link]

  • Wragg, A., et al. (2021). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry. [Link]

  • Nudelman, N. S., & Palleros, D. R. (1981). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • Phillips, B. W., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. [Link]

  • Phillips, B. W., et al. (2021). Selective Endo Cyclic α Functionalization of Saturated n Alkyl Piperidines. Journal of Organic Chemistry. [Link]

  • Alker, A., et al. (2009). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Tetrahedron. [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • S. W. McCombie, et al. (1991). THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES. Journal of Heterocyclic Chemistry. [Link]

  • Hasuda, K., et al. (1991). Inhibition of the regulation of intracellular pH: potential of 5-(N,N-hexamethylene) amiloride in tumour-selective therapy. British Journal of Cancer. [Link]

  • Modro, T. A., et al. (2017). Experimental and Theoretical Investigation of the Reaction of Secondary Amines with Maleic Anhydride. Australian Journal of Chemistry. [Link]

  • Hoover, J. M., & Stahl, S. S. (2013). Copper–Nitroxyl Catalyzed α-Oxygenation of Cyclic Secondary Amines Including Application to Late-Stage Functionalization. Journal of the American Chemical Society. [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • Pitre, S. P., & Leonori, D. (2022). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules. [Link]

  • Kim, H., & Yun, J. (2016). Catalytic Stereospecific Construction of Aminocyclopropanes from β-Boryl Amides. Journal of the American Chemical Society. [Link]

  • Bakos, E., et al. (2016). Enamine-Mediated Mannich Reaction of Cyclic N,O-Acetals and Amido Acetals: the Multigram Synthesis of Pyrrolidine Alkaloid Precursors. European Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). Methyl 2-(4-oxopiperidin-1-yl)acetate. [Link]

Sources

Troubleshooting

Technical Support Center: Method Refinement for Diastereoselective Piperidine Synthesis

Welcome to the technical support center for diastereoselective piperidine synthesis. The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast number of pharmaceuticals.[1] Achieving pre...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diastereoselective piperidine synthesis. The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast number of pharmaceuticals.[1] Achieving precise stereochemical control during their synthesis is paramount, as different stereoisomers can exhibit vastly different biological activities. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, troubleshoot common issues, and refine their methodologies for optimal outcomes.

This center is structured to provide rapid-access answers through FAQs, followed by in-depth troubleshooting guides for more persistent challenges. Detailed protocols and data interpretation guides are also included to ensure your experiments are both successful and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during diastereoselective piperidine synthesis.

Q1: My diastereomeric ratio (d.r.) is lower than expected. What are the first parameters I should investigate?

A1: When facing poor diastereoselectivity, systematically evaluate the following, starting with the easiest to control:

  • Temperature: Lowering the reaction temperature is often the most effective initial step. Lower temperatures increase the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.[2]

  • Solvent: The polarity of the solvent can significantly influence the transition state geometry. Experiment with a range of solvents (e.g., from non-polar like toluene to polar aprotic like THF or DCM). Solvent choice can alter reaction pathways and the stability of intermediates.[2][3]

  • Reaction Time & Reagent Purity: Ensure reagents are pure and the reaction is monitored to completion. Impurities can interfere with catalysts, and incomplete reactions can skew the perceived d.r. Also, be aware that in some cases, product epimerization can occur over time, leading to a thermodynamic mixture of diastereomers.[4][5]

Q2: How do I select the most appropriate chiral auxiliary for my synthesis?

A2: The choice of a chiral auxiliary is critical and substrate-dependent. An effective auxiliary should reliably direct the stereochemical outcome, be readily available in high enantiomeric purity, and be easily cleaved without racemizing the product.[6][7]

  • Proven Auxiliaries: Evans' oxazolidinones are widely used and effective for asymmetric alkylations.[8] For cycloadditions like the aza-Diels-Alder, auxiliaries derived from amino acids or carbohydrates can provide excellent facial selectivity.[6][9]

  • Literature Precedent: The most reliable method is to search for literature examples where a similar substrate or reaction class has been successful. This provides a validated starting point for your specific system.

Q3: What is the most reliable method for determining the diastereomeric ratio (d.r.) of my product mixture?

A3: A combination of methods provides the most trustworthy results.

  • ¹H NMR Spectroscopy: This is the quickest method. Look for well-resolved signals corresponding to protons in distinct chemical environments in each diastereomer. Careful integration of these non-overlapping peaks provides the d.r.[10][11][12] For accurate quantification, ensure complete relaxation of the nuclei.[11]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC or even standard silica gel HPLC can often separate diastereomers.[13] The ratio of the integrated peak areas gives the d.r. This method is particularly useful when NMR signals overlap.[14] It's important to confirm that the response factors for both diastereomers are similar under the chosen detection wavelength.

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to resolving more complex experimental challenges.

Problem 1: Consistently Poor Diastereoselectivity (<80:20 d.r.)

Low diastereoselectivity often points to a small energy difference between the competing transition states leading to the different diastereomers. The goal is to amplify this difference.

Root Cause Analysis & Refinement Strategies:

  • Causality—Catalyst/Reagent Control: In catalyst-controlled reactions, such as an asymmetric aza-Diels-Alder, the catalyst's structure is paramount.

    • Lewis Acid Catalysts: The size and nature of the Lewis acid and its chiral ligands dictate the geometry of the transition state. If using a standard catalyst like a BINOL-derived complex isn't working, consider catalysts with different steric bulk or electronic properties.[15] Optimization of the catalyst loading is also crucial.

    • Organocatalysts: For organocatalyzed reactions, additives can play a significant role. For instance, in proline-catalyzed reactions, the addition of a weak acid can be essential for catalyst turnover and selectivity.[16]

  • Causality—Substrate Control: When using a chiral auxiliary, its ability to shield one face of the reactive intermediate is key.

    • Steric Hindrance: If the auxiliary is not providing sufficient steric bulk to direct the reaction, a bulkier derivative may be required.

    • Chelation Control: In reactions involving metal enolates (e.g., aldol additions), the ability of a nearby functional group to chelate the metal can lock the conformation and lead to high selectivity.[17][18] If chelation is desired, ensure your solvent (like THF) can support it and that non-coordinating counterions are used.

dot graph TD { graph [rankdir=LR, splines=ortho, nodesep=0.4, pad="0.5,0.5"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Troubleshooting workflow for low diastereoselectivity.

Problem 2: Low Yield and/or Competing Side Reactions

Low yields often accompany poor selectivity but can also be an independent issue caused by reaction pathway divergence.

Root Cause Analysis & Refinement Strategies:

  • Identification of Byproducts: The first step is to identify the major byproducts using techniques like NMR, LC-MS, or GC-MS. Common side reactions include:

    • Elimination: Particularly in reactions that form a new C-C or C-N bond, subsequent elimination can compete with the desired cyclization or addition.

    • Racemization/Epimerization: If the chiral center is adjacent to an acidic proton, the base used in the reaction could cause epimerization, leading to a mixture of diastereomers and eroding enantiopurity.[10]

    • Decomposition: Palladium-catalyzed reactions, for instance, can suffer from catalyst decomposition or side reactions with the substrate if conditions are not optimal.[19][20]

  • Suppression Strategies:

    • Inert Atmosphere: Many organometallic catalysts and intermediates are sensitive to oxygen or moisture. Ensure reactions are run under a rigorously inert atmosphere (Argon or Nitrogen).

    • Base Selection: If epimerization is an issue, switch to a non-nucleophilic, sterically hindered base (e.g., KHMDS instead of KOtBu) or reduce the reaction temperature.

    • Reaction Concentration: For intramolecular reactions, running at high dilution can favor the desired cyclization over intermolecular side reactions.

Problem 3: Difficulty Separating Diastereomers

Even with a moderate d.r., separating the diastereomers can be a significant hurdle.

Root Cause Analysis & Refinement Strategies:

  • Chromatography Optimization:

    • Column and Solvent System: Systematically screen different solvent systems (e.g., hexanes/ethyl acetate, DCM/methanol) and column types (silica, alumina, or reversed-phase). Sometimes a small change in solvent polarity can dramatically improve separation.

    • Supercritical Fluid Chromatography (SFC): SFC is often superior to HPLC for separating stereoisomers and is a valuable tool if available.

  • Derivatization: If direct separation fails, it may be possible to derivatize the mixture. Reacting a functional group (e.g., an alcohol or amine) with a bulky reagent can create derivatives with significantly different physical properties, making them easier to separate. The protecting group can then be removed.

  • Crystallization: Diastereomers can have very different crystallization properties. Attempting to crystallize the desired major diastereomer from the crude mixture can sometimes be a highly effective purification method.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for a Catalytic Asymmetric Aza-Diels-Alder Reaction

This protocol provides a starting point for the synthesis of chiral piperidine derivatives via a [4+2] cycloaddition.

  • Catalyst Preparation (in situ): To a flame-dried Schlenk flask under Argon, add the chiral ligand (e.g., (R)-BINOL derivative, 1-5 mol%) and the metal salt (e.g., a Zirconium(IV) salt, 1-5 mol%).[15]

  • Add anhydrous solvent (e.g., Toluene or DCM) and stir at room temperature for 30-60 minutes to allow for complex formation.

  • Reaction Assembly: Cool the catalyst solution to the desired temperature (e.g., -78 °C to 0 °C).

  • Add the aldimine (1.0 equiv) to the flask.

  • Slowly add the diene (e.g., Danishefsky's diene, 1.2-1.5 equiv) dropwise over 10-15 minutes.

  • Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution (e.g., NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

  • Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Analysis: Determine the yield and analyze the diastereomeric ratio by ¹H NMR and/or chiral HPLC.

Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR
  • Sample Preparation: Prepare a solution of the purified product mixture in a deuterated solvent (e.g., CDCl₃) at a suitable concentration (typically 5-10 mg/0.6 mL).

  • Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral width is adequate to see all relevant signals.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.[11]

  • Signal Selection: Identify at least one pair of well-resolved signals where each signal corresponds to a unique proton in only one of the diastereomers. Protons on or near stereocenters are ideal candidates.

  • Integration: Carefully integrate the selected signals. The ratio of the integrals directly corresponds to the diastereomeric ratio of the mixture.[12]

Section 4: Data Interpretation and Visualization

Table 1: Example of Reaction Optimization Data

This table illustrates how to systematically record data when optimizing for diastereoselectivity in a hypothetical reaction.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)d.r. (A:B)
15DCM0128575:25
25DCM-20248285:15
35DCM-78487592:8
45Toluene-78486095:5
52Toluene-78485594:6

Data is hypothetical and for illustrative purposes only.

Visualization of a Diastereoselective Reaction Mechanism

The following diagram illustrates a simplified transition state model for an aza-Diels-Alder reaction, highlighting how a chiral catalyst can block one face of the dienophile, leading to a preferred stereochemical outcome.

dot graph G { graph [layout=neato, overlap=false, splines=true, sep="+6,6", nodesep=0.6]; node [shape=plaintext, fontname="Arial"]; edge [color="#5F6368"];

} enddot Caption: Energy profile of a diastereoselective reaction.

Section 5: References

  • Jones, S. P., Firth, J. D., Wheldon, M. C., Atobe, M., Hubbard, R. E., Blakemore, D. C., De Fusco, C., Lucas, S. C. C., Roughley, S. D., Vidler, L. R., Whatton, M. A., Woolford, A. J.-A., Wrigley, G. L., & O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614–1620. [Link]

  • Pesnot, T., & Wills, M. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]

  • Kovalenko, V., & Volochnyuk, D. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(3), 353. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Shaw, Z., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2022). How to determine the diastereomeric ratio by HPLC? [Link]

  • Kobayashi, S., et al. (2001). Chiral catalyst optimization using both solid-phase and liquid-phase methods in asymmetric aza Diels-Alder reactions. Organic Letters, 3(12), 1849–1852. [Link]

  • Ruiz, R., et al. (2008). Diastereoselective synthesis of piperidine imino sugars using aldol additions of metalated bislactim ethers to threose and erythrose acetonides. The Journal of Organic Chemistry, 73(6), 2204–2214. [Link]

  • Kunz, H., & Weymann, M. (1999). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Organic Chemistry Portal. Piperidine synthesis. [Link]

  • Xu, L., et al. (2008). Organocatalytic Asymmetric Inverse-Electron-Demand Aza-Diels-Alder Reaction. Synlett. [Link]

  • Cainelli, G., et al. (2002). Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution. Chemical Communications. [Link]

  • Harada, N. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 25(19), 4583. [Link]

  • Watson, P. S., Jiang, B., & Scott, B. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2(23), 3679–3681. [Link]

  • Shaw, Z., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society. [Link]

  • Lee, S. T., et al. (2006). Separation and isolation of teratogenic piperidine enantiomers from Nicotiana and Lupinus species. Journal of Agricultural and Food Chemistry. [Link]

  • Foroozandeh, M., et al. (2014). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. Chemical Communications. [Link]

  • Clayden, J., & Pink, J. H. (2001). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. [Link]

  • da Silva, A. B. F., et al. (2018). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Journal of the Brazilian Chemical Society, 29(1), 3-23. [Link]

  • ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra? [Link]

  • Shaw, Z., et al. (2019). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization. ChemRxiv. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]

  • Le, C. M., et al. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development. [Link]

  • Kim, D., & Park, Y. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research. [Link]

  • Beilstein Journals. (n.d.). Supporting Information Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams Reaction optimization. [Link]

  • Wang, Y., et al. (2019). Catalytic asymmetric inverse-electron-demand aza-Diels–Alder reaction of 1,3-diazadienes with 3-vinylindoles. Chemical Communications. [Link]

  • Britton, R. (2001). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

  • Dutta, A., & Borah, J. C. (2021). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. [Link]

  • Alexanian, E. J., & Sorensen, E. J. (2007). Pyrrolidine and piperidine formation via copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins: diastereoselectivity and mechanism. The Journal of Organic Chemistry, 72(10), 3744-3754. [Link]

  • Han, B., et al. (2012). Enantio- and diastereoselective synthesis of piperidines by coupling of four components in a "one-pot" sequence involving diphenylprolinol silyl ether mediated Michael reaction. Organic Letters, 14(10), 2654–2657. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Analysis of Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride by High-Performance Liquid Chromatography

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. Ethyl 2-(4-aminopiperid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride, a key building block in the synthesis of various pharmaceutical agents, presents a unique analytical challenge due to its polar nature and multiple ionizable groups. This guide provides an in-depth, field-proven approach to its purity analysis using High-Performance Liquid Chromatography (HPLC), comparing it with other viable methods and explaining the scientific rationale behind our strategic choices.

Understanding the Analyte: A Strategic Imperative

Ethyl 2-(4-aminopiperidin-1-yl)acetate is characterized by a piperidine ring, a primary amine, a tertiary amine, and an ethyl ester group. As a dihydrochloride salt, it is highly water-soluble and exists in a charged state. Its high polarity makes it poorly retained on traditional reversed-phase (RP) HPLC columns, a common pitfall for analysts. The primary amine (pKa ~10) and the tertiary amine within the ring (pKa ~11) are basic, meaning their ionization state is highly dependent on the mobile phase pH. This understanding is critical for developing a robust and reproducible analytical method.

Potential impurities can arise from the synthesis process or degradation. These may include starting materials, by-products from incomplete reactions, or products of hydrolysis (e.g., the corresponding carboxylic acid).[1][2] A successful analytical method must be able to resolve the main component from these structurally similar compounds.

The Primary Analytical Approach: Ion-Pair Reversed-Phase HPLC

To overcome the retention challenges associated with this polar compound, an ion-pair reversed-phase HPLC method is the most effective and robust choice. This technique introduces an ion-pairing reagent into the mobile phase, which contains a hydrophobic alkyl chain and an ionic head group. This reagent forms a neutral complex with the positively charged analyte, significantly increasing its retention on a non-polar stationary phase like C18.[3]

Optimized HPLC Protocol

This protocol is designed as a self-validating system, incorporating system suitability checks to ensure ongoing performance and trustworthiness.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (A standard C18 provides a good starting point for ion-pair chromatography).

  • Mobile Phase A: 0.1% Phosphoric Acid and 5 mM Sodium 1-Hexanesulfonate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 40% B

    • 25-30 min: 40% B

    • 30-32 min: 40% to 5% B

    • 32-40 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[4]

  • Detection: UV at 210 nm (where the molecule absorbs due to the absence of a strong chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of approximately 0.5 mg/mL.

Causality Behind Experimental Choices:

  • C18 Column: While the analyte is polar, the formation of the neutral ion-pair complex makes the C18 stationary phase ideal for achieving retention and separation based on subtle differences in hydrophobicity between the main peak and its impurities.[5]

  • Sodium 1-Hexanesulfonate: This is the ion-pairing reagent. The negatively charged sulfonate group interacts with the protonated amines on the analyte, while the hexyl chain provides the necessary hydrophobicity for retention on the C18 column.[3]

  • Phosphoric Acid: The acidic mobile phase (pH ~2-3) ensures that both the primary and tertiary amines are fully protonated (positively charged), enabling consistent and reproducible interaction with the ion-pairing reagent.

  • Gradient Elution: A gradient is employed to ensure that any less polar, late-eluting impurities are effectively washed from the column, providing a complete purity profile and preventing carryover between injections.

  • UV Detection at 210 nm: The molecule lacks a significant chromophore for detection at higher wavelengths. Detection at a low wavelength like 210 nm is necessary for adequate sensitivity but requires a high-purity mobile phase to minimize baseline noise.[6]

Experimental Workflow

The following diagram illustrates the logical flow of the purity analysis process from sample handling to final data interpretation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase A Sample->Dissolve Precise Concentration Filter Filter through 0.45µm Syringe Filter Dissolve->Filter Remove Particulates Inject Inject Sample Filter->Inject HPLC HPLC System (Ion-Pair RP Method) Separate Chromatographic Separation Inject:s->Separate:n Detect UV Detection (210 nm) Separate:s->Detect:n Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Final Report Calculate->Report

Caption: Workflow for HPLC purity analysis.

Comparison with Alternative Analytical Methodologies

While ion-pair HPLC is the recommended approach, other techniques can be considered. The choice of method often depends on available equipment, required sensitivity, and the specific impurities being targeted.

Alternative Techniques
  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining highly polar compounds.[7] It uses a polar stationary phase (like bare silica or a diol-bonded phase) and a mobile phase with a high concentration of organic solvent. Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase. This method avoids ion-pairing reagents, which can be beneficial for mass spectrometry (MS) compatibility. However, HILIC methods can sometimes suffer from longer equilibration times and lower reproducibility if not carefully controlled.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the non-volatile nature of the dihydrochloride salt, direct analysis by GC is not feasible. However, after converting the analyte to its free base and then performing derivatization (e.g., silylation), analysis of volatile impurities could be possible. This approach is more complex, involves extra sample preparation steps, and is generally not suitable for routine purity analysis of the main component but can be powerful for identifying specific volatile impurities.

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, often with a co-solvent like methanol. It can provide fast and efficient separations of polar compounds, often with better resolution than HPLC for certain applications. It is considered a "greener" technique due to reduced solvent consumption.

Comparative Analysis

The following table provides a quantitative and qualitative comparison of the primary HPLC method with its alternatives.

FeatureIon-Pair RP-HPLC (Recommended)HILICGC-MS (with Derivatization)SFC
Principle Forms neutral ion-pairs for retention on a non-polar phase.Partitioning of polar analytes on a polar stationary phase.Separation of volatile compounds in the gas phase.Separation using a supercritical fluid mobile phase.
Analyte Suitability Excellent for charged polar compounds.Excellent for neutral and charged polar compounds.Only for volatile or derivatizable impurities.Good for a wide range of polarities, including chiral separations.
MS Compatibility Poor (ion-pairing reagents suppress MS signal).Excellent (volatile mobile phases).Excellent.Excellent.
Robustness High, well-established technique.Moderate, sensitive to water content in the mobile phase.Moderate, derivatization can introduce variability.Moderate to High.
Speed Moderate (gradient runs can be 30-40 min).Moderate to Fast.Fast for analysis, but sample prep is slow.Very Fast.
Solvent Usage High.Moderate.Low.Very Low (Green).
Logical Relationship of Analytical Techniques

This diagram illustrates the decision-making process for selecting an appropriate analytical method for the purity determination of polar compounds like Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride.

Method_Selection Start Purity Analysis of Polar Dihydrochloride Salt Primary Primary Goal: Routine Purity & Impurity Profile Start->Primary Secondary Secondary Goal: Impurity ID or Volatiles Analysis Start->Secondary HPLC_Choice HPLC-UV Available? Primary->HPLC_Choice GCMS_Choice GC-MS Required? Secondary->GCMS_Choice HILIC_Choice HILIC: Good MS compatibility, avoids ion-pair reagents. HPLC_Choice->HILIC_Choice Yes, MS Needed IP_HPLC Ion-Pair RP-HPLC: Highest robustness for routine QC. HPLC_Choice->IP_HPLC Yes Deriv_GCMS Derivatization + GC-MS: For volatile/semi-volatile impurities. GCMS_Choice->Deriv_GCMS Yes Other_LC Use LC-based methods GCMS_Choice->Other_LC No

Sources

Comparative

A Senior Application Scientist's Guide to Establishing Analytical Standards for Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride

Executive Summary Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride is a key building block in modern pharmaceutical synthesis, where its purity and impurity profile directly influence the critical quality attribute...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride is a key building block in modern pharmaceutical synthesis, where its purity and impurity profile directly influence the critical quality attributes (CQAs) of the final Active Pharmaceutical Ingredient (API). Establishing robust, validated analytical standards is not merely a procedural step but the cornerstone of regulatory compliance and process reproducibility. This guide provides a comparative analysis of essential analytical methodologies for the comprehensive characterization of this intermediate. We will explore the causality behind method selection, present detailed, self-validating experimental protocols, and offer a framework for comparing reference standards, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

The Strategic Importance of Analytical Standards

In drug development, an intermediate is a direct precursor to the API. Therefore, its quality is predictive of the final drug substance's quality. Regulatory bodies, guided by frameworks like ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients) and ICH Q11, mandate stringent control over intermediates.[1] A failure to adequately characterize Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride can lead to:

  • Propagation of Impurities: Unidentified or uncontrolled impurities can carry through to the final API, potentially altering its efficacy or safety profile.

  • Batch-to-Batch Inconsistency: Poorly defined standards lead to variability, impacting reaction yields and manufacturing efficiency.

  • Regulatory Delays: Incomplete or non-compliant analytical data is a primary reason for rejection or delay during the submission of a drug master file (DMF) or new drug application (NDA).

This guide focuses on three pillars of analysis: Identity , Purity & Impurity Profiling , and Assay .

Comparative Analysis of Core Analytical Methodologies

The selection of an analytical technique must be fit-for-purpose. For a polar, dual-amine-containing molecule like Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride, a multi-pronged approach is necessary.

Technique Primary Application Strengths Limitations Regulatory Standing
HPLC-UV Purity, Assay, Related SubstancesQuantitative, robust, excellent for non-volatile impurities, widely available.Requires a chromophore for UV detection. May not resolve all impurities without extensive method development.Gold standard for purity and assay determination as per ICH guidelines.[2][3]
LC-MS/MS Impurity Identification & QuantificationUnambiguous identification of impurities via mass-to-charge ratio. High sensitivity for trace-level analysis.Quantification can be complex; requires well-characterized reference standards for impurities. Ion suppression effects.Essential for structural elucidation of unknown impurities and for validating cleaning procedures.[4][5]
¹H-NMR Spectroscopy Identity ConfirmationProvides definitive structural confirmation. Can quantify without a specific reference standard (qNMR).Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals.Unparalleled for identity testing. Often required for the characterization of primary reference standards.
GC-MS (Headspace) Residual SolventsHigh sensitivity and specificity for volatile organic compounds.Not suitable for the main analyte without derivatization due to its non-volatile, salt nature.[6]Mandatory for compliance with ICH Q3C guidelines on residual solvents.[7]
Karl Fischer Titration Water ContentAccurate and precise determination of water content.Specific to water; does not detect other volatile impurities.The standard method for water content specified in most pharmacopoeias.[8][9]

The Analytical Characterization Workflow

A robust quality control strategy involves a logical sequence of tests, each providing a unique piece of the quality puzzle. The following workflow ensures comprehensive characterization from material receipt to release.

Analytical_Workflow cluster_0 Phase 1: Material Receipt & Identification cluster_1 Phase 2: Purity & Impurity Assessment cluster_2 Phase 3: Assay & Final Specification Start Receive Batch of Intermediate ID_Test Identity Confirmation Start->ID_Test NMR ¹H-NMR Spectroscopy ID_Test->NMR Primary Method (Structural Confirmation) FTIR FTIR Spectroscopy ID_Test->FTIR Secondary Method (Fingerprint Match) Purity_Test Purity & Impurity Profile NMR->Purity_Test HPLC HPLC-UV (Related Substances) Purity_Test->HPLC GC Headspace GC-MS (Residual Solvents) Purity_Test->GC LCMS LC-MS/MS (Impurity ID) HPLC->LCMS If unknown peaks > 0.1% Assay_Test Quantitative Assay GC->Assay_Test HPLC_Assay HPLC-UV (Assay) Assay_Test->HPLC_Assay KF Karl Fischer (Water) Assay_Test->KF Release Release for Manufacturing HPLC_Assay->Release KF->Release

Caption: Comprehensive QC workflow for pharmaceutical intermediates.

Detailed Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of system suitability testing (SST), a core tenet of Good Manufacturing Practice (GMP).

Protocol 1: Purity and Assay by HPLC-UV

Causality & Expertise: The dihydrochloride salt of a dual-amine compound presents a challenge for reversed-phase chromatography: peak tailing. The basic nitrogens can interact with acidic residual silanols on the silica-based column packing. To mitigate this, we employ an acidic mobile phase containing trifluoroacetic acid (TFA). The low pH (around 2.0) ensures that both the analyte's amines and the column's silanols are fully protonated, repelling each other and resulting in sharp, symmetrical peaks. A C18 column is chosen for its versatility and retention of the molecule's non-polar regions.

HPLC_Protocol cluster_prep Sample & Mobile Phase Prep cluster_hplc Chromatographic Conditions cluster_analysis Data Analysis & Validation MP Mobile Phase A: 0.1% TFA in H₂O Mobile Phase B: 0.1% TFA in ACN Sample Sample Prep: Dissolve standard/sample in Mobile Phase A (1.0 mg/mL) Column Column: C18, 4.6 x 150 mm, 5 µm Sample->Column Inject 10 µL Flow Flow Rate: 1.0 mL/min Temp Column Temp: 30 °C Detection Detection: UV at 210 nm Gradient Time (min) %B 0 5 20 75 25 75 26 5 30 5 SST System Suitability Test (SST): - 5 replicate injections of standard - Tailing Factor ≤ 1.5 - RSD of Peak Area ≤ 2.0% Gradient->SST Acquire Data Analysis Analysis: - Calculate % Purity by area normalization - Calculate Assay vs. Reference Standard

Caption: Step-by-step HPLC-UV method workflow.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 0.1% (v/v) trifluoroacetic acid in HPLC-grade water.

    • Mobile Phase B: Prepare 0.1% (v/v) trifluoroacetic acid in HPLC-grade acetonitrile.

    • Filter and degas both mobile phases.

  • Standard Preparation: Accurately weigh approximately 10 mg of the Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride reference standard and dissolve in 10.0 mL of Mobile Phase A to obtain a 1.0 mg/mL solution.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

  • Chromatographic System:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (chosen for detecting non-aromatic amines and esters).

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-20 min: 5% to 75% B

      • 20-25 min: Hold at 75% B

      • 25-26 min: 75% to 5% B

      • 26-30 min: Hold at 5% B (re-equilibration)

  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) of the peak area for the main peak must be ≤ 2.0%.

    • The USP tailing factor for the main peak must be ≤ 1.5.

  • Analysis:

    • Inject the sample solution.

    • For purity, calculate the area percentage of the main peak relative to all peaks in the chromatogram.

    • For assay, compare the peak area of the sample to that of the reference standard of known purity and concentration.

Protocol 2: Identity by ¹H-NMR Spectroscopy

Causality & Expertise: Nuclear Magnetic Resonance (NMR) provides an unambiguous fingerprint of a molecule's structure. For Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride, we expect to see characteristic signals for the ethyl group (a triplet and a quartet), the piperidine ring protons, and the acetate methylene protons. Deuterated methanol (CD₃OD) or water (D₂O) are suitable solvents due to the salt's high polarity. D₂O is often preferred as it can exchange with the amine protons (-NH₃⁺), simplifying the spectrum by removing their signals.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of Deuterium Oxide (D₂O) in a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard 1D proton (zg30).

    • Number of Scans: 16 (increase if sample concentration is low).

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: ~4 seconds.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the residual HDO signal to ~4.79 ppm.

  • Interpretation of Expected Spectrum:

    • ~1.3 ppm (triplet, 3H): Methyl protons (-O-CH₂-CH₃ ).

    • ~4.2 ppm (quartet, 2H): Methylene protons of the ethyl group (-O-CH₂ -CH₃).

    • ~3.0-3.8 ppm (multiplets, 9H): Protons on the piperidine ring and the acetate methylene group (N-CH₂ -COO). Signals will be broad and complex due to the ring structure and proximity to nitrogen atoms.

    • The spectrum must be consistent with the known structure and match that of a qualified reference standard.

Protocol 3: Residual Solvents by Headspace GC-MS

Causality & Expertise: ICH Q3C classifies residual solvents based on their toxicity.[7] A headspace Gas Chromatography-Mass Spectrometry (GC-MS) method is ideal as it physically separates the non-volatile sample matrix from the volatile solvents, preventing contamination of the GC system. The high temperature of the headspace vial volatilizes the solvents, which are then injected into the GC for separation and identified by their mass spectrum.

Methodology:

  • Standard Preparation: Prepare a stock solution of potential residual solvents (e.g., ethanol, isopropanol, toluene, acetone) in a suitable solvent like Dimethyl sulfoxide (DMSO). Create a working standard by diluting the stock.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1.0 mL of DMSO. Crimp the vial securely.

  • Headspace Sampler Conditions:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Vial Equilibration Time: 15 minutes.

  • GC-MS Conditions:

    • Column: DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethylpolysiloxane).

    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program: 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min.

    • MS Detector: Scan mode (m/z 35-300) for identification.

  • Analysis:

    • Analyze the standard to determine retention times and response factors.

    • Analyze the sample.

    • Identify and quantify any detected solvents against the standard. The levels must be below the limits specified in ICH Q3C.

Comparing and Qualifying Analytical Standards

When sourcing a reference standard for Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride, it is crucial to perform a comparative evaluation. An official pharmacopoeial standard from USP or EP should be used if available.[8][9] If not, a well-characterized in-house or third-party standard must be qualified.

Hypothetical Supplier Comparison:

Parameter Supplier A (Premium) Supplier B (Standard) Expert Rationale
Certified Purity 99.8% (qNMR)99.5% (HPLC, area %)Quantitative NMR (qNMR) is an absolute method and is superior to HPLC area % for certifying a primary standard.
Water Content 0.1% (Karl Fischer)< 0.5% (Loss on Drying)Karl Fischer is specific to water, whereas Loss on Drying can include volatile solvents. Specificity is key.
Impurity Profile All impurities >0.05% identified with structures.Largest unknown impurity at 0.15%.A well-characterized standard must have its major impurities identified and, ideally, quantified.
Documentation Comprehensive Certificate of Analysis with raw data (HPLC, NMR, MS spectra) included.Standard Certificate of Analysis with summary results only.Full transparency and access to raw data allow for independent verification and are crucial for regulatory submissions.
Traceability Traceable to a national metrology institute standard.Internal qualification only.Metrological traceability provides the highest level of confidence in the standard's certified value.

Conclusion

The analytical control of Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride is a critical, multi-faceted process that underpins the quality and safety of the final pharmaceutical product. A combination of orthogonal analytical techniques—HPLC for purity, NMR for identity, and GC-MS for residual solvents—is essential for comprehensive characterization. The protocols and rationale provided in this guide serve as a robust starting point for researchers and drug development professionals. The ultimate goal is to implement a scientifically sound, self-validating, and regulatory-compliant control strategy that ensures every batch of this vital intermediate meets the uncompromising standards of the pharmaceutical industry.

References

  • ICH. (2024). Q3C(R9) Guideline for Residual Solvents. International Council for Harmonisation. [Link]

  • The Royal Society of Chemistry. (2009). In Situ Generation of Novel Acyclic Diaminocarbene-Copper Complex. Chemical Communications. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]

  • ResearchGate. (2020). Rapid qualitative and quantitative HPLC/MS analysis of ethylenediaminetetraacetic acid in a pharmaceutical product without prior sample preparation. [Link]

  • World Health Organization. Annex 1 WHO good practices for pharmaceutical quality control laboratories. [Link]

  • Sinopeg. Pharmaceutical Intermediate Quality Standards: A Practical Guide. [Link]

  • University of Birmingham. Spectra of ethyl acetate. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • PubMed Central. RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. [Link]

  • European Commission. EudraLex - Volume 4 - Good Manufacturing Practice (GMP) guidelines. [Link]

  • Research Journal of Pharmacy and Technology. (2018). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]

  • ResearchGate. (2022). 1H-NMR impurity originating from ethyl acetate - What could it be?[Link]

  • EDQM. (2023). European Pharmacopoeia (Ph. Eur.) 11th Edition. [Link]

  • European Medicines Agency. (2025). ICH M4Q (R2) Guideline on the common technical document for the registration of pharmaceuticals for human use. [Link]

  • Filo. (2025). The pattern of NMR spectra obtained for ethyl acetate. [Link]

  • The Royal Society of Chemistry. (2018). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric disubstituted piperidines. [Link]

  • Google Patents.

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Validation

A Comparative Guide to the Reactivity of Ethyl 2-(4-aminopiperidin-1-yl)acetate and its Free Base, 4-Aminopiperidine

For drug development professionals and researchers in organic synthesis, the selective functionalization of bifunctional molecules is a critical task. This guide provides an in-depth comparison of the reactivity of two c...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in organic synthesis, the selective functionalization of bifunctional molecules is a critical task. This guide provides an in-depth comparison of the reactivity of two closely related piperidine derivatives: Ethyl 2-(4-aminopiperidin-1-yl)acetate and its parent primary amine, 4-aminopiperidine. Understanding the nuanced differences in their reactivity is paramount for designing efficient and selective synthetic routes towards complex pharmaceutical intermediates.

This document moves beyond a simple cataloging of reactions, offering a mechanistic rationale for the observed differences in reactivity. We will delve into the electronic and steric factors governing the nucleophilicity of the two nitrogen centers in Ethyl 2-(4-aminopiperidin-1-yl)acetate and provide practical, experimentally-derived protocols for the selective functionalization of both molecules.

Unmasking the Duality of Reactivity: A Tale of Two Nitrogens

At the heart of this comparison lies the differential reactivity of the primary amino group at the C4 position and the tertiary amino group at the N1 position of the piperidine ring.

4-Aminopiperidine presents a single reactive primary amino group, offering a straightforward target for a variety of chemical transformations. Its reactivity is primarily governed by the inherent nucleophilicity of a primary amine on a saturated heterocyclic scaffold.

Ethyl 2-(4-aminopiperidin-1-yl)acetate , on the other hand, is a more complex scaffold featuring two distinct nucleophilic centers:

  • The Primary Amine (C4-NH2): This exocyclic primary amine retains high nucleophilicity, comparable to that of 4-aminopiperidine. It is sterically unhindered and readily participates in reactions with a wide range of electrophiles.

  • The Tertiary Amine (N1): This endocyclic tertiary amine is directly attached to an electron-withdrawing ethyl acetate group. This substituent significantly reduces the electron density on the nitrogen atom, thereby diminishing its basicity and nucleophilicity.[1] Furthermore, the N1 position is more sterically hindered than the C4-amino group.

This inherent difference in the electronic and steric environment of the two nitrogen atoms in Ethyl 2-(4-aminopiperidin-1-yl)acetate is the key to achieving selective functionalization.

Basicity as a Predictor of Nucleophilicity: A Semi-Quantitative Analysis

Compound/Functional GroupAnalogous CompoundPredicted/Experimental pKaReference
Primary Amine (C4-NH2)4-N-Boc-aminopiperidine~12.39 (Predicted)[2]
Tertiary Amine (N1)N-Ethylpiperidine10.45 (Experimental)[1]

As the data suggests, the primary amine at the C4 position is predicted to be significantly more basic than the tertiary amine at the N1 position. This difference of approximately two pKa units translates to a roughly 100-fold difference in basicity, providing a strong driving force for selective reactions at the C4-amino group under controlled conditions.

The Reactivity Landscape: N-Acylation and N-Alkylation

To illustrate the practical implications of these reactivity differences, we will now explore two fundamental and widely employed transformations in drug discovery: N-acylation and N-alkylation.

N-Acylation: Favoring the More Nucleophilic Primary Amine

N-acylation is a common strategy for the introduction of amide functionalities, which are prevalent in a vast array of pharmaceutical agents. Given the significant difference in nucleophilicity, the C4-primary amine of Ethyl 2-(4-aminopiperidin-1-yl)acetate can be selectively acylated in the presence of the less reactive N1-tertiary amine.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 Ethyl 2-(4-aminopiperidin-1-yl)acetate product Selectively N-Acylated Product (at C4-NH2) reactant1->product Selective Acylation reactant2 Acylating Agent (e.g., Acetyl Chloride) reactant2->product conditions Mild Base (e.g., Triethylamine) Aprotic Solvent (e.g., DCM) Low Temperature (0 °C to rt) conditions->product

Caption: Selective N-acylation of the primary amine.

By employing a stoichiometric amount of the acylating agent and a non-nucleophilic base at low temperatures, the reaction can be effectively directed to the more reactive primary amine. The less nucleophilic tertiary amine remains largely unreacted under these conditions.

N-Alkylation: A Matter of Control and Reagent Choice

N-alkylation introduces alkyl groups onto nitrogen atoms, a crucial modification for modulating the pharmacological properties of a lead compound. The selective N-alkylation of Ethyl 2-(4-aminopiperidin-1-yl)acetate presents a greater challenge than N-acylation due to the potential for over-alkylation and reaction at both nitrogen centers. However, selectivity can be achieved through careful control of reaction conditions and the choice of alkylating agent.

Reductive amination is a particularly effective method for the selective alkylation of the primary amine.[3] This two-step, one-pot procedure involves the initial formation of an imine between the primary amine and an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine. The tertiary amine at the N1 position does not participate in this reaction.

cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product reactant1 Ethyl 2-(4-aminopiperidin-1-yl)acetate intermediate Imine reactant1->intermediate reactant2 Aldehyde/Ketone reactant2->intermediate reactant3 Reducing Agent (e.g., NaBH(OAc)3) product Selectively N-Alkylated Product (at C4-NH2) reactant3->product intermediate->product

Caption: Selective N-alkylation via reductive amination.

Direct alkylation with alkyl halides can be more challenging to control. To favor mono-alkylation at the more nucleophilic primary amine, it is crucial to use a limited amount of the alkylating agent and a suitable base to scavenge the acid byproduct.

Experimental Protocols

The following protocols are provided as a starting point for the selective functionalization of Ethyl 2-(4-aminopiperidin-1-yl)acetate and 4-aminopiperidine. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Selective N-Acylation of Ethyl 2-(4-aminopiperidin-1-yl)acetate

Objective: To selectively acylate the primary amino group at the C4 position.

Materials:

  • Ethyl 2-(4-aminopiperidin-1-yl)acetate

  • Acetyl chloride (or other acylating agent)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve Ethyl 2-(4-aminopiperidin-1-yl)acetate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Protocol 2: Selective N-Alkylation of Ethyl 2-(4-aminopiperidin-1-yl)acetate via Reductive Amination

Objective: To selectively alkylate the primary amino group at the C4 position.[3]

Materials:

  • Ethyl 2-(4-aminopiperidin-1-yl)acetate

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of Ethyl 2-(4-aminopiperidin-1-yl)acetate (1.0 eq) in anhydrous DCM, add the aldehyde or ketone (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue to stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary

CompoundKey Reactive SiteRelative NucleophilicityPreferred Selective Reaction
4-Aminopiperidine Primary Amine (NH2)HighN-Acylation, N-Alkylation
Ethyl 2-(4-aminopiperidin-1-yl)acetate Primary Amine (C4-NH2)HighSelective N-Acylation, Selective N-Alkylation (Reductive Amination)
Tertiary Amine (N1)LowGenerally unreactive under mild conditions

Conclusion

The presence of the ethyl acetate group at the N1 position of the piperidine ring in Ethyl 2-(4-aminopiperidin-1-yl)acetate serves as a deactivating group, significantly reducing the nucleophilicity of the tertiary amine. This electronic effect, coupled with increased steric hindrance, allows for highly selective functionalization of the more nucleophilic primary amine at the C4 position. In contrast, 4-aminopiperidine offers a single, highly reactive primary amine.

By understanding and exploiting these intrinsic differences in reactivity, researchers can strategically design synthetic pathways to access a diverse range of complex piperidine-based molecules with high efficiency and selectivity. The provided protocols offer a robust starting point for the practical application of these principles in the laboratory.

References

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. [Link]

  • 1H and 13C-NMR data of compounds 2 – 4. ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to Alternative Building Blocks for Ethyl 2-(4-aminopiperidin-1-yl)acetate Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the 4-aminopiperidine scaffold stands out as a privileged structure, integral to the architecture of numerous the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the 4-aminopiperidine scaffold stands out as a privileged structure, integral to the architecture of numerous therapeutic agents.[1][2] Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride is a versatile building block, offering two points of diversification: the secondary amine on the piperidine ring and the primary amine at the 4-position. However, its dihydrochloride salt form and potential reactivity challenges necessitate a careful consideration of alternative building blocks that may offer advantages in terms of handling, solubility, and reaction efficiency. This guide provides an in-depth comparison of viable alternatives, supported by experimental insights and protocols to aid in the strategic selection of the optimal building block for your discovery programs.

The Core Scaffold: Understanding the Utility of 4-Aminopiperidine Derivatives

The 4-aminopiperidine motif is a cornerstone in medicinal chemistry due to its ability to impart favorable physicochemical properties to drug candidates, including improved solubility and metabolic stability.[2] The piperidine ring acts as a conformationally restricted linker, while the amino group provides a key interaction point for target binding. This scaffold is present in a wide array of approved drugs and clinical candidates targeting diverse biological pathways, from CNS disorders to infectious diseases.[1]

The subject of our focus, Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride, provides a pre-functionalized piperidine core, ready for elaboration at the 4-amino position. However, the presence of the dihydrochloride salt can complicate reaction setup and solubility in common organic solvents.

Strategic Alternatives: A Comparative Analysis

The selection of an appropriate building block is a critical decision that can significantly impact the efficiency of a synthetic campaign and the properties of the final compounds. Here, we compare key alternatives to Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride, focusing on their synthetic utility and physicochemical properties.

N-Boc-4-aminopiperidine: The Workhorse of Controlled Synthesis

N-tert-Butoxycarbonyl (Boc)-4-aminopiperidine is arguably the most common and versatile alternative. The Boc protecting group offers a strategic advantage by masking the reactivity of the piperidine nitrogen, thereby allowing for selective functionalization of the 4-amino group.[3]

Key Advantages:

  • Selective Reactivity: The Boc group prevents unwanted side reactions at the piperidine nitrogen, ensuring clean and predictable outcomes when modifying the 4-amino position.[4]

  • Improved Solubility: The free base nature of the Boc-protected amine generally leads to better solubility in a wider range of organic solvents compared to the dihydrochloride salt.

  • Simplified Workup: Reactions with Boc-protected amines often result in cleaner reaction profiles, simplifying purification.[5]

  • Versatility in Deprotection: The Boc group can be readily removed under acidic conditions (e.g., TFA in DCM) to liberate the piperidine nitrogen for subsequent diversification.[6]

Experimental Considerations:

The use of N-Boc-4-aminopiperidine is particularly advantageous in library synthesis and multi-step synthetic sequences where precise control over reactivity is paramount.[7] For instance, in the synthesis of inhibitors of the Hepatitis C Virus (HCV), reductive amination of 4-amino-1-Boc-piperidine is a key step to generate a common intermediate for further elaboration.[6]

Comparative Summary Table:

FeatureEthyl 2-(4-aminopiperidin-1-yl)acetate DihydrochlorideN-Boc-4-aminopiperidine
Form Dihydrochloride SaltFree Base
Solubility Generally soluble in polar, protic solvents (e.g., water, methanol). Limited solubility in many common organic solvents.Good solubility in a broad range of organic solvents (e.g., DCM, THF, DMF).
Handling Can be hygroscopic. Requires careful handling and drying.Generally a stable, crystalline solid.
Reactivity Control Both amines are reactive. Requires careful control of stoichiometry and reaction conditions to achieve selectivity.Selective functionalization of the 4-amino group is straightforward.
Synthetic Steps Direct use in some reactions.Requires an additional deprotection step to functionalize the piperidine nitrogen.
4-Substituted-4-aminopiperidines: Introducing Molecular Complexity Early

Introducing substituents at the 4-position of the piperidine ring can be a powerful strategy to modulate the physicochemical and pharmacological properties of the final compounds. These substitutions can influence lipophilicity, basicity, and conformational preferences, which in turn can impact target binding, selectivity, and ADME properties.[8]

Examples of C4-Substituted Analogs:

  • 4-Alkyl-4-aminopiperidines: The introduction of small alkyl groups, such as a methyl group, can have a profound impact on the conformational landscape of the piperidine ring, sometimes leading to a significant increase in potency (the "magic methyl effect").[8]

  • 4-Aryl-4-aminopiperidines: Aryl substituents can be used to explore additional binding pockets or to introduce vectors for further functionalization.

Synthetic Approaches:

A common method for the synthesis of 4-substituted-4-aminopiperidine derivatives involves the alkylation of isonipecotate, followed by a Curtius rearrangement to install the amino group.[9] This approach allows for the introduction of a wide variety of substituents at the 4-position.

Workflow for the Synthesis of 4-Substituted-4-aminopiperidines:

G start Isonipecotate step1 Alkylation at C4 start->step1 step2 Ester Hydrolysis step1->step2 step3 Curtius Rearrangement step2->step3 product 4-Substituted-4-aminopiperidine step3->product

Caption: A general synthetic workflow for the preparation of 4-substituted-4-aminopiperidine derivatives.

Experimental Data Considerations:

While direct comparative data for a wide range of C4-substituted analogs is often specific to a particular drug discovery program, the general principles of medicinal chemistry suggest that:

  • Increased Lipophilicity: The addition of alkyl or aryl groups at the C4 position will generally increase the lipophilicity (logP) of the molecule.

  • Modulation of pKa: The nature of the C4-substituent can influence the basicity of the 4-amino group.

  • Conformational Restriction: Bulky substituents at the C4 position can lock the piperidine ring into a preferred conformation, which can be advantageous for target binding.

Experimental Protocols

To facilitate the practical application of these building blocks, we provide detailed, self-validating experimental protocols for key synthetic transformations.

Protocol: Reductive Amination using N-Boc-4-aminopiperidine

This protocol describes a general procedure for the reductive amination of an aldehyde with N-Boc-4-aminopiperidine, a common reaction in the synthesis of compound libraries.[6]

Materials:

  • N-Boc-4-aminopiperidine

  • Aldehyde of interest

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • To a solution of N-Boc-4-aminopiperidine (1.0 eq) and the aldehyde (1.1 eq) in DCM, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The progress of the reaction can be easily monitored by the disappearance of the starting materials and the appearance of the product spot on TLC. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Reductive Amination Workflow Diagram:

G reactants N-Boc-4-aminopiperidine + Aldehyde step1 Imine Formation (DCM, rt) reactants->step1 step2 Reduction with STAB step1->step2 product N-Boc-4-alkylaminopiperidine step2->product

Caption: A streamlined workflow for the reductive amination of an aldehyde with N-Boc-4-aminopiperidine.

Protocol: Amide Coupling with Ethyl 2-(4-aminopiperidin-1-yl)acetate Dihydrochloride

This protocol outlines a general procedure for the coupling of a carboxylic acid to the 4-amino group of Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride. The use of a base is crucial to neutralize the hydrochloride salt and liberate the free amine for reaction.

Materials:

  • Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF or DCM, add DIPEA or TEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The formation of the amide product can be confirmed by the characteristic amide proton signal in the ¹H NMR spectrum and the corresponding carbonyl signal in the ¹³C NMR spectrum. Mass spectrometry will confirm the molecular weight of the desired product.

Conclusion and Recommendations

The choice between Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride and its alternatives is highly dependent on the specific synthetic strategy and the desired properties of the final compounds.

  • For controlled, multi-step syntheses and library generation, N-Boc-4-aminopiperidine is the superior choice due to its excellent reactivity control and improved solubility in organic solvents. The additional deprotection step is a minor trade-off for the significant benefits in terms of reaction cleanliness and predictability.

  • For rapid, single-step derivatization at the 4-amino position where the piperidine nitrogen is intended to remain unsubstituted, Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride can be a cost-effective and direct building block, provided that appropriate reaction conditions are employed to handle the salt form.

  • To explore structure-activity relationships and optimize ADME properties, the use of 4-substituted-4-aminopiperidines is highly recommended. The early introduction of diversity at the C4 position can lead to the discovery of compounds with improved potency and pharmacokinetic profiles.

Ultimately, a thorough understanding of the pros and cons of each building block, coupled with a strategic approach to synthesis design, will enable researchers to efficiently navigate the chemical space around the 4-aminopiperidine scaffold and accelerate the discovery of new therapeutic agents.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). PubMed. Retrieved January 25, 2026, from [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2021). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. Retrieved January 25, 2026, from [Link]

  • 4-N-Boc-Aminopiperidine. (n.d.). LookChem. Retrieved January 25, 2026, from [Link]

  • Method for synthesizing 1-boc-4-aminopiperidine. (2015). Google Patents.
  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. (2004). PubMed. Retrieved January 25, 2026, from [Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (1985). PubMed. Retrieved January 25, 2026, from [Link]

  • The Critical Role of BOC Protecting Groups in Drug Synthesis. (2025). Prochemi. Retrieved January 25, 2026, from [Link]

  • Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. (2024). ACS Publications. Retrieved January 25, 2026, from [Link]

  • Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor. (1996). PubMed. Retrieved January 25, 2026, from [Link]

  • a) Different modalities of piperidine-containing drugs and drug... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Solubility of organic amine salts. (2011). Sciencemadness.org. Retrieved January 25, 2026, from [Link]

  • Case Studies in ADME/Tox Predictions. (n.d.). Drug Design. Retrieved January 25, 2026, from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023). Bentham Science. Retrieved January 25, 2026, from [Link]

  • ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. (2022). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. (2021). ResearchGate. Retrieved January 25, 2026, from [Link]

  • A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. (2012). MDPI. Retrieved January 25, 2026, from [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI. Retrieved January 25, 2026, from [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). University of Glasgow Theses Service. Retrieved January 25, 2026, from [Link]

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2016). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis of 3,4,5-trisubstituted piperidine via S N 2' reaction. (2021). ResearchGate. Retrieved January 25, 2026, from [Link]

  • In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity. (2020). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. Retrieved January 25, 2026, from [Link]

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Validation

The Aminopiperidine Scaffold: A Privileged Structure in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships

The aminopiperidine moiety is a cornerstone in contemporary medicinal chemistry, recognized as a privileged scaffold in the design of a diverse array of therapeutic agents.[1] Its conformational flexibility, coupled with...

Author: BenchChem Technical Support Team. Date: February 2026

The aminopiperidine moiety is a cornerstone in contemporary medicinal chemistry, recognized as a privileged scaffold in the design of a diverse array of therapeutic agents.[1] Its conformational flexibility, coupled with the basic nitrogen atom that is often crucial for target engagement, has rendered it an attractive starting point for the development of potent and selective ligands for a multitude of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of aminopiperidine derivatives, focusing on three key therapeutic areas: dipeptidyl peptidase-4 (DPP-4) inhibition for the treatment of type 2 diabetes, C-C chemokine receptor type 5 (CCR5) antagonism for HIV therapy, and opioid receptor modulation for pain management. Through an in-depth examination of experimental data and synthetic strategies, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical space of aminopiperidine derivatives and accelerate the discovery of novel therapeutics.

Aminopiperidine Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. The 3-aminopiperidine moiety is a key pharmacophore in several marketed DPP-4 inhibitors, including sitagliptin.

Comparative Structure-Activity Relationship of Aminopiperidine-Based DPP-4 Inhibitors

The SAR of aminopiperidine-based DPP-4 inhibitors is well-defined, with key interactions occurring in the S1 and S2 pockets of the enzyme. The primary amino group of the aminopiperidine core is crucial for forming a salt bridge with the glutamic acid residues (Glu205/Glu206) in the S2 pocket.

A pivotal aspect of the SAR of these compounds lies in the substituents on the aminopiperidine ring and the groups attached to the amino group. For instance, in the case of sitagliptin analogs, the trifluoromethyl group on the triazolopiperazine ring, which is attached to the aminopiperidine, occupies the S1 pocket and contributes significantly to the compound's potency.

Compound IDR1 (Substitution on Piperidine Nitrogen)R2 (Substitution on Amino Group)DPP-4 IC50 (nM)Reference
Sitagliptin -2,4,5-trifluorophenyl19[2]
Analog 1 H2,4,5-trifluorophenyl>1000[2]
Analog 2 -Phenyl150[2]
Analog 3 -2,5-difluorophenyl25[2]
Analog 4 -2,4-dichloro-5-fluorophenyl9.2[3]

Table 1: Comparative SAR of Sitagliptin Analogs. This table highlights the importance of the trifluorophenyl group and the triazolopiperazine moiety for potent DPP-4 inhibition.

The data clearly indicates that the trifluoromethylphenyl group is a key determinant of high potency. The substitution pattern on the phenyl ring is also critical, with the 2,4,5-trifluoro substitution providing optimal activity. Removal of the triazolopiperazine moiety (Analog 1) leads to a dramatic loss of activity, underscoring its importance in anchoring the molecule in the active site.

Experimental Workflow: Synthesis and In Vitro Evaluation

The synthesis of 3-aminopiperidine-based DPP-4 inhibitors often involves a multi-step sequence, with the construction of the chiral aminopiperidine core being a critical step. The subsequent coupling with various side chains allows for the exploration of the SAR.

Synthesis of Aminopiperidine DPP-4 Inhibitors cluster_0 Core Synthesis cluster_1 Side Chain Coupling cluster_2 Biological Evaluation Start N-protected 3-piperidone Step1 Asymmetric Reductive Amination Start->Step1 Chiral catalyst, H2 Step2 Deprotection Step1->Step2 Acid/Base Core (R)-3-aminopiperidine Step2->Core Coupling Amide Coupling Core->Coupling SideChain Activated Carboxylic Acid (e.g., triazolopiperazine derivative) SideChain->Coupling Coupling agents (EDC, HOBt) Final DPP-4 Inhibitor Coupling->Final Assay In Vitro DPP-4 Inhibition Assay Final->Assay Data IC50 Determination Assay->Data

Synthetic and evaluation workflow for DPP-4 inhibitors.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay [4][5]

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of test compounds against human recombinant DPP-4.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a working solution of human recombinant DPP-4 enzyme in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare a working solution of the fluorogenic substrate, Gly-Pro-AMC (Gly-Pro-7-amino-4-methylcoumarin), in assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add 25 µL of the test compound solution at various concentrations. For the control wells, add 25 µL of DMSO.

    • Add 25 µL of the DPP-4 enzyme solution to all wells and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.

    • Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) in a kinetic mode for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (DMSO).

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Aminopiperidine Derivatives as CCR5 Antagonists

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that serves as a coreceptor for the entry of the R5 tropic strains of HIV-1 into host cells.[6] Blocking this interaction with small-molecule antagonists is a validated therapeutic strategy for the treatment of HIV infection. The 4-aminopiperidine scaffold is a key structural feature of several potent CCR5 antagonists, including the approved drug maraviroc.

Comparative Structure-Activity Relationship of Aminopiperidine-Based CCR5 Antagonists

The SAR of 4-aminopiperidine-based CCR5 antagonists is complex, with multiple points of interaction with the receptor. A common structural motif involves a central 4-aminopiperidine core, with one nitrogen atom of the piperidine ring connected to a lipophilic group and the amino group acylated with another moiety that often contains a tropane or a similar bicyclic system.

Compound IDR1 (Substitution on Piperidine Nitrogen)R2 (Acyl group on Amino)CCR5 Binding IC50 (nM)Antiviral Activity EC50 (nM)Reference
Maraviroc 4,4-difluorocyclohexyl(S)-3-methyl-1-(tropan-3-yl)-1H-pyrazole-4-carboxamide2.31.0[7]
Vicriviroc 4,4-difluorocyclohexyl(4,6-dimethylpyrimidin-5-yl)carboxamide1.50.5[8]
Analog 5 Cyclohexyl(S)-3-methyl-1-(tropan-3-yl)-1H-pyrazole-4-carboxamide158.2[7]
Analog 6 4,4-difluorocyclohexyl(R)-3-methyl-1-(tropan-3-yl)-1H-pyrazole-4-carboxamide>1000>1000[8]

Table 2: Comparative SAR of 4-Aminopiperidine-Based CCR5 Antagonists. This table illustrates the impact of substituents on both the piperidine nitrogen and the amino group on CCR5 binding and antiviral activity.

The data highlights several key SAR points. The 4,4-difluorocyclohexyl group at the piperidine nitrogen is generally preferred over a non-fluorinated cyclohexyl ring, likely due to favorable interactions within a hydrophobic pocket of the receptor. Stereochemistry is critical, as demonstrated by the dramatic loss of activity in the (R)-enantiomer of the acyl group (Analog 6) compared to the active (S)-enantiomer present in maraviroc. The nature of the acyl group also significantly influences potency, with both the pyrazole-tropane and dimethylpyrimidine moieties affording high-affinity binders.

Synthetic and Biological Evaluation Workflow

The synthesis of these complex molecules typically involves the preparation of the 4-aminopiperidine core, followed by sequential N-alkylation and N-acylation.

SAR of CCR5 Antagonists cluster_R1 R1 Substituent (Piperidine Nitrogen) cluster_R2 R2 Substituent (Amino Group) Core 4-Aminopiperidine Core R1_1 4,4-Difluorocyclohexyl (High Potency) Core->R1_1 Key Interaction R1_2 Cyclohexyl (Reduced Potency) Core->R1_2 R2_1 (S)-Tropane-pyrazole (High Potency) Core->R2_1 Crucial for Activity R2_2 (R)-Tropane-pyrazole (Inactive) Core->R2_2 R2_3 Dimethylpyrimidine (High Potency) Core->R2_3

Key SAR features of 4-aminopiperidine CCR5 antagonists.

Experimental Protocol: CCR5 Competitive Binding Assay [9]

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the CCR5 receptor using a radiolabeled ligand.

  • Cell Culture and Membrane Preparation:

    • Culture a cell line stably expressing the human CCR5 receptor (e.g., CHO-CCR5 or HEK293-CCR5).

    • Harvest the cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4).

  • Competitive Binding Assay:

    • In a 96-well plate, add 50 µL of the test compound at various concentrations.

    • Add 50 µL of a radiolabeled CCR5 antagonist (e.g., [³H]-Maraviroc) at a concentration close to its Kd.

    • Add 100 µL of the cell membrane preparation.

    • For total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of an unlabeled CCR5 antagonist (e.g., 10 µM Maraviroc).

    • Incubate the plate for 60-90 minutes at room temperature.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of radioligand binding for each concentration of the test compound.

    • Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

Aminopiperidine Derivatives as Opioid Receptor Modulators

The opioid receptors (mu, delta, and kappa) are G protein-coupled receptors that are the primary targets for opioid analgesics. The 4-anilidopiperidine scaffold is a classic framework for potent mu-opioid receptor (MOR) agonists, exemplified by fentanyl and its analogs.

Comparative Structure-Activity Relationship of 4-Anilidopiperidine Opioid Agonists

The SAR of 4-anilidopiperidine derivatives is well-established, with key structural features contributing to their high affinity and agonist activity at the MOR.

Key structural features of Fentanyl and their SAR implications.

Compound IDR1 (Substitution on Piperidine Nitrogen)R2 (Acyl group on Anilino Nitrogen)Mu-Opioid Receptor Ki (nM)Reference
Fentanyl PhenethylPropanoyl0.39[10]
Sufentanil 2-(2-Thienyl)ethylPropanoyl0.02[10]
Alfentanil 4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethylPropanoyl0.43[10]
Remifentanil Methyl 2-methoxycarbonylethylPropanoyl1.1[10]
Analog 7 BenzylPropanoyl12.6[11]
Analog 8 PhenethylAcetyl2.1[11]

Table 3: Comparative SAR of 4-Anilidopiperidine Mu-Opioid Receptor Agonists. This table demonstrates the impact of modifications to the N-substituent and the anilino acyl group on MOR binding affinity.

The N-phenethyl group is a critical determinant of high MOR affinity. Replacing it with a benzyl group (Analog 7) results in a significant decrease in potency. The nature of the acyl group on the anilino nitrogen also plays a crucial role, with the propionyl group generally being optimal. Replacing it with an acetyl group (Analog 8) leads to a slight decrease in affinity. The high potency of sufentanil can be attributed to the bioisosteric replacement of the phenyl ring of the phenethyl group with a thienyl ring, which enhances binding.

Synthetic and Biological Evaluation Workflow

The synthesis of 4-anilidopiperidine derivatives typically starts from N-substituted-4-piperidones.

Experimental Protocol: Mu-Opioid Receptor Radioligand Binding Assay [12][13]

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the mu-opioid receptor.

  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably expressing the human mu-opioid receptor (e.g., CHO-hMOR) or from rat brain tissue.

  • Radioligand Binding Assay:

    • In a 96-well plate, add 25 µL of the test compound at various concentrations.

    • Add 25 µL of a radiolabeled mu-opioid receptor agonist (e.g., [³H]-DAMGO) or antagonist (e.g., [³H]-Diprenorphine) at a concentration near its Kd.

    • Add 150 µL of the membrane preparation.

    • For total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of an unlabeled opioid ligand (e.g., 10 µM Naloxone).

    • Incubate the plate for 60 minutes at 25°C.

  • Filtration and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding and the percentage of inhibition for each test compound concentration.

    • Determine the IC50 and Ki values as described previously.

Conclusion

The aminopiperidine scaffold continues to be a remarkably versatile and fruitful starting point for the design of novel therapeutic agents. The comparative SAR analysis presented in this guide for DPP-4 inhibitors, CCR5 antagonists, and opioid receptor modulators highlights the subtle yet critical interplay of stereochemistry, substituent effects, and overall molecular architecture in achieving high potency and selectivity. The detailed experimental protocols provide a practical foundation for researchers to synthesize and evaluate new aminopiperidine derivatives. A thorough understanding of the SAR principles governing the interaction of these derivatives with their respective targets is paramount for the rational design of next-generation therapeutics with improved efficacy and safety profiles. As our understanding of disease biology deepens, the aminopiperidine scaffold is poised to remain a central element in the armamentarium of medicinal chemists for years to come.

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Comparative

A Comparative Guide to the Cross-Reactivity of Ethyl 2-(4-aminopiperidin-1-yl)acetate Derivatives in Drug Discovery

This guide provides an in-depth, objective comparison of the cross-reactivity profiles of Ethyl 2-(4-aminopiperidin-1-yl)acetate derivatives. Designed for researchers, scientists, and drug development professionals, this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the cross-reactivity profiles of Ethyl 2-(4-aminopiperidin-1-yl)acetate derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data to explain the causality behind experimental choices and provides actionable insights grounded in established scientific principles. Our aim is to equip you with the necessary frameworks to anticipate, identify, and mitigate off-target effects, thereby enhancing the safety and efficacy of your drug candidates.

The Piperidine Scaffold: A Double-Edged Sword in Medicinal Chemistry

The piperidine ring is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a wide array of pharmaceuticals and bioactive compounds.[1][2][3] Its utility stems from its unique physicochemical properties: it's a versatile scaffold that can modulate lipophilicity and water solubility, act as a hydrogen bond donor or acceptor, and adopt various conformations to fit the steric requirements of target binding pockets.[1] These characteristics often enhance a molecule's "druggability" by improving metabolic stability and pharmacokinetic (ADME) properties, frequently with reduced toxicity.[1]

However, this structural versatility is also its Achilles' heel. The very features that make the piperidine scaffold so effective can also lead to promiscuous binding, or "cross-reactivity," with unintended biological targets.[4] Off-target interactions are a leading cause of preclinical toxicity and a major contributor to drug attrition in the pharmaceutical industry.[5] Therefore, a rigorous and early assessment of a compound's selectivity is not just recommended; it is critical for the success of any drug discovery program.

This guide uses Ethyl 2-(4-aminopiperidin-1-yl)acetate as a core structure to explore how subtle chemical modifications can dramatically alter a compound's cross-reactivity profile. We will compare three hypothetical, yet plausible, derivatives to illustrate these principles.

Comparative Cross-Reactivity Profile of Lead Derivatives

To illustrate the impact of structural modifications on selectivity, we present a comparative analysis of three derivatives based on the Ethyl 2-(4-aminopiperidin-1-yl)acetate core. The data in the table below is representative and intended to model the outcomes of the experimental protocols described later in this guide.

  • Lead Compound (LC): Ethyl 2-(4-aminopiperidin-1-yl)acetate

  • Derivative A: N-benzylated aminopiperidine moiety

  • Derivative B: Introduction of a 4-fluorophenyl group on the amino moiety

  • Derivative C: Replacement of the ethyl ester with a tert-butyl ester

Table 1: Comparative Binding Affinities (Ki, nM) of Derivatives Against On-Target and Key Off-Target Proteins

| Target | Protein Class | Lead Compound (LC) | Derivative A | Derivative B | Derivative C | Rationale for Inclusion | | --- | --- | --- | --- | --- | --- | | Histamine H1 Receptor (On-Target) | GPCR | 15 | 25 | 12 | 18 | Primary therapeutic target | | Muscarinic M1 Receptor | GPCR | 850 | 450 | 950 | 1,200 | Common GPCR off-target causing anticholinergic side effects | | Dopamine D2 Receptor | GPCR | 2,500 | 1,800 | >10,000 | 3,000 | Off-target associated with CNS side effects | | hERG Potassium Channel | Ion Channel | 1,200 | 900 | 5,500 | 1,100 | Critical for cardiac safety; inhibition can cause fatal arrhythmias[6][7] | | Cyclin-Dependent Kinase 2 (CDK2) | Kinase | >10,000 | 8,000 | >10,000 | >10,000 | Representative of broad kinase off-target screening[8][9] | | Monoamine Oxidase B (MAO-B) | Enzyme | 5,000 | 3,500 | 9,000 | 6,000 | Piperidine derivatives are known to sometimes interact with MAOs[10] |

Analysis of Structure-Selectivity Relationships:

  • Derivative A (N-benzylation): The addition of a bulky, lipophilic benzyl group slightly decreased on-target affinity but significantly increased binding to off-target GPCRs and the hERG channel. This highlights a common pitfall where increasing lipophilicity to enhance cell permeability can inadvertently increase promiscuity.

  • Derivative B (4-fluorophenyl): This modification maintained high on-target potency while dramatically improving selectivity, particularly by reducing hERG and M1 affinity. The strategic placement of the fluorine atom can alter electrostatic interactions within the binding pocket, disfavoring interactions with off-targets.[11]

  • Derivative C (tert-butyl ester): Increasing the steric bulk of the ester group had a minimal impact on the overall selectivity profile but slightly reduced on-target potency. This suggests that this part of the molecule is less critical for the specific protein-ligand interactions driving cross-reactivity in this series.

Methodologies for Assessing Cross-Reactivity

A multi-faceted approach is essential for a comprehensive understanding of a compound's selectivity. Here, we detail two gold-standard, complementary techniques: a broad, endpoint-based assay and a real-time, kinetic-based assay.

Radioligand Binding Assays: The Gold Standard for GPCRs

Radioligand binding assays are highly sensitive and quantitative, making them a cornerstone for drug structure-activity studies, especially for G-protein-coupled receptors (GPCRs).[12][13] The most common format is a competition assay, where the test compound's ability to displace a known radioactive ligand from the receptor is measured.[14]

Experimental Protocol: Competition Radioligand Binding Assay

  • Reagent Preparation:

    • Membrane Preparation: Prepare membranes from cells stably expressing the target receptor (e.g., Histamine H1, Muscarinic M1). Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final pellet in an assay binding buffer.[15] The protein concentration should be carefully determined to ensure that the amount of bound radioligand does not exceed 10% of the total added, which is a critical parameter for data accuracy.[12][16]

    • Radioligand Solution: Prepare a solution of a known high-affinity radioligand for the target receptor (e.g., [³H]-pyrilamine for the H1 receptor) at a concentration at or below its dissociation constant (Kd).

    • Test Compound Dilutions: Create a serial dilution of the Ethyl 2-(4-aminopiperidin-1-yl)acetate derivative, typically from 10 mM down to 0.1 nM.

  • Assay Incubation:

    • In a 96-well plate, combine the receptor membranes, the test compound dilution, and the radioligand solution in a final volume of 250 µL.[15]

    • Causality: Include control wells: "total binding" (no test compound) and "non-specific binding" (no test compound, but with a high concentration of a non-radioactive competitor to saturate all specific binding sites). These controls are essential to calculate the specific binding that is being competed for.

    • Incubate the plate (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.[15] The time and temperature may need to be optimized, especially for high-affinity ligands which can have slow dissociation rates.[12]

  • Filtration and Detection:

    • Rapidly terminate the incubation by vacuum filtration through a glass fiber filter plate (e.g., GF/C).[15] This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

    • Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.[16]

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other wells to determine specific binding.

    • Plot the percent inhibition of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to monitor molecular binding events in real time.[17][18] It provides not only affinity data (KD) but also the kinetic parameters of the interaction—the association rate (kon) and the dissociation rate (koff)—offering deeper mechanistic insights.

Experimental Workflow: Small Molecule-Protein Interaction Analysis via SPR

SPR_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: SPR Run cluster_analysis Phase 3: Data Analysis p1 Immobilize Target Protein (e.g., Kinase, GPCR) onto Sensor Chip Surface p2 Prepare Analyte Series (Derivative Dilutions) in Running Buffer r1 Establish Stable Baseline (Flow Running Buffer) p2->r1 r2 Association Phase (Inject Derivative Solution) r1->r2 Analyte Injection r3 Dissociation Phase (Flow Running Buffer) r2->r3 Buffer Flow r4 Regeneration (Inject Solution to Remove Bound Analyte) r3->r4 Pulse Injection a1 Generate Sensorgrams (Response Units vs. Time) r3->a1 r4->r1 Next Cycle a2 Fit Data to Kinetic Model (e.g., 1:1 Langmuir) a1->a2 a3 Determine kon, koff, KD a2->a3

Detailed Steps and Causality:

  • Immobilization: The target protein (ligand) is covalently attached to the surface of a sensor chip.[17] The choice of immobilization chemistry (e.g., amine coupling) is critical to ensure the protein remains active and its binding sites are accessible.

  • Association: A solution containing the small molecule derivative (analyte) is flowed over the chip surface. As the analyte binds to the immobilized protein, the change in mass at the surface alters the refractive index, which is detected as an increase in the SPR signal (measured in Resonance Units, RU).[17]

  • Dissociation: The analyte solution is replaced with a continuous flow of running buffer. The bound analyte dissociates from the protein, causing the SPR signal to decrease. The rate of this decrease provides the dissociation rate constant (koff).

  • Regeneration: A pulse of a specific solution (e.g., low pH glycine) is injected to remove any remaining bound analyte, returning the sensor surface to its baseline state for the next injection.

  • Kinetic Analysis: By performing this cycle with a range of analyte concentrations, a series of sensorgrams are generated. These curves are then globally fitted to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff / kon).

Mandatory Safety Screening: The hERG Assay

A critical and non-negotiable step in preclinical safety assessment is the evaluation of a compound's potential to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel.[6] Inhibition of this channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsades de Pointes.[6] Regulatory agencies like the FDA strongly recommend early evaluation of hERG toxicity.[7]

Methodology: Automated Patch Clamp Electrophysiology

The gold-standard method for assessing hERG liability is patch clamp electrophysiology, which directly measures the flow of ions through the channel in living cells.[6]

Experimental Workflow: hERG Inhibition Assay

hERG_Workflow start HEK293 cells stably expressing hERG channels establish Establish whole-cell patch clamp configuration start->establish baseline Record stable baseline hERG tail current using a specific voltage protocol establish->baseline vehicle Apply vehicle control (e.g., 0.1% DMSO) for 3-5 min baseline->vehicle compound Sequentially apply increasing concentrations of derivative (e.g., 0.1, 1, 10 µM) vehicle->compound measure Measure steady-state current inhibition at each concentration compound->measure measure->compound Next concentration analysis Calculate % Inhibition and determine IC50 measure->analysis

Protocol Details:

  • Cell Line: The assay uses a cell line (commonly HEK293) that has been engineered to stably express the hERG channel.[6]

  • Patch Clamp: An automated patch clamp system (e.g., QPatch or SyncroPatch) establishes a high-resistance seal ("giga-seal") with a single cell, allowing for precise control of the cell's membrane voltage and measurement of the resulting ion currents.[6]

  • Voltage Protocol: A specific voltage protocol is applied to elicit the characteristic hERG current. The stability of this current is first recorded in an extracellular solution.[6]

  • Compound Application: After establishing a stable baseline, the vehicle (e.g., DMSO) is applied, followed by sequential, increasing concentrations of the test compound.[6] The current is monitored until a steady-state level of inhibition is achieved for each concentration.[19]

  • Data Analysis: The percentage of current inhibition is calculated by comparing the current amplitude in the presence of the compound to the baseline amplitude.[19] An IC50 value is then determined by plotting the percent inhibition against the compound concentration.

Conclusion and Strategic Outlook

The comprehensive evaluation of cross-reactivity is paramount in modern drug discovery. As demonstrated with the Ethyl 2-(4-aminopiperidin-1-yl)acetate scaffold, minor structural modifications can profoundly influence a compound's selectivity profile, with significant implications for its safety and therapeutic potential.

By integrating a strategic combination of assays—such as broad panel radioligand binding for initial screening, detailed kinetic analysis via SPR for mechanistic understanding, and mandatory safety assessments like the hERG patch clamp assay—research teams can build a robust, data-driven framework for decision-making. This proactive approach to identifying and mitigating off-target effects not only de-risks preclinical development but also significantly increases the probability of advancing safer, more effective medicines to the clinic.

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  • 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and... ResearchGate. Available at: [Link]

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  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PubMed Central. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to the Synthesis of Substituted Piperidines: A Comparative Analysis

Introduction: The Ubiquitous Piperidine Scaffold in Modern Drug Discovery The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquitous Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in pharmaceuticals is remarkable, forming the structural core of numerous FDA-approved drugs targeting a wide spectrum of diseases, from central nervous system disorders to infectious diseases and cancer.[1] The conformational flexibility of the piperidine ring, combined with its ability to engage in hydrogen bonding and serve as a scaffold for three-dimensional diversification, makes it an exceptionally privileged structure in the design of bioactive molecules.

The development of efficient, stereocontrolled, and scalable methods for the synthesis of substituted piperidines is therefore a critical endeavor for researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of three principal synthetic strategies: Catalytic Hydrogenation of Pyridines, Aza-Diels-Alder Cycloaddition, and Reductive Amination of 1,5-Dicarbonyl Precursors. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and limitations, supported by experimental data. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic route for their target piperidine-containing molecules.

Method 1: Catalytic Hydrogenation of Pyridines

This classical and atom-economical approach involves the reduction of a substituted pyridine precursor to the corresponding piperidine. While conceptually simple, the high aromatic stabilization of the pyridine ring necessitates the use of potent catalyst systems, often under forcing conditions.[3]

Mechanistic Rationale

The hydrogenation of pyridines typically proceeds on the surface of a heterogeneous catalyst, such as platinum, palladium, rhodium, or ruthenium on a carbon support.[3] The reaction involves the chemisorption of the pyridine onto the metal surface, followed by the stepwise addition of hydrogen atoms to the aromatic ring. The stereochemical outcome is generally a syn-addition, leading to the formation of cis-substituted piperidines from the corresponding substituted pyridines.[4] The choice of catalyst and the presence of acidic additives can significantly influence the reaction's efficiency and chemoselectivity, particularly when other reducible functional groups are present.[3][5] For instance, acidic conditions protonate the pyridine nitrogen, which can facilitate the reduction but may also affect acid-labile functional groups.

G cluster_0 Catalytic Hydrogenation Workflow Pyridine Substituted Pyridine Reactor High-Pressure Reactor Pyridine->Reactor Catalyst Heterogeneous Catalyst (e.g., Rh/C, PtO2) Catalyst->Reactor H2 H2 Gas H2->Reactor Solvent Solvent (e.g., MeOH, AcOH) Solvent->Reactor Filtration Catalyst Filtration Reactor->Filtration Reaction Mixture Piperidine Substituted Piperidine Purification Purification Filtration->Purification Crude Product Purification->Piperidine Final Product

Caption: General workflow for the catalytic hydrogenation of pyridines.

Experimental Protocol: Hydrogenation of Methyl Picolinate

This protocol is adapted from a procedure utilizing an iridium-based catalyst, which demonstrates the hydrogenation of a pyridine ring bearing an ester functionality.[6]

  • Reactor Setup: To a 2 mL glass vial equipped with a magnetic stir bar, add methyl picolinate (54.8 mg, 0.40 mmol, 1.0 equiv.) and the Iridium catalyst ([Ir-OMs], 5.4 mg, 2.0 mol%).

  • Solvent Addition: Add methanol (0.4 mL) to the vial.

  • Reaction Execution: Place the vial into a high-pressure autoclave. Purge the autoclave three times with H₂ gas.

  • Pressurization and Heating: Pressurize the reactor to 50 bar with H₂ and stir the reaction mixture at 1000 rpm at 25 °C.

  • Reaction Monitoring & Work-up: After 18 hours, carefully release the pressure. Dilute the reaction mixture with water (10 mL) and wash with dichloromethane (2 x 10 mL).

  • Extraction: Basify the aqueous layer with a saturated aqueous solution of K₂CO₃ and extract with dichloromethane (3 x 20 mL).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography to obtain the desired piperidine product.

Performance Comparison & Data
CatalystSubstratePressure (bar)Temp (°C)Time (h)Yield (%)Diastereoselectivity (cis:trans)Reference
Rh/CPyridineAmbient25->98N/A[7]
Pd/C4-Phenylpyridine---81N/A[3]
PtO₂Hydroxyalkyl-pyridines---82-96-[6]
Borane CatalystVarious PyridinesH₂--HighExcellent cis[4]
Rh₂O₃Functionalized PyridinesMild--High-[8]
Evaluation: Advantages and Limitations
  • Advantages:

    • Atom Economy: This method is highly atom-economical, with H₂ being the only reagent.

    • Scalability: Particularly with heterogeneous catalysts, the process is generally scalable and amenable to flow chemistry setups.[6]

    • Directness: It provides a direct route from readily available pyridine precursors.

  • Limitations:

    • Harsh Conditions: Often requires high pressures and temperatures, which can be a limitation for sensitive substrates and laboratory safety.

    • Chemoselectivity: Other reducible functional groups (e.g., nitro, alkenes, nitriles) may not be tolerated, although some modern catalysts show improved chemoselectivity.[3]

    • Catalyst Poisoning: The nitrogen atom in both the starting material and the product can act as a catalyst poison, potentially requiring higher catalyst loadings or specific reaction conditions.

    • Stereocontrol: While often providing good cis-selectivity, achieving high enantioselectivity for chiral piperidines typically requires chiral substrates or more complex catalytic systems.[5]

Method 2: Aza-Diels-Alder Cycloaddition

The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for constructing six-membered nitrogen heterocycles, including tetrahydropyridines, which can be readily reduced to piperidines.[9][10][11] This reaction involves the coupling of an aza-diene with a dienophile or, more commonly, a diene with an imine (the dienophile).

Mechanistic Rationale

The aza-Diels-Alder reaction can proceed through either a concerted pericyclic mechanism or a stepwise, Mannich-Michael pathway.[3] The mechanism is often influenced by the nature of the reactants and the presence of a Lewis acid catalyst. Lewis acids coordinate to the imine nitrogen, lowering its LUMO energy and accelerating the reaction.[12][13][14] This activation also influences the stereochemical outcome. The use of chiral Lewis acids or chiral auxiliaries on the diene or dienophile can induce high levels of diastereo- and enantioselectivity, making this a valuable method for asymmetric synthesis.[15][16][17]

G cluster_1 Aza-Diels-Alder Mechanism Diene Diene TransitionState [4+2] Transition State Diene->TransitionState Imine Imine (Dienophile) ActivatedImine Activated Imine Complex Imine->ActivatedImine LewisAcid Lewis Acid (e.g., B(OPh)3) LewisAcid->ActivatedImine ActivatedImine->TransitionState Tetrahydropyridine Tetrahydropyridine TransitionState->Tetrahydropyridine Cycloaddition Reduction Reduction (e.g., H2, Pd/C) Tetrahydropyridine->Reduction Piperidine Substituted Piperidine Reduction->Piperidine

Caption: Mechanism of Lewis acid-catalyzed Aza-Diels-Alder reaction.

Experimental Protocol: Asymmetric Aza-Diels-Alder

This protocol is based on a chiral boron-mediated reaction to produce an enantiomerically enriched piperidine precursor.

  • Catalyst Preparation: In a flame-dried flask under an argon atmosphere, dissolve (R)-binaphthol (0.22 mmol) in CH₂Cl₂ (2 mL). Add B(OPh)₃ (0.2 mmol) and stir at room temperature for 1 hour.

  • Imine Formation: In a separate flask, mix the desired aldehyde (1.0 mmol) and amine (1.1 mmol) in CH₂Cl₂ (2 mL) with 4Å molecular sieves and stir for 1 hour to form the imine in situ.

  • Cycloaddition: Cool the catalyst solution to -78 °C. Add the freshly prepared imine solution, followed by the diene (e.g., Danishefsky's diene, 1.5 mmol).

  • Reaction Execution: Stir the reaction mixture at -78 °C and monitor by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with CH₂Cl₂.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield the tetrahydropyridinone, which can be further reduced to the corresponding piperidine.

Performance Comparison & Data
Lewis Acid/AuxiliaryDieneImineYield (%)Diastereomeric RatioEnantiomeric Excess (%)Reference
Chiral Boron ComplexDanishefsky's dieneProchiral iminesup to 90-up to 90
Chiral Boron ComplexDanishefsky's dieneChiral imines-almost complete-
Et₂AlClCyclopentadieneChiral acrylate->99:1-[17]
Chiral OxazaborolidineFuranα-Bromoacrolein98-92 (96:4 er)[14]
Evaluation: Advantages and Limitations
  • Advantages:

    • High Stereocontrol: Excellent levels of diastereoselectivity and enantioselectivity can be achieved, particularly with chiral catalysts or auxiliaries.[17]

    • Convergent Synthesis: Allows for the rapid assembly of complex piperidine scaffolds from simple, acyclic precursors.

    • Predictable Selectivity: The stereochemical outcome is often predictable based on established models of asymmetric induction.

  • Limitations:

    • Substrate Scope: The reaction is often sensitive to the electronic nature of the diene and dienophile. Electron-rich dienes and electron-poor imines (or iminium ions) are typically required.

    • Catalyst Cost and Sensitivity: Chiral Lewis acids can be expensive and sensitive to air and moisture, requiring stringent anhydrous reaction conditions.

    • Multi-step Process: The initial cycloadduct is often a tetrahydropyridine derivative, which requires a subsequent reduction step to afford the final piperidine.

Method 3: Reductive Amination of 1,5-Dicarbonyl Precursors

This strategy involves the cyclization of a linear 1,5-dicarbonyl compound (or a precursor) with an amine, followed by in situ reduction of the resulting imine/enamine intermediates. This method is a robust and versatile approach for the synthesis of a wide range of substituted piperidines.[18]

Mechanistic Rationale

The reaction proceeds via the initial condensation of a primary amine with one of the carbonyl groups of the 1,5-dicarbonyl compound to form an enamine or imine. This is followed by an intramolecular cyclization onto the second carbonyl group, forming a cyclic iminium ion. This intermediate is then reduced by a hydride source, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the piperidine ring.[1] The choice of reducing agent is crucial; it must be mild enough to not reduce the starting carbonyl groups but reactive enough to reduce the intermediate iminium ion.[18]

G cluster_2 Reductive Amination Mechanism Dicarbonyl 1,5-Dicarbonyl Compound Enamine Enamine/Iminium Ion Intermediate Dicarbonyl->Enamine Amine Primary Amine Amine->Enamine Condensation CyclicIminium Cyclic Iminium Ion Enamine->CyclicIminium Intramolecular Cyclization Piperidine Substituted Piperidine CyclicIminium->Piperidine ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Piperidine Reduction

Caption: Mechanism of piperidine synthesis via reductive amination.

Experimental Protocol: Synthesis of N-Butyl-Deoxynojirimycin (DNJ) Precursor

This protocol is adapted from a synthesis of a polyhydroxylated piperidine, demonstrating the utility of this method for complex molecules.

  • Reactant Preparation: To a solution of the crude 1,5-dicarbonyl sugar derivative (1.0 mmol) in methanol, add butylamine (1.1 mmol).

  • pH Adjustment: Adjust the pH of the solution to approximately 6-7 with acetic acid.

  • Reducing Agent Addition: Add sodium cyanoborohydride (NaBH₃CN, 1.5 mmol) portion-wise to the stirred solution at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield the N-butyl-piperidine derivative. The reported yield for this specific transformation is 77%.

Performance Comparison & Data
SubstrateAmineReducing AgentYield (%)Reference
1,5-Dicarbonyl SugarAmmonium formateNaBH₃CN73
1,5-Dicarbonyl SugarButylamineNaBH₃CN77
Halogenated AmidesVariousNaBH₄Good to High[19]
1,5-DiolVarious AminesIridium(III) catalyst-[1]
Evaluation: Advantages and Limitations
  • Advantages:

    • Versatility: A wide range of primary amines can be used, allowing for diverse N-substitution. The 1,5-dicarbonyl precursor can also be varied to introduce substituents on the carbon framework.

    • Operational Simplicity: The reaction is often performed as a one-pot procedure under relatively mild conditions.[19]

    • Stereocontrol from Precursors: The stereochemistry of the final piperidine can be controlled by using chiral, non-racemic 1,5-dicarbonyl precursors, which are often accessible from the chiral pool (e.g., sugars).

  • Limitations:

    • Precursor Availability: The synthesis of the required 1,5-dicarbonyl compounds can be lengthy and challenging.

    • Side Reactions: Over-reduction of the carbonyl groups or side reactions of the enamine/iminium intermediates can occur if the reaction conditions are not carefully controlled.

    • Scalability Challenges: The use of stoichiometric amounts of hydride reducing agents can pose challenges for large-scale synthesis in terms of cost, safety, and waste disposal.[20][21]

Case Studies in Pharmaceutical Synthesis

To illustrate the practical application of these methods, we will examine the synthesis of the piperidine core in two widely prescribed drugs.

Case Study 1: Paroxetine (Paxil)

Paroxetine, a selective serotonin reuptake inhibitor (SSRI), features a trans-3,4-disubstituted piperidine ring. Its synthesis has been approached through various strategies, highlighting the versatility required in pharmaceutical development.[22] Many syntheses build the piperidine ring first and then elaborate the substituents. A common industrial approach involves the construction of a 4-(4-fluorophenyl)piperidine precursor, often through methods that can be categorized under reductive cyclization pathways or modifications of pre-formed rings. For instance, some routes start from substituted pyridines, which are then hydrogenated.[22] Other innovative methods, such as N-heterocyclic carbene-catalyzed additions to nitroalkenes, have been developed to rapidly access the trans-δ-lactam precursor to the paroxetine piperidine core.[23] The overall yields for multi-step syntheses of paroxetine typically range from 9-66%.[22] An improved synthesis reported an 87.14% yield for the final crystallization step of paroxetine HCl.[24]

Case Study 2: Methylphenidate (Ritalin)

Methylphenidate, used to treat ADHD, contains a 2-substituted piperidine ring. A common synthetic route involves the hydrogenation of the corresponding pyridine precursor, α-phenyl-α-pyridyl-2-methyl acetate.[25] This key step is a classic example of the catalytic hydrogenation method. The hydrogenation is typically carried out using a palladium on carbon (Pd/C) catalyst under hydrogen pressure. This transformation is crucial for establishing the piperidine core of the molecule. The stereochemistry of the final product is often controlled by separation of diastereomers or by using chiral resolution methods at different stages of the synthesis, as the hydrogenation of the flat pyridine ring typically produces a mixture of stereoisomers.[26][27][28] Reported yields for the hydrogenation step are often high, in the range of 90%.[28]

Conclusion and Future Outlook

The synthesis of substituted piperidines remains a vibrant and essential area of organic chemistry, driven by the insatiable demand for novel therapeutics. This guide has compared three fundamental strategies, each with a distinct profile of advantages and limitations.

  • Catalytic Hydrogenation is a direct and atom-economical method, well-suited for industrial-scale production, but can be limited by its chemoselectivity and the need for high-pressure equipment.

  • Aza-Diels-Alder Cycloaddition offers unparalleled control over stereochemistry, making it a premier choice for the asymmetric synthesis of complex chiral piperidines, though catalyst cost and sensitivity can be drawbacks.

  • Reductive Amination of 1,5-Dicarbonyls provides significant flexibility in introducing substituents, particularly on the nitrogen atom, but is often contingent on the availability of the linear precursor.

The choice of synthetic route is not arbitrary; it is a strategic decision based on the specific substitution pattern of the target molecule, the required stereochemistry, scalability, and economic constraints. As demonstrated by the syntheses of Paroxetine and Methylphenidate, industrial routes often prioritize cost-effectiveness and scalability, frequently employing classical methods like catalytic hydrogenation, while academic research continues to push the boundaries of efficiency and stereocontrol with novel catalytic systems.

Future advancements will likely focus on the development of more sustainable and efficient catalysts that operate under milder conditions, tolerate a broader range of functional groups, and provide even greater levels of stereocontrol. The continued evolution of these synthetic methodologies will undoubtedly accelerate the discovery and development of the next generation of piperidine-containing drugs.

References

  • This article presents a review of catalytic hydrogenation as one of the leading methods for obtaining nitrogen-containing heterocyclic compounds. ResearchGate. Available at: [Link]

  • In this paper, we reported the electrocatalytic hydrogenation of pyridines and other nitrogen-containing aromatic compounds via electrolytic reduction using an AEM electrolyzer. The Rh/KB catalyst exhibited extremely high activity, allowing for the electrolytic hydrogenation of pyridines in quantitative yields with up to 99% current efficiency in the preparative reaction. Journal of the American Chemical Society.
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  • A procedure for carrying out Step 1 of Scheme 2 is described by J.T. Plati, A.K Ingerman and W Wenner, Journal of Organic Chemistry (1957) Volume 22 pages 261-265. Google Patents.
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  • The crude 1,5-dicarbonyl sugar derivative 89 was cyclized by treatment using ammonium formate (or butyl amine) as the source of nitrogen, and NaBH3CN as the hydride source in a stereocontrolled intramolecular reductive amination. ARKIVOC. Available at: [Link]

  • Rhodium-based catalysts have been widely used for the hydrogenation of different unsaturated groups. ResearchGate. Available at: [Link]

  • Synthesis of dl-threo methylphenidate hydrochloride with hydrogen chloride, trimethyl orthoformate, and isopropanol as anti-solvent at 41-42 °C. Google Patents.
  • The high structural complexity of CXCR7 antagonist ACT-1004-1239 turned the development of a scalable route into a formidable challenge. ACS Publications. Available at: [Link]

  • The Diels–Alder (DA) reaction (or “diene synthesis”) between a diene and a dienophile generates two s bonds stereoselectively and up to four chiral centers in a single step to afford six-membered cyclic compounds. Wiley-VCH. Available at: [Link]

  • Catalytic hydrogenation of these adducts could be performed selectively with or without retention of the hydroxyl group in their molecules. ResearchGate. Available at: [Link]

  • Most of the methods allowed to prepare paroxetine in 4-9 steps with an overall yield of 9-66%. PubMed. Available at: [Link]

  • This study describes a methodology capable of accessing piperidine-functionalized N-mesyl erythro methylphenidate analogues with high degrees of regioselectivity, stereoselectivity, and functional group tolerance. ACS Publications. Available at: [Link]

  • The Lewis acidity of Ca, when coordinated to bulky ligands, makes it a suitable candidate for the Diels– Alder reaction. Indian Academy of Sciences. Available at: [Link]

  • The reductive amination (RA) reaction plays a pivotal role in the synthesis of new C–N bonds, due to the availability of many different and low‐cost reagents and their operational simplicity. ResearchGate. Available at: [Link]

  • In general, reductive aminations are challenging processes, especially for the syntheses of primary amines, which often are non-selective and suffer from over-alkylation and reduction of carbonyl compounds to the corresponding alcohols. ResearchGate. Available at: [Link]

  • A review into the aza-Diels–Alder reaction, mainly concentrating on literature examples that form piperidin-4-ones from the reaction of imines and electron rich dienes or enones. Organic & Biomolecular Chemistry. Available at: [Link]

  • A new, practical method towards high purity free base of methylphenidate was successfully developed via seven steps starting from simple commercially available materials. Semantic Scholar. Available at: [Link]

  • 1,2- and 1,4-dihydropyridines and N-substituted 2-pyridones are very important structural motifs due to their synthetic versatility and vast presence in a variety of alkaloids and bioactive molecules. MDPI. Available at: [Link]

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  • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. MDPI. Available at: [Link]

  • Key to these syntheses is an N-heterocyclic carbene catalyzed homoenolate addition to a nitroalkene followed by in situ reduction of the nitro group to rapidly access δ-lactams. ResearchGate. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the Synthesis of Aminopiperidine Isomers

Introduction: The Central Role of Aminopiperidines in Modern Drug Discovery The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals and natural products.[1] Its conformati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Aminopiperidines in Modern Drug Discovery

The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged scaffold in medicinal chemistry. The introduction of an amino group to this ring creates the aminopiperidine core, a versatile building block that acts as a bifunctional linker, a constrained diamine, or a key pharmacophoric element. The specific placement of this amino group—at the 2, 3, or 4-position—dramatically influences the molecule's steric and electronic properties, and consequently, its synthetic accessibility and biological activity.

This guide provides a comparative analysis of the most common and industrially relevant synthetic strategies for accessing 2-, 3-, and 4-aminopiperidine isomers. As researchers and drug development professionals, understanding the nuances, advantages, and limitations of each synthetic route is critical for making informed decisions in process development and library synthesis. We will delve into the causality behind experimental choices, compare key performance metrics, and provide validated protocols to bridge the gap between theoretical knowledge and practical application.

Section 1: Synthesis of 4-Aminopiperidine Derivatives

The 4-aminopiperidine (4-AP) scaffold is a cornerstone in many therapeutic agents, including potent analgesics and antiviral compounds.[2] Its C2-symmetry often simplifies synthesis and characterization. The primary synthetic challenges lie in achieving high yields and purity, particularly on a large scale.

Key Synthetic Strategies
  • Hofmann Rearrangement: This classical named reaction provides a robust and scalable route from a piperidine-4-carboxamide precursor. The key advantage is the use of readily available starting materials and reagents. The reaction proceeds by treating an amide with bromine and a strong base, which induces a rearrangement to form a primary amine with one less carbon. A common starting material is 1-Boc-piperidine-4-carboxamide.

  • Reductive Amination: This is arguably the most versatile method, starting from a protected 4-piperidone. The ketone is condensed with an amine source (like ammonia or a protected amine equivalent) to form an imine or enamine, which is then reduced in situ. The choice of reducing agent is critical; mild hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective and tolerate a wide range of functional groups.[3]

  • Curtius Rearrangement: Similar to the Hofmann rearrangement, the Curtius rearrangement converts a carboxylic acid (via an acyl azide intermediate) into an amine. This method is advantageous as it avoids the use of harsh halogens and can be performed under milder, neutral conditions, which is beneficial for sensitive substrates.[4] The synthesis starts from isonipecotic acid (piperidine-4-carboxylic acid).[4]

Workflow for Major 4-Aminopiperidine Synthetic Routes

4_AP_Synthesis cluster_0 Hofmann Rearrangement cluster_1 Reductive Amination cluster_2 Curtius Rearrangement start_H Piperidine-4-carboxamide prod_H 4-Aminopiperidine start_H->prod_H Br₂, NaOH start_R 4-Piperidone prod_R 4-Aminopiperidine start_R->prod_R NH₃, [H] start_C Piperidine-4-carboxylic acid prod_C 4-Aminopiperidine start_C->prod_C 1. SOCl₂ 2. NaN₃ 3. Δ, H₂O

Caption: Major synthetic pathways to the 4-aminopiperidine core.

Section 2: Synthesis of 3-Aminopiperidine Derivatives

3-Aminopiperidine is a chiral building block of immense interest, forming the core of numerous modern pharmaceuticals, including dipeptidyl peptidase-IV (DPP-IV) inhibitors like alogliptin and linagliptin, which are used to treat type 2 diabetes.[3][5] The primary challenge in its synthesis is controlling the stereochemistry at the C3 position.

Key Synthetic Strategies
  • Catalytic Hydrogenation of 3-Aminopyridine: This is a direct and atom-economical approach. However, it often requires harsh conditions (high pressure and temperature) and expensive noble metal catalysts (e.g., Rhodium, Ruthenium).[3] A significant challenge is preventing over-reduction or side reactions. The choice of catalyst and solvent system is paramount to achieving high chemoselectivity and yield.

  • Cyclization of Amino Acid Derivatives: Chiral pool synthesis, starting from natural amino acids like D-ornithine or D-glutamic acid, offers an excellent way to control stereochemistry.[6] These methods involve multiple steps, including cyclization to form a lactam intermediate, followed by reduction. While elegant, these routes can be lengthy and may require the use of powerful reducing agents like lithium aluminum hydride (LiAlH₄).[7]

  • Biocatalytic Asymmetric Amination: Modern enzymatic methods, particularly using transaminases, have emerged as powerful tools for synthesizing enantiopure 3-aminopiperidines.[5][8] These reactions proceed by the asymmetric amination of a protected 3-piperidone using an amino donor like isopropylamine. The advantages are exceptional enantioselectivity (>99% ee), mild reaction conditions (aqueous buffer, ambient temperature), and environmental friendliness.[8] The main consideration is the availability and cost of the specific enzyme required.

Comparative Overview: Classical vs. Biocatalytic Synthesis of (R)-3-Aminopiperidine

3_AP_Synthesis Start_Ketone N-Boc-3-Piperidone Enzyme Transaminase (ω-TA) + Amino Donor Start_Ketone->Enzyme Start_Pyridine 3-Aminopyridine Hydrogenation Catalytic Hydrogenation (e.g., Ru/C, H₂) Start_Pyridine->Hydrogenation Product_Boc (R)-N-Boc-3-Aminopiperidine Enzyme->Product_Boc High e.e. Deprotection1 Deprotection (e.g., HCl) Product_Boc->Deprotection1 Final_Product (R)-3-Aminopiperidine Deprotection1->Final_Product Racemic_Product rac-3-Aminopiperidine Hydrogenation->Racemic_Product Yields racemate Resolution Chiral Resolution (e.g., Tartaric Acid) Racemic_Product->Resolution Max 50% yield Resolution->Final_Product

Caption: Comparison of biocatalytic and classical hydrogenation routes.

Section 3: Synthesis of 2-Aminopiperidine Derivatives

The 2-aminopiperidine motif is a cyclic α-amino acid analogue and a key component in various bioactive molecules. Its synthesis is often considered the most challenging of the three isomers due to the proximity of the two nitrogen atoms, which can lead to side reactions and electronic effects that complicate transformations.

Key Synthetic Strategy

Catalytic Hydrogenation of 2-Aminopyridine: This is the most direct and common method. However, the hydrogenation of 2-aminopyridine is notoriously difficult. The substrate exists in tautomeric equilibrium with its imine form, and both the starting material and the product can act as chelating ligands, potentially poisoning the catalyst.[6]

  • Catalyst Choice: Rhodium-based catalysts, such as Rhodium(III) oxide (Rh₂O₃), have shown efficacy under relatively mild conditions (e.g., 5 bar H₂, 40 °C).[5] Platinum-based catalysts like Adams' catalyst (PtO₂) are also used, though often requiring higher pressures (50-70 bar).[1]

  • Challenges: A common outcome is the formation of the 3,4,5,6-tetrahydropyridin-2-amine intermediate, which can be resistant to further reduction.[6] The choice of solvent and additives is crucial to modulate catalyst activity and suppress poisoning effects.

Section 4: Comparative Analysis of Synthetic Routes

The optimal synthetic route depends heavily on the project's specific needs, including scale, cost, required stereochemistry, and available equipment.

Isomer Synthetic Method Starting Material Typical Yield Stereocontrol Pros Cons
4-Amino Hofmann RearrangementPiperidine-4-carboxamideHigh[8]N/AScalable, cost-effective, reliable.[8]Uses hazardous bromine, stoichiometric waste.
4-Amino Reductive Amination4-PiperidoneGood to High[3]N/AVersatile, wide functional group tolerance.[3]Requires handling of ammonia or its equivalents.
3-Amino Hydrogenation3-AminopyridineModerate to GoodNone (yields racemate)Atom-economical, direct.Requires high pressure, expensive catalysts, yields racemic product needing resolution.[3]
3-Amino Biocatalytic Amination3-PiperidoneGood to High[8]Excellent (>99% ee)[8]Highly stereoselective, green, mild conditions.[8]Enzyme-specific, potential high initial cost.
3-Amino CyclizationD-Ornithine / D-Glutamic AcidModerateExcellent (Chiral Pool)Absolute stereocontrol from starting material.[6]Multi-step, uses potent reagents (e.g., LiAlH₄).[7]
2-Amino Hydrogenation2-AminopyridineModerate[5]None (yields racemate)Direct route.Catalyst poisoning is a major issue, can require high pressure, difficult reaction.[6]

Section 5: Detailed Experimental Protocols

These protocols are representative examples derived from published literature and serve as a validated starting point for laboratory synthesis.

Protocol A: Synthesis of 1-Boc-4-aminopiperidine via Hofmann Rearrangement[8]

Rationale: This protocol is chosen for its scalability and high yield, making it suitable for producing large quantities of the key N-protected 4-AP intermediate.

  • Step 1: Preparation of 1-Boc-4-piperidinecarboxamide.

    • To a 1L three-necked flask, add 4-piperidinecarboxamide (50 g), distilled water (100 mL), and triethylamine (50 g).

    • Stir the mixture at room temperature (20-25 °C).

    • Slowly add di-tert-butyl dicarbonate (Boc₂O, 80 g) dropwise.

    • Continue stirring at room temperature for 8-10 hours. Monitor reaction completion by TLC or LC-MS.

    • Adjust the pH to 6-7 using 20% HCl.

    • Extract the aqueous layer with dichloromethane (3 x 150 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to a thick oil.

    • Add acetone (120 mL) and cool to 0-2 °C to induce crystallization.

    • Filter the white solid, wash with cold acetone, and dry to yield 1-Boc-4-piperidinecarboxamide.

  • Step 2: Hofmann Rearrangement.

    • In a 1L three-necked flask, prepare a solution of 40% aqueous sodium hydroxide (200 mL).

    • Cool the solution to below 25 °C in an ice bath.

    • Slowly add bromine (80 g) dropwise while maintaining the temperature.

    • Add the 1-Boc-4-piperidinecarboxamide (50 g) prepared in Step 1.

    • Heat the mixture to reflux for 3-5 hours.

    • Cool the reaction to room temperature and then to 0-5 °C.

    • Carefully adjust the pH to 5-6 with 15% dilute HCl.

    • Extract the product with chloroform (3 x 150 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

    • Add petroleum ether (100 mL) to the residue and cool to -2 °C to crystallize the product.

    • Filter the white crystals to obtain 1-Boc-4-aminopiperidine (yields are reported to be high, >90%).[8]

Protocol B: Biocatalytic Synthesis of (R)-N-Boc-3-aminopiperidine[8]

Rationale: This protocol highlights a modern, green chemistry approach that provides excellent stereochemical control, a critical factor for the synthesis of many active pharmaceutical ingredients.

  • Preparation of Reaction Medium:

    • Prepare a 0.1 M Tris-HCl buffer solution and adjust the pH to 8.5.

    • In a temperature-controlled vessel, dissolve isopropylamine (100 g) in water (100 mL) and adjust the pH to 8.5 with HCl while cooling in an ice-water bath.

    • Add dimethyl sulfoxide (DMSO, 70 mL) and dilute the mixture to 700 mL with the pH 8.5 Tris-HCl buffer.

  • Enzymatic Reaction:

    • Warm the reaction medium to 45 °C.

    • In a separate flask, dissolve N-Boc-3-piperidone (50 g) in DMSO (200 mL).

    • Add the N-Boc-3-piperidone solution to the reaction medium.

    • Add the ω-transaminase enzyme (e.g., 1 g of freeze-dried powder) and pyridoxal phosphate (PLP, 0.8 g).

    • Maintain the reaction at 45 °C and pH 8.5 (control with 20% isopropylamine solution) for 24 hours.

    • Monitor the reaction for conversion of the starting material by TLC or LC-MS.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture and remove the solid enzyme by filtration.

    • Extract the aqueous mother liquor with ethyl acetate (3 x 200 mL).

    • Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The resulting solid is (R)-N-tert-butoxycarbonyl-3-aminopiperidine. (Reported yield: 85.7%, ee > 99%).[8]

Conclusion

The synthesis of aminopiperidine isomers is a mature field, yet it continues to evolve with the advent of new technologies like biocatalysis. For the symmetric 4-aminopiperidine, classical methods like the Hofmann rearrangement offer a reliable and scalable path. For the chiral 3-aminopiperidine, the decision between classical resolution and asymmetric synthesis is a critical one; while hydrogenation followed by resolution is a well-trodden path, modern transaminase-based routes offer superior efficiency and stereocontrol for producing single enantiomers. The synthesis of 2-aminopiperidine remains the most challenging, with catalytic hydrogenation of the corresponding pyridine being the most direct, albeit problematic, route. The choice of methodology must be carefully weighed against the specific demands of the target molecule, project timeline, and available resources, with a growing emphasis on sustainable and stereoselective approaches.

References

  • Kihlberg, J., et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. Available at: [Link]

  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. Available at: [Link]

  • CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. (2014). Google Patents.
  • Donohoe, T. J., et al. (2018). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Piperidine Synthesis. Available at: [Link]

  • Badorrey, R., et al. (2009). Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines. Organic & Biomolecular Chemistry. Available at: [Link]

  • WO2010077798A2 - Stereoselective synthesis of piperidine derivatives. (2010). Google Patents.
  • Doni, E., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Available at: [Link]

  • US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride. (2010). Google Patents.
  • CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride. (2014). Google Patents.
  • Geng, P., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Sreenivasulu, R. M., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. Available at: [Link]

  • Gebregeorgis, E., et al. (2022). Hydrogenation of pyridine and hydrogenolysis of piperidine over γ-Mo2N catalyst: a DFT study. Canadian Journal of Chemistry. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial Ethyl 2-(4-aminopiperidin-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development Ethyl 2-(4-aminopiperidin-1-yl)acetate is a key building block in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development

Ethyl 2-(4-aminopiperidin-1-yl)acetate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as any impurities can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final drug product. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities in drug substances and products.[1] This guide provides a comprehensive framework for the identification and characterization of potential impurities in commercial batches of Ethyl 2-(4-aminopiperidin-1-yl)acetate, offering a comparative analysis of analytical methodologies and detailed experimental protocols.

Anticipated Impurity Profile: A Synthesis-Based Approach

A definitive impurity profile of a commercial product is proprietary to the manufacturer. However, a robust understanding of the likely synthetic routes allows for the prediction of potential process-related impurities and degradation products. A common and efficient synthesis of Ethyl 2-(4-aminopiperidin-1-yl)acetate involves the N-alkylation of 4-aminopiperidine with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base.[2][3]

Based on this synthetic pathway, we can anticipate several classes of impurities:

  • Starting Material Residues: Unreacted 4-aminopiperidine and ethyl bromoacetate.

  • Process-Related Impurities: Byproducts formed during the synthesis, such as products of over-alkylation or side reactions.

  • Degradation Products: Impurities formed through the degradation of the target molecule under various stress conditions.

  • Reagent and Solvent Residues: Residual solvents, bases, and other reagents used in the manufacturing process.

The following diagram illustrates the likely synthetic route and the potential points of impurity formation.

G cluster_synthesis Likely Synthetic Pathway cluster_impurities Potential Impurities 4-aminopiperidine 4-Aminopiperidine (Starting Material) Reaction N-Alkylation 4-aminopiperidine->Reaction ethyl_bromoacetate Ethyl Bromoacetate (Reagent) ethyl_bromoacetate->Reaction Impurity_D Impurity D: Ethyl Glycolate (Hydrolysis of Reagent) ethyl_bromoacetate->Impurity_D Hydrolysis Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Product Ethyl 2-(4-aminopiperidin-1-yl)acetate (Target Molecule) Reaction->Product Impurity_B Impurity B: Ethyl 2,2'-(4-aminopiperidin-1-ylazanediyl)diacetate (Dialkylation Product) Reaction->Impurity_B Side Reaction Impurity_C Impurity C: Piperidin-4-amine N-oxide (Degradation Product) Product->Impurity_C Degradation (e.g., Oxidation) Impurity_A Impurity A: Unreacted 4-aminopiperidine

Caption: Predicted synthetic pathway and formation of potential impurities.

Comparative Analysis of Analytical Methodologies

A multi-pronged analytical approach is essential for the comprehensive characterization of impurities. The selection of techniques should be based on the physicochemical properties of the target molecule and its potential impurities.

Analytical Technique Principle Applicability for Ethyl 2-(4-aminopiperidin-1-yl)acetate Impurity Profiling Strengths Limitations
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on differential partitioning between a stationary and mobile phase.Primary technique for the separation and quantification of non-volatile organic impurities.Robust, reproducible, and widely available. Excellent for quantitative analysis.Requires chromophores for UV detection. May not be suitable for highly volatile or thermally labile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection and identification.Ideal for the analysis of residual solvents and volatile starting materials or byproducts.High sensitivity and specificity for volatile and semi-volatile compounds. Provides structural information.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar analytes.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry.The cornerstone for the identification of unknown impurities and degradation products.Provides molecular weight and structural information, enabling the identification of unknown compounds. High sensitivity.Matrix effects can suppress ionization. Quantification can be more complex than with UV detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of compounds.Essential for the definitive structural elucidation of isolated impurities.Unparalleled for structural determination. Can be used for quantitative analysis (qNMR).Lower sensitivity compared to MS. Requires relatively pure samples for structural elucidation.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, incorporating system suitability tests and controls to ensure the reliability of the generated data.

Protocol 1: HPLC-UV Method for Quantification of Organic Impurities

This method is designed for the separation and quantification of known and unknown non-volatile organic impurities.

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient could be: 0-5 min (5% B), 5-25 min (5-95% B), 25-30 min (95% B), 30-31 min (95-5% B), 31-35 min (5% B).

3. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min.

  • Column temperature: 30 °C.

  • Injection volume: 10 µL.

  • Detection wavelength: 210 nm.

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

5. System Suitability:

  • Inject a standard solution containing the main component and known impurities.

  • The resolution between the main peak and the closest eluting impurity should be >1.5.

  • The tailing factor for the main peak should be <2.0.

  • The relative standard deviation (RSD) for replicate injections of the standard should be <2.0%.

6. Justification of Experimental Choices:

  • The C18 column is a versatile stationary phase suitable for a wide range of polar and non-polar compounds.

  • Trifluoroacetic acid is used as an ion-pairing agent to improve the peak shape of the basic piperidine moiety.

  • Gradient elution is necessary to resolve impurities with different polarities in a reasonable timeframe.

  • Detection at a low wavelength (210 nm) is chosen to ensure the detection of impurities that may lack a strong chromophore at higher wavelengths.

Protocol 2: GC-MS Method for Residual Solvent Analysis

This protocol is designed for the identification and quantification of residual solvents from the manufacturing process.

1. Instrumentation:

  • Gas chromatograph with a headspace autosampler and a mass selective detector.

  • Capillary column suitable for solvent analysis (e.g., DB-624 or equivalent).

2. GC Conditions:

  • Injector temperature: 200 °C.

  • Oven temperature program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.

  • Carrier gas: Helium at a constant flow of 1.2 mL/min.

3. MS Conditions:

  • Ion source temperature: 230 °C.

  • Electron ionization (EI) at 70 eV.

  • Scan range: m/z 35-350.

4. Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a headspace vial.

  • Add a suitable solvent (e.g., dimethyl sulfoxide) and cap the vial.

5. Justification of Experimental Choices:

  • Headspace sampling is used to introduce volatile solvents into the GC system without injecting the non-volatile sample matrix.

  • The DB-624 column is specifically designed for the analysis of residual solvents.

  • Mass spectrometric detection allows for the positive identification of the detected solvents by comparing their mass spectra to a library.

Protocol 3: LC-MS Method for Impurity Identification

This method is designed for the identification and structural characterization of unknown impurities.

1. Instrumentation:

  • HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

2. LC Conditions:

  • Use the same column and mobile phase as in the HPLC-UV method, but replace the non-volatile buffer with a volatile alternative if necessary (e.g., ammonium formate or ammonium acetate).

3. MS Conditions:

  • Electrospray ionization (ESI) in positive ion mode.

  • Acquire both full scan MS and tandem MS (MS/MS) data.

  • Use a data-dependent acquisition mode to trigger MS/MS scans on the most abundant ions in the full scan.

4. Justification of Experimental Choices:

  • High-resolution mass spectrometry provides accurate mass measurements, which are crucial for determining the elemental composition of unknown impurities.

  • Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are used to elucidate the structure of the impurities.

  • ESI in positive mode is suitable for the analysis of the basic piperidine-containing compounds.

The following diagram illustrates the workflow for impurity identification using LC-MS.

G Sample Commercial Sample of Ethyl 2-(4-aminopiperidin-1-yl)acetate HPLC_Separation HPLC Separation Sample->HPLC_Separation MS_Detection High-Resolution Mass Spectrometry (Full Scan MS) HPLC_Separation->MS_Detection Data_Analysis_1 Accurate Mass Measurement MS_Detection->Data_Analysis_1 MSMS_Fragmentation Tandem Mass Spectrometry (MS/MS) MS_Detection->MSMS_Fragmentation Elemental_Composition Elemental Composition Determination Data_Analysis_1->Elemental_Composition Structure_Elucidation Structure Elucidation of Impurity Elemental_Composition->Structure_Elucidation Data_Analysis_2 Fragmentation Pattern Analysis MSMS_Fragmentation->Data_Analysis_2 Data_Analysis_2->Structure_Elucidation

Caption: Workflow for impurity identification using LC-MS.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format. The following table provides an example of how to present the results of an impurity analysis of three hypothetical commercial batches.

Impurity Retention Time (min) Batch A (%) Batch B (%) Batch C (%) ICH Reporting Threshold (%) ICH Identification Threshold (%) ICH Qualification Threshold (%)
Impurity A (4-aminopiperidine) 3.50.080.120.050.050.100.15
Impurity B (Dialkylation product) 15.20.150.180.110.050.100.15
Unknown Impurity 1 18.70.060.090.070.050.100.15
Total Impurities -0.290.390.23---

Note: The ICH thresholds are dependent on the maximum daily dose of the final drug product and should be adjusted accordingly.

Conclusion: A Framework for Ensuring Product Quality

This guide provides a comprehensive framework for the characterization of impurities in commercial Ethyl 2-(4-aminopiperidin-1-yl)acetate. By understanding the potential synthetic and degradation pathways, employing a suite of orthogonal analytical techniques, and adhering to robust, self-validating experimental protocols, researchers and drug development professionals can ensure the quality, safety, and efficacy of their final drug products. The principles and methodologies outlined herein are not only applicable to the target molecule but can also be adapted for the impurity profiling of a wide range of pharmaceutical intermediates and active ingredients.

References

  • Altowyan, M.S., Soliman, S.M., Ismail, M.M.F., Haukka, M., Barakat, A., & Ayoup, M.S. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals, 12(2), 227. Available from: [Link]

  • ResearchGate. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Available from: [Link]

  • Eckhardt, M., et al. (2007). 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 50(26), 6450-6453. Available from: [Link]_

  • Terekhova, I. V., et al. (2021). One-Pot Synthesis of Aminodiperoxides from 1,5-Diketones, Geminal Bishydroperoxides and Ammonium Acetate. Molecules, 26(23), 7293. Available from: [Link]

  • Patel, K., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. Future Journal of Pharmaceutical Sciences, 7(1), 63. Available from: [Link]

  • Gaponova, A. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4945. Available from: [Link]

  • Google Patents. (2016). Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Available from: [Link]

  • Ando, K., et al. (2018). One-pot preparation of ethyl 2(Z)-4-(anilinooxy)pentenoate by α-aminoxylation of propanal followed by Z-selective HWE reaction and the study on its cyclization reaction. Heterocycles, 96(9), 1593-1600. Available from: [Link]

  • ResearchGate. (2020). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Available from: [Link]

  • BURJC Digital. (2017). Synthesis of Florbetapir aza-analogues using chemistry of pyridinium N-aminides. Available from: [Link]

  • International Journal of Pharmaceutical Research. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. Available from: [Link]

  • Google Patents. (2015). Process for the preparation of leuprolide and its pharmaceutically acceptable salts.
  • National Institutes of Health. (2021). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Available from: [Link]

  • openPR. (2024). (S)-3-(Boc-amino)piperidine Nitroso Impurity: A Global Concern For Safe Pharmaceutical Manufacturing. Available from: [Link]

  • MDPI. (2021). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Available from: [Link]

  • National Institutes of Health. (2019). One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives. Available from: [Link]

  • PubMed. (2004). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to PROTAC Linker Selection: Benchmarking Ethyl 2-(4-aminopiperidin-1-yl)acetate

Abstract Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a warhead for the pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker.[] The linker is far more than a simple spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[][] This guide provides an in-depth comparison of Ethyl 2-(4-aminopiperidin-1-yl)acetate, a representative rigid linker, against other common linker classes, particularly flexible alkyl and polyethylene glycol (PEG) chains. We will dissect the causal relationships between linker structure and performance, provide validated experimental protocols for benchmarking, and present comparative data to guide rational PROTAC design.

The Central Dogma of PROTAC Action: The Linker's Pivotal Role

A PROTAC's mechanism is an elegant co-opting of the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The PROTAC simultaneously binds to its target POI and an E3 ligase, forming a ternary complex.[4] This proximity catalyzes the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, releasing the PROTAC to act again.

The linker's role in this process is paramount. It dictates the spatial orientation and distance between the POI and the E3 ligase, which directly impacts the stability and productivity of the ternary complex.[5] An optimal linker facilitates favorable protein-protein interactions (positive cooperativity), while a poorly designed one can cause steric hindrance (negative cooperativity).[6] Furthermore, the linker's physicochemical properties—such as rigidity, polarity, and hydrogen bonding capacity—profoundly influence the PROTAC's solubility, cell permeability, and metabolic stability.[5][7]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1: The PROTAC Mechanism of Action. The PROTAC molecule facilitates the formation of a ternary complex, leading to POI ubiquitination and subsequent degradation by the proteasome.

Deconstructing the Benchmark: Ethyl 2-(4-aminopiperidin-1-yl)acetate

To understand the value of this linker, we must analyze its constituent parts:

  • Piperidine Core: This saturated heterocycle is the defining feature. It introduces a high degree of conformational rigidity . Unlike a flexible alkyl chain which has numerous rotatable bonds, the piperidine ring constrains the linker's geometry. This pre-organization can reduce the entropic penalty of forming the ternary complex, potentially increasing its stability.[]

  • Amino Group (at position 4): This provides a crucial attachment point for either the POI warhead or the E3 ligase ligand. Its position on the ring dictates the exit vector, a critical parameter in PROTAC design.

  • N-acetate Moiety: The -(CH2)C(=O)OEt group provides the second attachment point. The ethyl ester offers a synthetic handle and contributes to the linker's overall length and polarity.

Functionally, this structure represents a class of semi-rigid, polar linkers . The piperidine ring can improve aqueous solubility, especially if protonated at physiological pH, a significant advantage for molecules that often defy Lipinski's Rule of Five.[4][8][9] This class of linkers aims to strike a balance: providing enough rigidity to favor a productive ternary complex geometry while retaining sufficient flexibility to allow its formation.

A Comparative Framework for PROTAC Linkers

PROTAC linkers exist on a spectrum from highly flexible to highly rigid.[] Understanding the trade-offs of each class is essential for rational design.

Linker_Classification cluster_main PROTAC Linker Spectrum Flexible Flexible Linkers (e.g., Alkyl, PEG) SemiRigid Semi-Rigid Linkers (e.g., Piperidine/Piperazine) Flexible->SemiRigid Increasing Rigidity Decreasing Rotatable Bonds Rigid Rigid Linkers (e.g., Phenyl, Alkyne) SemiRigid->Rigid Increasing Rigidity Decreasing Rotatable Bonds

Figure 2: Classification of common PROTAC linker types based on structural rigidity.

  • Flexible Linkers (Alkyl & PEG Chains): These are the most common starting points in PROTAC development due to their synthetic accessibility.[]

    • Alkyl Chains: Simple, hydrophobic, and highly flexible.

    • PEG Chains: More hydrophilic, can improve solubility and permeability.[]

    • Advantages: Easy to synthesize and modify length; conformational freedom increases the probability of achieving a productive ternary complex.

    • Disadvantages: High flexibility can lead to an entropic penalty upon binding, reducing ternary complex stability. Can contribute to poor pharmacokinetic (PK) properties and higher metabolic liability.[10]

  • Rigid Linkers (Aromatic, Alkyne): These severely restrict conformational freedom.

    • Advantages: Can pre-organize the PROTAC into an optimal binding conformation, potentially improving selectivity and metabolic stability.[10]

    • Disadvantages: Can be synthetically challenging. The lack of flexibility may completely prevent the formation of a productive ternary complex if the geometry is not perfect.[6]

Ethyl 2-(4-aminopiperidin-1-yl)acetate and similar piperidine/piperazine linkers occupy a valuable middle ground. They offer a degree of pre-organization and improved physicochemical properties over flexible linkers, without the "all-or-nothing" geometric constraints of purely rigid linkers.[][4]

Benchmarking Performance: A Data-Driven Comparison

The ultimate test of a linker is its performance in cellular and biochemical assays. While the optimal linker is always target- and system-dependent, general trends can be established. Below is a comparative summary based on literature-derived data for Androgen Receptor (AR) and BRD4 degraders, where different linker classes have been systematically evaluated.

ParameterFlexible Linker (PEG/Alkyl)Piperidine-Based Linker (Benchmark) Rigid Linker (Aromatic)Rationale & Causality
Degradation Potency (DC₅₀) Variable (nM to µM)[6]Potent (sub-nM to low nM) [6]Highly Variable (can be potent or inactive)[6]Piperidine's rigidity can optimize ternary complex geometry, leading to high potency. Flexible linkers are potent only if a low-energy conformation matches the required geometry. Purely rigid linkers can cause steric clashes, abolishing activity.[6]
Max Degradation (Dₘₐₓ) Often >90% if DC₅₀ is good[6]Often >95% [11]Can be <50% or >90%[6]Dₘₐₓ reflects the efficiency of the catalytic cycle. A stable and productive ternary complex, often facilitated by semi-rigid linkers, leads to more complete degradation.
Aqueous Solubility PEG: Good; Alkyl: PoorGood to Excellent [7]Moderate to PoorThe polar, ionizable nature of the piperidine nitrogen significantly enhances solubility compared to hydrophobic alkyl or aromatic chains.[7][8]
Cell Permeability Moderate to GoodGood [9]ModerateWhile seemingly counterintuitive, the rigidity of piperidine linkers can reduce the polar surface area in certain conformations and improve permeability, a phenomenon known as the "chameleon effect".[9]
Metabolic Stability Moderate to PoorGood [4][10]ExcellentSaturated rings like piperidine are generally less susceptible to oxidative metabolism than flexible alkyl/ether chains.[10]
Synthetic Accessibility ExcellentGood ModerateWhile more complex than linear chains, synthetic routes to functionalized piperidines are well-established.

Note: Values are representative trends and the optimal linker for any given POI/E3 pair must be determined empirically.

Validated Experimental Protocols for Linker Benchmarking

To generate the data summarized above, rigorous and reproducible experimental protocols are essential. Here, we detail the core methodologies.

Workflow for PROTAC Evaluation

The process of evaluating a new PROTAC involves a tiered approach, from initial degradation assessment to more complex mechanistic studies.

PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (Linker Variation) Degradation Protein Degradation Assay (Western Blot) Synthesis->Degradation Initial Screen DMPK Physicochemical & DMPK Assays (Solubility, Permeability) Degradation->DMPK Characterize Hits Mechanism Mechanistic Assays (Ternary Complex Formation) DMPK->Mechanism Elucidate MoA Lead Lead Candidate Mechanism->Lead

Sources

Validation

A Comparative Guide to the Conformational Analysis of Ethyl 2-(4-aminopiperidin-1-yl)acetate Derivatives

For researchers and professionals in drug development, understanding the three-dimensional structure of a molecule is not merely an academic exercise; it is a critical prerequisite for designing effective and selective t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the three-dimensional structure of a molecule is not merely an academic exercise; it is a critical prerequisite for designing effective and selective therapeutics. The conformation—the spatial arrangement of atoms—of a drug molecule dictates its ability to bind to a biological target, its physicochemical properties, and ultimately, its pharmacological profile. The ethyl 2-(4-aminopiperidin-1-yl)acetate scaffold is of particular interest, as it incorporates the privileged piperidine ring, a motif found in numerous pharmaceuticals.[1][2] The inherent flexibility of this scaffold, arising from the piperidine ring pucker and multiple rotatable bonds in the side chain, presents a significant analytical challenge.

This guide provides an in-depth comparison of the primary experimental and computational methodologies used to elucidate the conformational landscape of this important class of molecules. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, offering a framework for an integrated, self-validating approach to conformational analysis.

The Conformational Challenge: Degrees of Freedom

The conformational space of ethyl 2-(4-aminopiperidin-1-yl)acetate derivatives is defined by several key structural features:

  • Piperidine Ring Pucker: The six-membered piperidine ring predominantly adopts a low-energy chair conformation. However, the orientation of the substituents is critical. The 4-amino group and the N-substituted acetate group can exist in either axial or equatorial positions. The relative stability of these conformers is governed by steric and electronic effects.

  • Nitrogen Inversion: The nitrogen atom of the piperidine ring can undergo inversion, further complicating the conformational equilibrium.

  • Side-Chain Torsion: The ethyl acetate side chain possesses multiple rotatable single bonds (N-CH₂, CH₂-CO, O-CH₂), each contributing to a vast number of potential low-energy states.

Elucidating the preferred conformation(s) in different environments (e.g., solid state vs. solution) is paramount for establishing a robust structure-activity relationship (SAR).

Comparative Analysis: Experimental vs. Computational Methods

A comprehensive understanding is rarely achieved through a single technique. The most reliable conformational analysis integrates the strengths of both experimental and computational approaches. The following sections compare the performance and utility of these methods.

Experimental Techniques: Capturing Reality

Experimental methods provide a direct measurement of molecular conformation, either in the solid state or in solution.

1. X-Ray Crystallography: The Definitive Solid-State View

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the crystalline state, yielding precise bond lengths, angles, and torsional angles.

  • Expertise & Causality: This technique is considered the "gold standard" for structural determination because it provides a complete, high-resolution 3D picture.[3] The primary experimental challenge is growing a high-quality single crystal, a process that can be highly dependent on solvent, temperature, and the intrinsic properties of the molecule.[4] The resulting structure, however, represents a single, static conformation that exists in the crystal lattice. This conformation is stabilized by packing forces and intermolecular interactions (e.g., hydrogen bonds) and may not be the most populated or biologically relevant conformer in solution.[5]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Ensemble

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution, providing data that reflects the time-averaged structure or a dynamic equilibrium between multiple interconverting conformers.[6]

  • Expertise & Causality:

    • ¹H NMR Coupling Constants (³J): The magnitude of the three-bond coupling constant (³J) between vicinal protons is related to the dihedral angle between them via the Karplus equation. For the piperidine ring, the large trans-diaxial coupling (³Jₐₐ ≈ 10-13 Hz) is a hallmark of a chair conformation and can be used to definitively assign the axial or equatorial position of substituents.

    • Nuclear Overhauser Effect (NOE): NOE-based experiments (NOESY or ROESY) detect through-space interactions between protons that are close to each other (< 5 Å). Observing an NOE between a proton on the side chain and specific protons on the piperidine ring can reveal the preferred orientation of the side chain relative to the ring. This is a direct method for validating computationally predicted low-energy conformers.[7]

Computational Techniques: Exploring Possibilities

Computational chemistry allows for the exploration of the entire potential energy surface of a molecule, providing insights into the relative energies of different conformers and the barriers between them.[8][9]

1. Molecular Mechanics (MM) Conformational Search

This is the first step in a computational analysis, designed to rapidly and efficiently explore the vast conformational space to identify a set of low-energy candidate structures.

  • Expertise & Causality: MM methods use classical physics-based force fields to calculate energies. The choice of force field (e.g., MMFF94, OPLS) is critical and should be appropriate for the molecule class. This method is computationally inexpensive, making it ideal for scanning the many degrees of freedom in flexible molecules.[10] The goal is not to obtain highly accurate energies but to ensure that no significant low-energy conformers are missed.

2. Density Functional Theory (DFT) Optimization

DFT provides a much more accurate description of the electronic structure and, therefore, more reliable geometries and relative energies for the conformers identified by the MM search.

  • Expertise & Causality: This quantum mechanical approach is used to re-optimize the geometry of each low-energy conformer found during the MM search. A common and reliable choice for organic molecules is the B3LYP functional with a Pople-style basis set like 6-311++G(d,p).[11] Including a frequency calculation is a self-validating step; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[12] The Boltzmann distribution can then be calculated from the relative energies to predict the population of each conformer at a given temperature.

3. Molecular Dynamics (MD) Simulation

MD simulations model the movement of atoms and molecules over time, providing a powerful view of the dynamic conformational behavior in a simulated biological environment (e.g., in a water box).

  • Expertise & Causality: MD simulations reveal not just the stable states but also the transitions between them. This is particularly valuable for flexible molecules that do not adopt a single static conformation.[13] By analyzing the trajectory of an MD simulation, one can identify the most populated conformational clusters, calculate average properties, and understand how the molecule interacts with solvent molecules.

Data Summary and Comparison

The following table summarizes the expected outputs and key considerations for each technique.

Methodology Primary Output Environment Strengths Limitations
X-Ray Crystallography Precise 3D coordinates, bond lengths, anglesSolid StateUnambiguous, high-resolution structureSingle, static conformation; crystal growing can be difficult
NMR Spectroscopy Coupling constants, NOEs, chemical shiftsSolutionReflects solution-phase equilibrium; dynamic informationData is an average over populated conformers; can be complex to interpret
MM Conformational Search Large set of possible conformersGas Phase / Implicit SolventComputationally fast; exhaustive explorationLow accuracy in energies and geometries
DFT Optimization Accurate relative energies and geometriesGas Phase / Implicit SolventHigh accuracy; provides thermodynamic dataComputationally expensive for large molecules or many conformers
MD Simulation Dynamic trajectory of conformations over timeExplicit SolventModels dynamic behavior and solvent effectsComputationally very expensive; results depend on simulation time and force field

An Integrated Workflow for Robust Analysis

Relying on a single method can lead to an incomplete or misleading picture. A robust, self-validating workflow leverages the strengths of each technique to build a comprehensive model of conformational behavior.

G cluster_comp Computational Analysis cluster_exp Experimental Validation cluster_val Model Refinement MM_Search 1. MM Conformational Search (Identify all potential low-energy conformers) DFT_Opt 2. DFT Optimization & Energy Calculation (Refine geometry and calculate accurate relative energies) MM_Search->DFT_Opt Top conformers Boltzmann 3. Boltzmann Analysis (Predict conformer populations) DFT_Opt->Boltzmann ΔG values MD_Sim 4. MD Simulation (Optional) (Analyze dynamic behavior in solution) Boltzmann->MD_Sim Initial structures Validation Compare & Correlate (Does the lowest-energy computed conformer match NMR data?) Boltzmann->Validation Compare predicted populations to... NMR 5. NMR Spectroscopy (Measure ³J couplings and NOEs in solution) NMR->Validation XRay 6. X-Ray Crystallography (Optional) (Determine solid-state structure) XRay->Validation Compare solid-state to computed/solution Final_Model Final_Model Validation->Final_Model Validated Conformational Model

Caption: Integrated workflow for conformational analysis.

Experimental and Computational Protocols

To ensure trustworthiness and reproducibility, the following detailed protocols are provided as a starting point for analysis.

Protocol 1: DFT Geometry Optimization and Frequency Calculation

This protocol describes the optimization of a single conformer using the Gaussian software package.

  • Input File Creation: Generate a .gjf input file containing the initial coordinates of the conformer (obtained from the MM search).

  • Route Section (#p line): Specify the calculation type, theoretical model, and basis set. For a reliable result, use: #p Opt Freq B3LYP/6-311++G(d,p) SCRF=(Solvent=Acetonitrile,PCM)

    • Causality: Opt requests a geometry optimization to find the nearest energy minimum. Freq calculates vibrational frequencies to confirm the structure is a minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point energy, Gibbs free energy). B3LYP/6-311++G(d,p) is a well-established functional and basis set for this type of molecule.[11] SCRF applies a Polarizable Continuum Model (PCM) to simulate the bulk effects of a solvent (e.g., acetonitrile, a common NMR solvent), which can be crucial for stabilizing polar conformers.[6]

  • Execution: Submit the input file to the Gaussian program.

  • Analysis:

    • Open the resulting .log or .out file.

    • Confirm "Normal termination" at the end of the file.

    • Search for "Frequencies --" and ensure all values are positive.

    • Extract the final Gibbs Free Energy ("Sum of electronic and thermal Free Energies").

    • Repeat for all low-energy conformers from the MM search. The relative populations can be calculated using the Gibbs free energy differences (ΔG) in the Boltzmann equation.

Protocol 2: 2D ROESY NMR Experiment

This protocol outlines the acquisition of a ROESY spectrum to identify through-space correlations.

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CD₃CN or DMSO-d₆) in a high-quality NMR tube.

  • Spectrometer Setup:

    • Tune and match the probe for ¹H.

    • Acquire a standard 1D ¹H spectrum and optimize the spectral width and transmitter offset.

    • Calibrate the 90° pulse width.

  • ROESY Parameterization:

    • Load a standard 2D ROESY pulse sequence (e.g., roesyesgp on a Bruker spectrometer).

    • Causality: The key parameter is the mixing time . This is the period during which magnetization transfer (the ROE) occurs. An appropriate mixing time (typically 200-500 ms) is crucial. If it's too short, cross-peaks will be weak; if it's too long, spin diffusion can lead to ambiguous or false correlations. A mixing time titration experiment is often the best approach.

  • Acquisition: Run the 2D experiment. This may take several hours depending on the sample concentration.

  • Processing and Analysis:

    • Apply appropriate window functions (e.g., squared sine bell) in both dimensions and perform a 2D Fourier transform.

    • Phase the spectrum carefully.

    • Analyze the processed spectrum for off-diagonal cross-peaks. A cross-peak between two protons (Hₐ and Hₑ) indicates they are spatially close, providing a distance constraint that can be directly compared against the distances in the DFT-optimized conformers.

Concluding Remarks

The conformational analysis of flexible molecules like ethyl 2-(4-aminopiperidin-1-yl)acetate derivatives is a complex but essential task in modern drug discovery. A successful analysis is not a linear process but an iterative cycle of computation and experimental validation. Computational methods are indispensable for mapping the vast conformational landscape, while experimental techniques like NMR provide the crucial data to validate and refine those computational models. By employing an integrated workflow, researchers can move beyond a single, static structure and develop a nuanced, dynamic understanding of their molecule, paving the way for more rational and successful drug design.

References

  • Farhady, S., et al. (2021). Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. ResearchGate. [Link]

  • El-Faham, A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]

  • Eckhardt, M., et al. (2007). 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry.
  • El-Faham, A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. ResearchGate. [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

  • Request PDF. (2023). Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. ResearchGate. [Link]

  • Koca, J. (1998). Travelling through conformational space: an approach for analyzing the conformational behaviour of flexible molecules. Progress in Biophysics and Molecular Biology. [Link]

  • Al-Omair, M. A., et al. (2022). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PLoS One. [Link]

  • Goeta, A. E., & Howard, J. A. K. (2004). Structures of piperazine, piperidine and morpholine. IUCr Journals. [Link]

  • Tuffery, P. (2020). Computational methods for exploring protein conformations. Portland Press. [Link]

  • Al-Hourani, B. J. (2018). Some compounds containing a piperidine ring in their structures. ResearchGate. [Link]

  • Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Request PDF. (2020). Conformational Searching for Complex, Flexible Molecules. ResearchGate. [Link]

  • Schutt, C. E., et al. (2009). A comparison of the ring conformational properties of two derivatives prepared from the same diene diacetate precursor. Acta Crystallographica Section C. [Link]

  • Tahan, M., et al. (2017). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. PubChem. [Link]

  • Basile, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

  • Ali, A. M., et al. (2024). Unveiling the Bio-Interface via Spectroscopic and Computational Studies of (Propyl-3-ol/butyl-4-ol)triphenyltin(IV) Compound Binding to Human Serum Transferrin. MDPI. [Link]

  • Gouverneur, V., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. [Link]

  • Lambert, J. B. (1971). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research. [Link]

  • Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. [Link]

  • Smith, D. G. (2021). Automated Parsing of Flexible Molecular Systems Using Principal Component Analysis and K-Means Clustering Techniques. ProQuest. [Link]

  • Ghiasi, R., & Pasdar, H. (2014). Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity. New Journal of Chemistry. [Link]

  • Joseph, D., et al. (2024). Exploration of piperidine-2-carbaldehyde by spectroscopic, topology analysis, molecular docking, and molecular dynamic simulation with solvents effect – A DFT and TD-DFT approach. ResearchGate. [Link]

  • Britton, R., et al. (2018). Conformational analysis of 2 by DFT and NMR. ResearchGate. [Link]

  • Agrawal, K., et al. (2023). Spectral Investigations, DFT Studies, ADME Analysis, Molecular Docking of New Piperidine Derivatives with Potential Antimicrobial Activity. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of Ethyl 2-(4-aminopiperidin-1-yl)acetate Dihydrochloride

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle. The proper disposal of complex reagents like Ethyl 2-(...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle. The proper disposal of complex reagents like Ethyl 2-(4-aminopiperidin-1-yl)acetate Dihydrochloride is not merely a regulatory formality; it is a critical component of responsible laboratory practice. This guide provides a comprehensive, step-by-step framework for managing this compound from the moment it becomes waste to its final, safe disposal, ensuring the protection of personnel and the environment.

Hazard Assessment: Understanding the Compound's Profile

Before initiating any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is paramount. Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride is a multi-functional molecule, and its hazards are a composite of its structural components:

  • Amine Dihydrochloride Salt: The presence of the aminopiperidine group, protonated as a dihydrochloride salt, renders the compound acidic. This presents a risk of corrosion and dictates that it must be segregated from bases to prevent potentially violent neutralization reactions.[1][2] Similar amine hydrochloride compounds are classified as skin, eye, and respiratory irritants.[3][4]

  • Ethyl Acetate Moiety: The ester functional group, derived from ethyl acetate, suggests a potential for flammability, a common characteristic of organic esters.[5][6] Therefore, the compound and its waste must be kept away from heat, sparks, and open flames.[7]

Given this profile, Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride waste must be treated as hazardous chemical waste . It cannot be disposed of down the drain or in regular trash under any circumstances.[1][8]

Immediate Safety & Personal Protective Equipment (PPE)

Safe handling is the first step in safe disposal. All personnel involved in the handling and disposal of this waste must be equipped with the appropriate PPE. The causality is clear: direct contact with the acidic and potentially irritating compound must be prevented.

Equipment Specification & Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. Protects against splashes that can cause serious eye irritation.[3]
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene rubber).[7][9] Always inspect gloves for tears or holes before use.
Body Protection Standard laboratory coat. Ensures skin on the arms and torso is not exposed.
Respiratory Protection Generally not required for small quantities in a well-ventilated area. If creating aerosols or handling large quantities, use a respirator with an organic vapor cartridge.[7][10]
Waste Containment & Labeling Protocol

Proper containment is a self-validating system; a correctly prepared container prevents leaks, reactions, and confusion.

Step-by-Step Containment Procedure:

  • Select an Appropriate Container:

    • Use a leak-proof container with a secure, tight-fitting lid.[11] Plastic (e.g., polyethylene) or glass containers are suitable.

    • Crucially, do not use metal containers. The acidic nature of the dihydrochloride salt can corrode metal, leading to container failure and potential contamination.[1][2]

  • Transfer the Waste:

    • Carefully transfer the waste into the container, whether it is in solid form or dissolved in a solvent.

    • Do not overfill the container. A minimum of 5% headspace must be left to allow for vapor expansion.[2][11]

  • Secure and Clean the Container:

    • Tightly seal the lid.

    • Wipe any external contamination from the container with a damp cloth, disposing of the cloth as hazardous waste.

  • Label the Container Immediately:

    • Affix a hazardous waste tag as soon as the first drop of waste is added.

    • The label must clearly state:

      • The words "HAZARDOUS WASTE "

      • The full, unabbreviated chemical name: "Ethyl 2-(4-aminopiperidin-1-yl)acetate Dihydrochloride "

      • An accurate list of all components and their approximate percentages if it is a mixture.

      • The date accumulation started.

      • The relevant hazard characteristics (e.g., Irritant, Potentially Flammable).

Segregation & Storage in Satellite Accumulation Areas (SAAs)

Chemical waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1][12] This prevents the unnecessary transport of hazardous materials through the laboratory.

Critical Segregation Principles:

  • Store Away from Incompatibles: The primary directive for this compound is segregation. Store containers away from:

    • Bases: To prevent violent acid-base reactions.[1]

    • Strong Oxidizing Agents: To mitigate the risk of a fire or explosion.[13][14]

  • Utilize Secondary Containment: Place the sealed waste container inside a larger, chemically resistant tray or tub.[12] This secondary containment will capture any potential leaks and prevent mixing with other incompatible wastes stored nearby.

  • Adhere to SAA Limits: Regulations limit the quantity of waste that can be stored in an SAA (typically 55 gallons of hazardous waste or 1 quart of acutely toxic waste).[12][15] Once a container is full, it must be moved from the SAA within three days.[12]

Disposal Workflow Diagram

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Waste Waste Generated Container Select Compatible, Leak-Proof Container Waste->Container Label Affix Hazardous Waste Label Container->Label Transfer Transfer Waste (Leave 5% Headspace) Label->Transfer SAA Place in Designated SAA Transfer->SAA Spill Spill Occurs Transfer->Spill Potential Event Segregate Segregate from Bases & Oxidizers in Secondary Containment SAA->Segregate EHS Contact EHS/Waste Broker for Pickup Segregate->EHS SpillProtocol Execute Spill Management Protocol Spill->SpillProtocol SpillProtocol->Container Collect Spill Debris as Hazardous Waste

Caption: Decision workflow for the disposal of Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride.

Spill Management Protocol

In the event of a spill, a prepared and immediate response is critical to ensuring safety.

  • Alert Personnel: Immediately alert all personnel in the vicinity.

  • Evacuate (If Necessary): For large spills or spills in poorly ventilated areas, evacuate the lab.

  • Don PPE: Before addressing the spill, don the full PPE outlined in Section 2.

  • Contain the Spill:

    • For liquid spills, cover with an inert absorbent material like sand, diatomaceous earth, or a commercial chemical absorbent.[16]

    • For solid spills, carefully sweep up the material to avoid creating dust.[14]

  • Collect the Waste:

    • Using non-sparking tools, carefully collect the absorbed or spilled material.[7]

    • Place the material and any contaminated cleaning supplies into a pre-labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water, collecting all cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated.

Final Disposal Pathway

The final step in the disposal process is the transfer of the waste to a licensed professional. Laboratory personnel should never attempt to treat or dispose of this chemical waste themselves.

  • Contact Your Institution's EHS Office: Your facility's Environmental Health and Safety (EHS) department is the primary point of contact.[15] They will arrange for the pickup of the properly contained and labeled waste.

  • Licensed Waste Broker: The EHS office works with certified hazardous waste brokers who will transport the material to an approved Treatment, Storage, and Disposal Facility (TSDF), where it will likely be disposed of via high-temperature incineration.[17]

By adhering to this comprehensive guide, you ensure that the disposal of Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride is conducted with the highest standards of safety, scientific integrity, and regulatory compliance, building a foundation of trust in your laboratory's operational excellence.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

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  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]

  • Worker Exposures to Volatile Amines. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

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  • Laboratory Environmental Sample Disposal Information Document. US Environmental Protection Agency (EPA). [Link]

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  • Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial. [Link]

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  • Safety Data Sheet: Acetic acid ethyl ester. Carl ROTH. [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling Ethyl 2-(4-aminopiperidin-1-yl)ac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride. The following protocols are designed to ensure your safety and the integrity of your research by providing a self-validating system of checks and procedures. This guidance is synthesized from an analysis of the compound's structure, data from related chemical safety documents, and established laboratory best practices.

Understanding the Hazards: A Proactive Approach to Safety

Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride is a bifunctional molecule. The aminopiperidine portion suggests potential for skin and eye irritation or corrosion, similar to other cyclic amines.[1][2] The ethyl acetate component introduces considerations of flammability and potential for eye irritation and respiratory effects.[3][4][5][6] As a dihydrochloride salt, the compound is likely a solid, presenting a risk of airborne dust during handling.

Primary Hazards:

  • Skin and Eye Contact: Aminopiperidine derivatives can cause skin irritation and serious eye damage.[1][2][7][8]

  • Inhalation: Inhalation of dust may cause respiratory irritation.[2][8]

  • Flammability: Although the dihydrochloride salt form is less volatile, the ethyl acetate component is flammable.[3][5][6]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the minimum required PPE for various laboratory operations.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Double-gloved with nitrile or neoprene gloves.Chemical safety goggles and a face shield.Fully-buttoned lab coat.Use of a certified chemical fume hood is mandatory. If not feasible, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.
Solution Preparation Double-gloved with nitrile or neoprene gloves. Change gloves immediately upon splash contact.Chemical safety goggles and a face shield.Chemical-resistant apron over a lab coat.Work within a certified chemical fume hood.
Reaction Work-up and Purification Double-gloved with nitrile or neoprene gloves. Consider thicker, chemical-resistant gloves for extended operations.[9]Chemical safety goggles and a face shield.Chemical-resistant apron over a lab coat.All operations should be conducted in a certified chemical fume hood.

Step-by-Step PPE Procedures: Ensuring a Validated Safety Barrier

Glove Selection and Use: The First Line of Defense

Given that nitrile gloves are generally not recommended for prolonged use with ethyl acetate, a double-gloving strategy is advised to provide a robust barrier and allow for quick removal of a contaminated outer glove.[9]

  • Inner Glove: A standard nitrile examination glove.

  • Outer Glove: A second nitrile or neoprene glove. Neoprene offers good resistance to a broader range of chemicals.[9]

Crucial Insights:

  • Always inspect gloves for any signs of degradation or perforation before use.

  • After any splash, immediately remove the outer glove, wash your hands with the inner glove still on, and then don a new outer glove.

  • Never reuse disposable gloves.

Eye and Face Protection: Shielding Against the Unseen
  • Chemical Safety Goggles: These are mandatory to protect against dust particles and splashes.

  • Face Shield: A face shield worn over safety goggles provides an additional layer of protection for the entire face, particularly when handling larger quantities or during procedures with a higher risk of splashing.

Body Protection: Minimizing Dermal Exposure
  • Laboratory Coat: A clean, fully-buttoned lab coat made of a suitable material (e.g., cotton or a flame-resistant blend) should always be worn.

  • Chemical-Resistant Apron: When preparing solutions or performing reaction work-ups, a chemical-resistant apron worn over the lab coat provides an extra layer of protection against spills.

Respiratory Protection: Controlling Inhalation Risks

All handling of solid Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride and its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available for weighing, a NIOSH-approved respirator with a particulate filter is essential.

Operational and Disposal Plans: A Lifecycle Approach to Safety

Handling and Operations Workflow

The following workflow diagram illustrates the critical steps for safely handling the compound, from preparation to disposal.

cluster_prep Preparation cluster_reaction Reaction & Work-up cluster_disposal Disposal prep_start Don PPE weigh Weigh Solid in Fume Hood prep_start->weigh dissolve Dissolve in Solvent in Fume Hood weigh->dissolve reaction Perform Reaction in Fume Hood dissolve->reaction Transfer Reagents workup Quench and Extract in Fume Hood reaction->workup dispose_ppe Doff and Dispose of PPE workup->dispose_ppe End of Procedure dispose_waste Dispose of Chemical Waste dispose_ppe->dispose_waste

Caption: Workflow for handling Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride.

Decontamination and Disposal Protocol
  • Decontamination: All surfaces and equipment should be wiped down with an appropriate solvent (e.g., isopropanol) followed by soap and water.

  • Waste Disposal:

    • Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weighing paper, in a designated, labeled hazardous waste container.

    • Liquid Waste: Dispose of all solutions containing the compound in a properly labeled hazardous waste container. Do not pour down the drain.[3]

  • PPE Doffing: Remove PPE in the following order to prevent cross-contamination:

    • Outer gloves

    • Chemical-resistant apron

    • Face shield

    • Safety goggles

    • Inner gloves

    • Lab coat (to be laundered separately)

    • Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures: Preparedness is Key

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride into your research and development workflows.

References

  • Gloves Chemical Resistance Chart. (n.d.). Retrieved from [Link]

  • OSHA. OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Aminopiperidine. PubChem. Retrieved from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). PubMed Central. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Acetic acid ethyl ester. Retrieved from [Link]

  • Australian Government Department of Health. (2016, February 5). Piperidine: Human health tier II assessment. Retrieved from [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS (S)-(+)-3-AMINOPIPERIDINE DIHYDROCHLORIDE. Retrieved from [Link]

  • Piperidine Synthesis. (2025, June 4). DTIC. Retrieved from [Link]

  • Kimberly Clark. Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]

  • Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]

  • Piperidine synthesis. Organic Chemistry Portal. Retrieved from [Link]

Sources

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